1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-hydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQFPWUYWKWMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028008 | |
| Record name | 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63467-80-1 | |
| Record name | NSC151103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
This in-depth technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the compound 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the synthesis and analytical validation of this and similar heterocyclic compounds. While direct literature on the synthesis of this specific molecule is sparse, the methodologies presented herein are grounded in established and reliable chemical principles, drawing parallels from the synthesis of structurally related N-substituted succinimides and maleimides.
Introduction and Significance
This compound is a heterocyclic compound belonging to the succinimide family. The succinimide core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a hydroxyl group at the 3-position and an ethyl group at the 1-position can significantly influence the molecule's polarity, solubility, and potential for biological interactions. Understanding the synthesis and characterization of this molecule is crucial for exploring its potential applications in areas such as drug discovery, chemical biology, and materials science. This guide will detail a plausible and robust synthetic route and the necessary analytical techniques to confirm its identity and purity.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached through a two-step process, commencing with the well-established synthesis of N-ethylmaleimide from maleic anhydride and ethylamine.[1][2] This is followed by a controlled hydroxylation of the double bond in the maleimide ring.
Rationale for the Synthetic Approach
The choice of N-ethylmaleimide as the starting material is based on its commercial availability and the straightforward, high-yielding nature of its synthesis.[1][2] The subsequent hydroxylation step is a common transformation in organic synthesis. This pathway offers a logical and efficient route to the target molecule.
Visualizing the Synthesis
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of N-Ethylmaleimide
This procedure is adapted from established methods for the synthesis of N-substituted maleimides.[1][2][3]
Materials:
-
Maleic anhydride
-
Ethylamine hydrochloride
-
Potassium acetate
-
Glacial acetic acid
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of maleic anhydride (0.20 moles) and potassium acetate (0.30 moles) in glacial acetic acid (40 ml), add ethylamine hydrochloride (0.30 moles).
-
Stir the mixture at reflux (approximately 110-120 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a chilled saturated sodium bicarbonate solution (100 ml) to neutralize the acetic acid.
-
Extract the product with diethyl ether (3 x 70 ml).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield N-ethylmaleimide.
Synthesis of this compound
This proposed step involves the hydroxylation of the double bond of N-ethylmaleimide.
Materials:
-
N-Ethylmaleimide
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide solution (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-ethylmaleimide (0.10 moles) in a suitable solvent like acetone or tert-butanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 30% hydrogen peroxide solution (0.12 moles) dropwise, maintaining the temperature below 10 °C.
-
After the addition of hydrogen peroxide, add 1 M sodium hydroxide solution dropwise to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 ml).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product may be purified by column chromatography on silica gel.
Characterization of this compound
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.
Visualizing the Characterization Workflow
Caption: A typical workflow for the characterization of a synthesized organic compound.
Expected Analytical Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a multiplet for the CH-OH proton, and two diastereotopic protons of the CH₂ group in the ring. The exact chemical shifts would require experimental determination or computational prediction. |
| ¹³C NMR | Peaks for the two carbonyl carbons, the CH-OH carbon, the CH₂ carbon in the ring, and the two carbons of the ethyl group. |
| IR Spectroscopy | Strong absorption bands for the C=O stretching of the imide group (typically around 1700-1770 cm⁻¹), a broad O-H stretching band (around 3200-3500 cm⁻¹), and C-H stretching bands. |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 143.14, corresponding to the molecular weight of C₆H₉NO₃.[4] Fragmentation patterns would likely involve the loss of the ethyl group, water, and CO. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under optimized conditions would indicate high purity. |
| Melting Point | A sharp melting point range would be indicative of a pure crystalline solid. |
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. Each step of the synthesis should be monitored by an appropriate analytical technique, such as TLC, to ensure the reaction has gone to completion. The final product's identity and purity must be confirmed by a combination of spectroscopic methods (NMR, IR, MS) and chromatographic analysis (HPLC). This multi-faceted approach ensures the reliability and reproducibility of the synthesis and characterization process.
Conclusion
This technical guide provides a robust and scientifically sound framework for the synthesis and characterization of this compound. By leveraging established chemical principles and providing detailed experimental and analytical protocols, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The proposed pathway and characterization workflow are designed to ensure the production of a well-characterized compound, paving the way for its further investigation and potential applications.
References
-
Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride? - ResearchGate. [Link]
-
Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors - ACS Publications. [Link]
-
1-Ethyl-3-hydroxypyrrolidine-2,5-dione | C6H9NO3 - PubChem. [Link]
-
Synthesis of maleimide derivatives (3a-f). a) | Download Table - ResearchGate. [Link]
-
N-Ethylmaleimide - Wikipedia. [Link]
-
1-Hydroxy-2,5-pyrrolidinedione - ChemBK. [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. [Link]
-
2,5-Pyrrolidinedione, 1-hydroxy- - NIST WebBook. [Link]
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N-Hydroxysuccinimide | C4H5NO3 - PubChem. [Link]
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- 6. N-Hydroxysuccinimide | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione: Structure, Synthesis, and Therapeutic Potential of a Core Medicinal Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine-2,5-dione nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of biologically active compounds. This guide introduces this critical structure through the specific lens of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione, providing a comprehensive overview of its chemical identity, physicochemical properties, and the broader context of its chemical family. While specific applications for this particular analogue are not widely documented, this paper will delve into the general synthesis methodologies and diverse therapeutic applications of substituted pyrrolidinediones, thereby offering valuable insights for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Pyrrolidine-2,5-dione Core
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. Its saturated, non-planar structure provides an excellent framework for creating three-dimensional diversity in drug candidates. A key derivative of this scaffold is the pyrrolidine-2,5-dione, also known as a succinimide, which is characterized by two carbonyl groups at the 2 and 5 positions of the ring. This feature imparts unique chemical and biological properties, making it a privileged scaffold in drug discovery.
This guide will use This compound as a representative example to explore the fundamental characteristics of this class of compounds.
Compound Profile: this compound
Nomenclature and Structure
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
-
IUPAC Name: 1-ethyl-3-hydroxypyrrolidine-2,5-dione[1]
The structure consists of a five-membered pyrrolidine ring with carbonyl groups at positions 2 and 5. An ethyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted at position 3.
Caption: 2D Chemical Structure of 1-ethyl-3-hydroxypyrrolidine-2,5-dione.
Physicochemical Properties
A summary of the key computed physicochemical properties of 1-ethyl-3-hydroxypyrrolidine-2,5-dione is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem[1] |
| Molecular Weight | 143.14 g/mol | PubChem[1] |
| XLogP3 | -1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis of Substituted Pyrrolidine-2,5-diones: A General Overview
A common and effective approach for the synthesis of highly substituted pyrrolidinones is the three-component reaction involving an amine, an aldehyde, and a β-ketoester.[3][4]
General Experimental Protocol: Three-Component Synthesis of a Pyrrolidine-2,3-dione Scaffold
This protocol is a generalized representation based on methodologies reported for the synthesis of similar pyrrolidinedione structures.[5]
Step 1: Imine Formation
-
In a round-bottom flask, dissolve the primary amine (e.g., ethylamine) (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable dry solvent (e.g., dioxane, 2 mL).
-
Stir the mixture at 50°C for 30 minutes to facilitate the formation of the corresponding imine.
Step 2: Cyclocondensation
-
To the reaction mixture, add a β-ketoester (e.g., a pyruvate derivative) (1.0 mmol) and a catalytic amount of acid (e.g., acetic acid, 0.5 mL).
-
Increase the temperature to 90°C and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified using standard techniques such as column chromatography on silica gel to yield the desired pyrrolidinedione derivative.
Caption: Generalized workflow for the three-component synthesis of pyrrolidinediones.
Therapeutic Landscape of the Pyrrolidine-2,5-dione Scaffold
The pyrrolidine-2,5-dione scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its ability to interact with various biological targets. The following sections highlight some of the key areas where this structural motif has shown significant promise.
Anticonvulsant Activity
A significant body of research has demonstrated the potent anticonvulsant properties of pyrrolidine-2,5-dione derivatives. These compounds are believed to exert their effects through interaction with voltage-gated sodium and calcium channels in the central nervous system. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrrolidinedione ring play a crucial role in modulating the anticonvulsant activity.
Antimicrobial and Antifungal Properties
Various derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their antimicrobial and antifungal activities.[6] For instance, certain compounds have shown moderate to low activity against bacterial strains like Staphylococcus aureus and Vibrio cholerae.[6] The introduction of specific pharmacophores, such as an azo group, has been explored to enhance the antimicrobial potency of these molecules.[6]
Enzyme Inhibition
The pyrrolidine-2,5-dione scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease.
-
Tyrosinase Inhibition: Certain hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin production. This suggests their potential application in the treatment of hyperpigmentation disorders.[7]
-
Penicillin-Binding Protein (PBP) Inhibition: Pyrrolidine-2,3-diones have emerged as a novel class of non-β-lactam inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[5][8] This discovery opens up new avenues for the development of antibiotics against multidrug-resistant bacteria.[5][8]
-
Aromatase and 17α-hydroxylase/17,20-lyase Inhibition: Some pyrrolidine-2,5-dione-based compounds have demonstrated inhibitory activity against aromatase and P450(17)α, enzymes involved in steroid biosynthesis.[9] This makes them interesting candidates for the development of agents for hormone-dependent cancers.[9]
Future Perspectives and Conclusion
The pyrrolidine-2,5-dione scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. While the specific biological profile of this compound remains to be fully elucidated, the extensive research on its structural analogues underscores the immense potential of this chemical class. The synthetic tractability of the pyrrolidinedione core, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for high-throughput screening.
Future research in this area will likely focus on:
-
The synthesis and biological evaluation of novel, stereochemically defined pyrrolidinedione derivatives.
-
The elucidation of the precise mechanisms of action of these compounds through structural biology and computational modeling.
-
The optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.
References
- BenchChem. (2025). Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines. BenchChem.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289368, 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. PubChem. Retrieved from [Link]
- Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140–1153.
- Ahmed, S., et al. (1998). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. Journal of Enzyme Inhibition, 13(5), 359-373.
- Gora, J., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Archives.
- Freischem, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. International Journal of Molecular Sciences, 22(9), 4887.
-
ChemBK. (n.d.). 1-hydroxypyrrolidine-2,5-dione. ChemBK. Retrieved from [Link]
- Tchoukoua, A., et al. (2017). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 11(1), 22.
- Lee, S. Y., et al. (2016). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 7(11), 2195-2201.
- Freischem, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI.
- Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. LIRIAS.
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- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 9. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-depth Technical Guide to 1-Ethyl-3-hydroxypyrrolidine-2,5-dione (CAS 63467-80-1): A Key Biomarker in Toxicology and Environmental Health
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-3-hydroxypyrrolidine-2,5-dione (CAS 63467-80-1), a molecule of significant interest in the fields of toxicology, human biomonitoring, and occupational health. While not a therapeutic agent, its role as a primary metabolite of the industrial solvent N-ethyl-2-pyrrolidone (NEP) makes it a critical biomarker for assessing exposure to a known reproductive toxicant. This document delves into its chemical properties, metabolic pathway, analytical methodologies for its detection, and a representative synthesis protocol. The guide is intended for researchers, scientists, and drug development professionals who may encounter this compound during safety assessments or environmental health studies.
Introduction: The Significance of a Metabolite
1-Ethyl-3-hydroxypyrrolidine-2,5-dione, also known by its synonym N-Ethyl-2-hydroxysuccinimide (2-HESI), has emerged as a crucial analyte in modern toxicology. Its parent compound, N-ethyl-2-pyrrolidone (NEP, CAS 2687-91-4), is an aprotic solvent widely used in various industrial applications, including chemical synthesis, coatings, and cleaning agents.[1][2] Regulatory bodies have classified NEP as a reproductive toxicant (Category 1B), presenting potential risks for developmental and fertility issues upon exposure.[1][3]
Consequently, the scientific imperative is not to investigate 1-Ethyl-3-hydroxypyrrolidine-2,5-dione for its own biological activity—of which there is little evidence in the public literature—but to utilize it as a reliable biomarker to quantify human exposure to NEP.[4][5] The longer elimination half-life of this metabolite compared to other biomarkers makes it particularly suitable for assessing cumulative exposure over time.[4][5] This guide provides the core technical information required to understand, detect, and synthesize this compound for research and regulatory purposes.
Physicochemical Properties and Identification
Accurate identification is the foundation of any chemical analysis. The key properties of 1-Ethyl-3-hydroxypyrrolidine-2,5-dione are summarized below.
| Property | Value | Source |
| CAS Number | 63467-80-1 | PubChem[6] |
| IUPAC Name | 1-ethyl-3-hydroxypyrrolidine-2,5-dione | PubChem[6] |
| Synonyms | N-Ethyl-2-hydroxysuccinimide, 2-HESI | [4][5][7] |
| Molecular Formula | C₆H₉NO₃ | PubChem[6] |
| Molecular Weight | 143.14 g/mol | PubChem[6] |
| XLogP3 | -1.0 | PubChem (Computed)[6] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[6] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[6] |
Metabolic Pathway and Toxicokinetics
The formation of 1-Ethyl-3-hydroxypyrrolidine-2,5-dione is a direct result of the in-vivo metabolism of N-ethyl-2-pyrrolidone (NEP). Understanding this pathway is essential for interpreting biomonitoring data.
Metabolic Transformation of NEP
Following absorption via inhalation, dermal contact, or ingestion, NEP undergoes oxidative metabolism primarily mediated by cytochrome P450 enzymes.[8] The metabolic cascade is analogous to that of its more well-known counterpart, N-methyl-2-pyrrolidone (NMP).[4][8] The two major metabolites identified in both animal and human studies are 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 1-Ethyl-3-hydroxypyrrolidine-2,5-dione (2-HESI).[4][5][7]
The following diagram illustrates the metabolic conversion of NEP.
Caption: Metabolic pathway of N-ethyl-2-pyrrolidone (NEP) to its major urinary metabolites.
Key Toxicokinetic Parameters
The kinetic profile of 2-HESI is what makes it a superior biomarker for long-term exposure assessment compared to 5-HNEP.
| Parameter | Value | Species | Notes | Source |
| Elimination Half-Life (t½) | ~22-27 hours | Human | Significantly longer than 5-HNEP (~7 hours). | [4][5] |
| Time to Peak Plasma Conc. | ~8 hours | Rat | Slower to peak compared to NEP (~1 hr) and 5-HNEP (~4 hr). | [7] |
| Urinary Recovery | ~21.6% of NEP dose | Human | A substantial portion of the parent compound is converted to this metabolite. | [4][5] |
The causality for choosing 2-HESI in biomonitoring is clear: its longer half-life integrates the exposure dose over a longer period, smoothing out variations from acute, intermittent exposures and providing a more stable, representative measure of an individual's typical body burden.
Experimental Protocols
The following sections provide detailed, representative methodologies for the analysis and synthesis of 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. These protocols are synthesized from established methods in the literature and are intended for research purposes.
Protocol: Quantification in Human Urine via ID-GC-MS/MS
This protocol describes a robust method for quantifying 2-HESI in urine, a cornerstone of human biomonitoring studies for NEP. The use of isotope dilution (ID) is critical for correcting matrix effects and variability in extraction efficiency.
Principle: Urine samples are spiked with a stable isotope-labeled internal standard. The metabolites are then isolated using solid-phase extraction (SPE), chemically derivatized to increase volatility, and finally analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS).
Materials:
-
Urine samples, stored at -20°C or below.
-
Internal Standard: (±)-2-Hydroxy-N-ethylsuccinimide-d5 (2-HESI-d5).
-
Solid-Phase Extraction (SPE) Cartridges: e.g., Oasis HLB or similar polymeric sorbent.
-
Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate (all HPLC or GC grade).
-
GC-MS/MS system with an appropriate capillary column (e.g., DB-5ms).
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 1 mL of urine into a clean glass tube.
-
Spike the sample with a known concentration of the 2-HESI-d5 internal standard solution. Vortex briefly.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by sequentially passing methanol and then water through it.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen gas.
-
Elute the metabolites from the cartridge using ethyl acetate or another suitable organic solvent.
-
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Derivatization:
-
Reconstitute the dried residue in the derivatization agent (e.g., 50 µL of MSTFA).
-
Seal the vial and heat at 60-80°C for 30 minutes to convert the hydroxyl group to a silyl ether, making the analyte suitable for GC analysis.
-
-
GC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS/MS.
-
Use a temperature gradient program to separate the analytes on the capillary column.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-daughter ion transitions for both the native 2-HESI and the deuterated internal standard (2-HESI-d5).
-
-
Quantification:
-
Calculate the concentration of 2-HESI in the original urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Caption: Workflow for the quantification of 2-HESI in urine samples.
Protocol: Representative Synthesis of a Pyrrolidine-2,5-dione Derivative
While 1-Ethyl-3-hydroxypyrrolidine-2,5-dione is commercially available for use as an analytical standard, understanding its synthesis provides valuable context. The following is a representative procedure based on established multicomponent reactions for creating substituted pyrrolidine-2,5-dione scaffolds.[9][10]
Principle: This synthesis involves a multicomponent reaction between an aldehyde, an amine, and a β-keto ester in an acidic solvent, followed by functionalization. This approach is efficient for building heterocyclic complexity in a single step.
Materials:
-
An appropriate aldehyde (e.g., Benzaldehyde as a model).
-
An appropriate primary amine (e.g., Aniline as a model).
-
A β-dicarbonyl compound (e.g., Ethyl 2,4-dioxovalerate).
-
Solvent: Glacial Acetic Acid.
-
Recrystallization Solvents: Ethanol, Ethyl Acetate.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the amine (1 equivalent) in glacial acetic acid. Stir for 10-15 minutes at room temperature to facilitate imine formation.
-
To this solution, add the β-dicarbonyl compound (1.5 equivalents). The slight excess ensures complete consumption of the imine intermediate.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
The product, a 3-hydroxy-3-pyrrolin-2-one derivative, will often precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Further purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure pyrrolidinone scaffold.
-
-
Further Modification (Hypothetical for 2-HESI):
-
The synthesized scaffold would then undergo further chemical modifications (e.g., substitution reactions) to install the specific ethyl group at the N1 position and the hydroxyl group at the C3 position, if not already present from the starting materials.
-
This generalized protocol highlights the core chemical logic for constructing the pyrrolidine-2,5-dione ring system, which is a common and versatile strategy in medicinal and synthetic chemistry.
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) should always be consulted, key safety considerations are derived from the parent compound, NEP.
-
Toxicity: The parent compound, NEP, is classified as a reproductive toxicant (H360Df: May damage the unborn child. Suspected of damaging fertility) and causes serious eye damage (H318).[3]
-
Handling: As a metabolite of a hazardous substance, 1-Ethyl-3-hydroxypyrrolidine-2,5-dione should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling of the solid or solutions should be performed in a well-ventilated area or a chemical fume hood.
Conclusion and Future Directions
1-Ethyl-3-hydroxypyrrolidine-2,5-dione (CAS 63467-80-1) stands as a scientifically validated and crucial biomarker for assessing human exposure to the industrial solvent NEP. Its toxicokinetic profile makes it an ideal endpoint for both occupational health surveys and general population biomonitoring studies. While it does not possess known therapeutic applications, its importance in the realm of preventative medicine and toxicology cannot be overstated. Future research will likely focus on refining high-throughput analytical methods for its detection and incorporating its measurement into large-scale epidemiological studies to better understand the public health implications of exposure to NEP and related aprotic solvents.
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Käfferlein, H. U., et al. (2019). Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration. Archives of Toxicology, 93(4), 921–929. [Link]
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PubMed. (2013). Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage. [Link]
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PubMed. (1989). Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. [Link]
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biological activity of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione derivatives
An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-3-Hydroxy-2,5-Pyrrolidinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific subclass: this compound derivatives. These compounds have emerged as a versatile platform for developing novel therapeutic agents, demonstrating a remarkable breadth of biological activities. We will explore the synthetic foundations, key biological activities including anti-inflammatory, anticonvulsant, and antimicrobial effects, and the underlying mechanisms of action. This document synthesizes current research to provide a technical overview for professionals engaged in drug discovery and development, highlighting structure-activity relationships and providing detailed experimental frameworks to facilitate further investigation into this promising chemical class.
Introduction to the Pyrrolidinedione Scaffold
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a cornerstone in the architecture of many natural products and synthetic drugs. Its saturated, non-planar structure allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] Within this family, the pyrrolidine-2,5-dione (succinimide) core is particularly noteworthy. Historically recognized for its potent anticonvulsant properties, the succinimide scaffold has since been identified as a versatile template for developing agents with a wide array of therapeutic applications.[2]
This guide specifically examines derivatives featuring a 1-ethyl substitution and a 3-hydroxy group on the pyrrolidine-2,5-dione ring. This substitution pattern provides a unique combination of lipophilicity and hydrogen-bonding capability, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The exploration of these derivatives has revealed significant potential in modulating key pathological pathways, particularly in inflammation, neurological disorders, and infectious diseases.
Synthetic Strategies: Building the Core
The synthesis of substituted pyrrolidine-2,5-dione derivatives is often achieved through robust and versatile chemical reactions. A primary method involves the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, cycloalkyl, alkyl, and aryl carbonyl derivatives can be synthesized by the Michael addition of ketones to N-substituted maleimides.[3][4] Another common approach is the multicomponent reaction, which allows for the one-pot synthesis of complex heterocyclic structures from simple precursors, such as reacting an ester of an acylpyruvic acid with an aromatic aldehyde and an amine.[5] These synthetic methodologies provide a flexible platform for generating diverse libraries of compounds for biological screening.
Key Biological Activities and Mechanisms
Anti-inflammatory and Analgesic Activity
A significant area of investigation for pyrrolidinedione derivatives has been their potential as anti-inflammatory agents. Inflammation is a complex biological response mediated by various enzymes and signaling molecules, most notably cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[6]
Derivatives of this class have demonstrated potent, multi-target anti-inflammatory activity by inhibiting these key enzymes.[3] For example, certain N-substituted pyrrolidine-2,5-dione derivatives have shown significant inhibition of COX-1, COX-2, and 5-LOX in in-vitro assays.[6][3] Compound 13e, a notable example, emerged as a highly potent and selective inhibitor of COX-2, with an IC50 value of 0.98 μM and a selectivity index of 31.5.[3] This dual- or multi-target inhibition profile is a desirable attribute in drug discovery, as it can lead to broader efficacy and potentially mitigate side effects associated with highly selective COX-2 inhibitors.
Data Presentation: In-Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of representative pyrrolidinedione derivatives against key inflammatory enzymes.
| Compound ID | Target Enzyme | IC₅₀ (µg/mL) | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| MAK01 | COX-1 | 314 | - | 0.41 | [6] |
| COX-2 | 130 | - | [6] | ||
| 5-LOX | 105 | - | [6] | ||
| 13e | COX-1 | - | 30.87 | 31.5 | [3] |
| COX-2 | - | 0.98 | [3] |
Visualizing the Mechanism: The Arachidonic Acid Cascade
The diagram below illustrates the central role of COX and LOX enzymes in the inflammatory pathway, which are the primary targets for many of these pyrrolidinedione derivatives.
Caption: The Arachidonic Acid Cascade and points of inhibition by pyrrolidinedione derivatives.
Experimental Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a representative method for determining the COX-1 and COX-2 inhibitory activity of test compounds.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in Tris-HCl buffer (pH 8.0) containing hematin and glutathione for 10 minutes at 37°C.
-
Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations and incubated for 15 minutes at 37°C. A known NSAID (e.g., Indomethacin) is used as a positive control, and solvent alone is used as a vehicle control.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate. The mixture is incubated for an additional 2 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][3]
Anticonvulsant Activity
The succinimide ring is a well-established pharmacophore for anticonvulsant drugs, with marketed examples like ethosuximide used to treat absence seizures.[6] Derivatives of this compound build upon this legacy, showing promise in preclinical models of epilepsy.[7] Their mechanism often involves the modulation of ion channels or neurotransmitter systems in the central nervous system to reduce neuronal hyperexcitability.
Anticonvulsant activity is typically evaluated in rodent models using chemically- or electrically-induced seizures. Key tests include the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for myoclonic and absence seizures.[7] Several novel pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum anticonvulsant properties in these models.[7]
Visualizing the Workflow: Preclinical Anticonvulsant Screening
The following diagram outlines a typical workflow for in-vivo screening of potential anticonvulsant compounds.
Caption: A generalized workflow for in-vivo anticonvulsant activity screening.
Experimental Protocol: Picrotoxin-Induced Seizure Model
This protocol is used to assess the potential of a compound to protect against chemically-induced seizures.
-
Animal Preparation: Male albino mice are housed in controlled conditions with free access to food and water. They are divided into groups (e.g., n=4-6 per group).
-
Compound Administration: The test compound is dissolved or suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at a specific dose. The control group receives only the vehicle.
-
Latency Period: A 30-minute latency period is allowed for the compound to be absorbed and distributed.
-
Seizure Induction: Picrotoxin, a GABA-A receptor antagonist, is injected i.p. at a convulsant dose (e.g., 7 mg/kg).[8]
-
Observation: Each animal is immediately placed in an individual observation cage and monitored for the onset time of seizures, the number of seizures, and the duration of seizure activity over a set period (e.g., 30 minutes).
-
Data Analysis: The parameters recorded for the test groups are compared to the control group using appropriate statistical tests (e.g., ANOVA). A significant delay in seizure onset or a reduction in seizure duration indicates potential anticonvulsant activity.[8]
Antimicrobial and Anti-biofilm Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibacterial agents. Pyrrolidinedione derivatives have been explored for this purpose, demonstrating activity against various pathogens, including clinically significant strains like Staphylococcus aureus.[9]
Beyond killing planktonic (free-floating) bacteria, a major challenge in treating chronic infections is the bacterial biofilm—a structured community of cells embedded in a self-produced matrix. Biofilms are notoriously resistant to conventional antibiotics.[10] Encouragingly, some pyrrolidinedione analogues have shown potent anti-biofilm activity, capable of inhibiting biofilm formation or eradicating established biofilms at concentrations that may not be lethal to the bacteria.[9][11] This suggests they could be developed as standalone anti-biofilm agents or as adjuvants to potentiate the efficacy of existing antibiotics.
Data Presentation: In-Vitro Antimicrobial Activity
| Compound ID | Target Organism | MIC (µg/mL) | MBEC (µg/mL) | Reference |
| Compound 1 | S. aureus | 16-32 | >40 | [9] |
| Compound 6 | S. aureus | 16-32 | >40 | [9] |
| Compound 13 | S. aureus | 16-32 | >40 | [9] |
| Dimer 30 | MSSA strains | Single-digit | 16 | [10][11] |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration
Visualizing the Target: Planktonic vs. Biofilm Bacteria
The diagram below highlights the structural differences between planktonic bacteria and biofilms, the target of advanced antimicrobial strategies.
Caption: A conceptual diagram showing the difference between planktonic and biofilm bacterial growth.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., S. aureus) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth as the diluent to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Confirmation (Optional): To confirm the MIC and determine the Minimum Bactericidal Concentration (MBC), an aliquot from the clear wells is plated onto agar plates. The lowest concentration that results in no bacterial growth on the agar is the MBC.[12]
Structure-Activity Relationships (SAR)
Preliminary SAR studies indicate that the biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrrolidinedione core and associated phenyl rings.
-
For Anticonvulsant Activity: The addition of a sulfonamide group in the para-position of an N-phenyl ring has been shown to be highly consequential for anticonvulsant effects.[13] Further substitution with halogens or aliphatic groups can enhance activity against electroshock-induced seizures.[13]
-
For Anti-inflammatory Activity: The nature of the N-substituent and other substitutions can modulate the selectivity towards COX-1 versus COX-2, which is critical for balancing efficacy and gastrointestinal side effects.[3]
-
For Antimicrobial Activity: Dimerization of the pyrrolidine-2,3-dione scaffold and the nature of the linker between the two units have been shown to be critical for potent anti-biofilm activity.[10][11] For instance, a trans-cyclohexyl diamine linker resulted in a highly potent compound, whereas simple N-alkyl chains did not improve activity.[10]
Future Perspectives and Conclusion
Derivatives of this compound represent a versatile and highly promising scaffold in modern drug discovery. The demonstrated multi-target potential, particularly in the realm of inflammation, and the established efficacy in preclinical models of epilepsy underscore their therapeutic relevance. Furthermore, the emerging data on their anti-biofilm properties opens a new and critical avenue for combating antibiotic-resistant infections.
Future research should focus on several key areas:
-
Lead Optimization: Systematic modification of lead compounds to enhance potency, selectivity, and drug-like properties.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of promising candidates to assess their suitability for in-vivo applications.
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to fully understand their mode of action.
-
In-Vivo Efficacy: Advancing the most promising compounds into more complex animal models of chronic inflammation, epilepsy, and biofilm-associated infections.
References
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. Available at: [Link]
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Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. National Institutes of Health (NIH). Available at: [Link]
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Antiepileptic Activity of new Succinimide derivatives 2-13 by picrotoxin induced (Duration of Seizures). ResearchGate. Available at: [Link]
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Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. Royal Society of Chemistry. Available at: [Link]
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. Available at: [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. Available at: [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]
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Spectroscopic Characterization of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione: A Predictive and Practical Guide
Introduction
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. Furthermore, it offers field-proven, step-by-step protocols for the experimental acquisition of this data, designed to serve as a practical resource for researchers in the field.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is the first step in interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of N-ethylsuccinimide and related hydroxy-substituted succinimides.[1]
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| -CH₂- (ethyl) | ~3.5 | Quartet (q) | 2H |
| -CH₃ (ethyl) | ~1.2 | Triplet (t) | 3H |
| -CH(OH)- | ~4.5 | Doublet of doublets (dd) | 1H |
| -CH₂- (ring) | ~2.8 and ~3.1 | Doublet of doublets (dd) | 2H |
| -OH | Variable | Singlet (s, broad) | 1H |
Interpretation and Rationale
-
Ethyl Group: The methylene protons (-CH₂-) of the ethyl group are adjacent to the electron-withdrawing nitrogen atom of the imide, which deshields them, resulting in a downfield shift to approximately 3.5 ppm.[2] Their signal will be split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are further from the nitrogen and will appear at a more upfield position, around 1.2 ppm, as a triplet due to splitting by the adjacent methylene protons.[2]
-
Succinimide Ring Protons: The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to be the most downfield of the ring protons, around 4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. Its signal will likely be a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent methylene group. The two protons of the other methylene group in the ring (-CH₂-) are diastereotopic and will have slightly different chemical shifts, predicted to be around 2.8 and 3.1 ppm. Each will appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the -CH(OH)- proton. For unsubstituted succinimide, the methylene protons appear as a singlet around 2.77 ppm.[3] The substitution at the 3-position breaks this symmetry.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) is highly dependent on concentration, temperature, and solvent, and it is expected to appear as a broad singlet.
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are based on data for N-ethylsuccinimide and succinimide.[2][4]
| Carbon | Predicted δ (ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~35 |
| -C H₂- (ring) | ~38 |
| -C H(OH)- | ~70 |
| C =O (C2 and C5) | ~177 and ~179 |
Interpretation and Rationale
-
Ethyl Group: The methyl carbon (-CH₃) will be the most upfield signal, around 14 ppm. The methylene carbon (-CH₂-) attached to the nitrogen will be further downfield, around 35 ppm.
-
Succinimide Ring Carbons: The methylene carbon of the ring (-CH₂-) is expected around 38 ppm. The carbon bearing the hydroxyl group (-CH(OH)-) will be significantly deshielded by the oxygen atom, appearing around 70 ppm.[1]
-
Carbonyl Carbons: The two imide carbonyl carbons (C=O) will be the most downfield signals, typically in the range of 177-179 ppm.[4] The electronic environment of the two carbonyls is slightly different due to the hydroxyl group at the 3-position, which may lead to two distinct, closely spaced signals.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup:
-
Spectrometer: 400 MHz (for a ¹³C frequency of 100 MHz) or higher.
-
Probe: Standard 5 mm broadband probe.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Predicted IR Spectrum
The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| O-H stretch | 3500-3200 | Strong, broad |
| C-H stretch (sp³) | 3000-2850 | Medium |
| C=O stretch (imide) | ~1770 and ~1700 | Strong |
| C-N stretch | 1250-1020 | Medium |
| C-O stretch | 1150-1050 | Medium |
Interpretation and Rationale
-
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening due to hydrogen bonding.
-
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching vibrations of the ethyl and succinimide ring methylene groups.[5]
-
C=O Stretch: Cyclic imides typically show two distinct carbonyl stretching bands.[6] An asymmetric stretch is expected around 1770 cm⁻¹, and a symmetric stretch around 1700 cm⁻¹. These are usually very strong and sharp peaks, making them highly diagnostic.
-
C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain C-N and C-O stretching vibrations, which can be complex but provide additional structural confirmation.
Experimental Protocol for IR Acquisition
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a low-melting solid or an oil, it can be melted and pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant peaks with their wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Predicted Mass Spectrum
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Predicted m/z | Interpretation |
| [M]⁺˙ | 143.06 | Molecular Ion |
| [M - C₂H₄]⁺˙ | 115 | Loss of ethene via McLafferty rearrangement |
| [M - OH]⁺ | 126 | Loss of the hydroxyl radical |
| [M - C₂H₅]⁺ | 114 | Loss of the ethyl radical |
| [C₂H₅NCO]⁺˙ | 71 | Fragment from ring cleavage |
| [C₂H₅]⁺ | 29 | Ethyl cation |
Interpretation and Rationale
-
Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z (mass-to-charge ratio) of 143, corresponding to the molecular weight of the compound (C₆H₉NO₃).
-
Fragmentation Patterns: Common fragmentation pathways for N-substituted succinimides involve cleavage of the substituent at the nitrogen atom and fragmentation of the succinimide ring.[7]
-
Loss of the ethyl group as a radical (m/z 114) or as ethene (m/z 115) are plausible fragmentation pathways.
-
Loss of the hydroxyl group as a radical (m/z 126) is also expected.
-
Cleavage of the succinimide ring can lead to various smaller fragments.
-
Experimental Protocol for MS Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Mass Spectrometer: An instrument equipped with an Electron Ionization (EI) source for fragmentation analysis or a soft ionization source like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Acquisition:
-
EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. The standard electron energy is 70 eV.
-
ESI-MS: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
-
For high-resolution mass spectrometry (HRMS) data, calculate the elemental composition from the accurate mass of the molecular ion.
-
Workflow for Spectroscopic Characterization
The comprehensive characterization of a novel compound like this compound follows a logical progression of spectroscopic analyses.
Caption: A typical workflow for the spectroscopic characterization of a novel organic compound.
Conclusion
The spectroscopic characterization of this compound can be effectively approached through a combination of predictive analysis based on analogous structures and systematic experimental verification. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra provide a clear roadmap for what to expect during experimental analysis. The detailed protocols provided herein offer a practical guide for researchers to obtain high-quality spectroscopic data, enabling the unambiguous confirmation of the structure and purity of this compound. This foundational knowledge is crucial for its application in medicinal chemistry and materials science.
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1-ethyl-3-hydroxy-2,5-pyrrolidinedione mechanism of action in vitro
An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Abstract
The pyrrolidinedione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of a specific derivative, this compound. While direct studies on this compound are limited, this document, grounded in the established activities of structurally related succinimide derivatives, puts forth hypothesized mechanisms and details the rigorous experimental protocols required for their validation.[3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this chemical class.
Introduction to this compound
This compound is a small molecule belonging to the succinimide class of compounds. Its core structure, a five-membered nitrogen-containing ring with two carbonyl groups, is a common feature in a variety of biologically active molecules.[2] The presence of a hydroxyl group at the 3-position and an ethyl group on the nitrogen atom suggests the potential for specific interactions with biological targets, distinguishing it from other members of the succinimide family.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 1-ethyl-3-hydroxypyrrolidine-2,5-dione | PubChem[8] |
| Molecular Formula | C6H9NO3 | PubChem[8] |
| Molecular Weight | 143.14 g/mol | PubChem[8] |
| CAS Number | 63467-80-1 | PubChem[8] |
Given the diverse bioactivities of pyrrolidinedione derivatives, a thorough in vitro investigation is warranted to determine the specific mechanistic pathways modulated by this compound.
Hypothesized Mechanisms of Action
Based on the activities of structurally similar compounds, we can postulate several primary mechanisms of action for this compound. The following sections will explore these hypotheses and the experimental approaches to test them.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Rationale: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[9][10] Its constitutive activation is linked to numerous inflammatory diseases.[9] Several pyrrolidine derivatives have been shown to inhibit the NF-κB pathway.[11] Therefore, it is plausible that this compound exerts anti-inflammatory effects by modulating this pathway.
Proposed Signaling Pathway:
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.
Induction of Apoptosis
Rationale: Many anticancer agents function by inducing programmed cell death, or apoptosis. Key events in apoptosis include the activation of caspase enzymes and the disruption of the mitochondrial membrane potential. Given that some pyrrolidinedione derivatives have shown anticancer activity, investigating the pro-apoptotic potential of this compound is a logical step.[12]
Proposed Apoptotic Cascade:
Caption: Proposed intrinsic pathway of apoptosis induction.
Experimental Protocols for Mechanistic Validation
To validate the aforementioned hypotheses, a series of robust in vitro assays are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
General Cell Culture and Compound Treatment
-
Cell Line Selection: Choose appropriate cell lines based on the hypothesis. For inflammation, a macrophage line like RAW 264.7 is suitable. For apoptosis, a cancer cell line such as HeLa or Jurkat can be used.
-
Cell Culture: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
-
Treatment: Seed cells in appropriate well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
NF-κB Activation Assay (Immunofluorescence)
This protocol allows for the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Workflow Diagram:
Caption: Workflow for NF-κB immunofluorescence assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus like lipopolysaccharide (LPS) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin.
-
Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear translocation of p65.
Controls:
-
Negative Control: Vehicle-treated, unstimulated cells.
-
Positive Control: Vehicle-treated, stimulated cells.
-
Inhibitor Control: A known NF-κB inhibitor.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[13][14][15][16]
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with this compound for a specified duration (e.g., 24 hours). Harvest and lyse the cells using the provided lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: Incubate the cell lysate with a colorimetric substrate for caspase-3, such as DEVD-pNA.[13][16]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[16]
Controls:
-
Negative Control: Lysate from vehicle-treated cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine).
-
Inhibitor Control: A specific caspase-3 inhibitor can be used to confirm the specificity of the assay.
Mitochondrial Membrane Potential Assay (Fluorometric)
This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.[17]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Dye Loading: Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as JC-1 or TMRE.[18][19]
-
Measurement: Measure the fluorescence using a flow cytometer or a fluorescence plate reader.
-
JC-1: In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is a measure of mitochondrial health.
-
TMRE: This dye accumulates in active mitochondria, and a decrease in fluorescence intensity indicates a loss of ΔΨm.[19]
-
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria.
Controls:
-
Negative Control: Vehicle-treated cells.
-
Positive Control: Cells treated with a mitochondrial uncoupler like CCCP or FCCP.[17][18][19]
Data Presentation and Interpretation
Quantitative Data Summary:
| Assay | Parameter | Measurement | Interpretation |
| NF-κB Activation | % Nuclear p65 | Fluorescence Intensity | A dose-dependent decrease indicates inhibition. |
| Caspase-3 Activity | Fold Increase | Absorbance (405 nm) | A dose-dependent increase suggests apoptosis induction. |
| Mitochondrial Potential | % Depolarized Cells | Fluorescence Ratio/Intensity | A dose-dependent increase indicates mitochondrial dysfunction. |
IC50 values should be calculated for each assay to determine the potency of this compound.
Conclusion
This technical guide provides a structured and scientifically rigorous approach to elucidating the in vitro mechanism of action of this compound. By leveraging knowledge from related succinimide compounds, we have proposed testable hypotheses centered on anti-inflammatory and pro-apoptotic activities. The detailed protocols, complete with necessary controls, offer a clear path for researchers to generate high-quality, interpretable data. The findings from these studies will be crucial in determining the therapeutic potential of this novel compound.
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Schmitz, M. L., & Kracht, M. (2022). Monitoring the Levels of Cellular NF-κB Activation States. Cancers, 14(11), 2697. Retrieved from [Link]
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Kim, D., et al. (2016). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 7(5), 956-963. Retrieved from [Link]
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Khan, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. Retrieved from [Link]
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Vitkauskaitė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5031. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione, a heterocyclic compound of interest in drug discovery and development. Recognizing the limited publicly available data on this specific molecule, this document serves as a practical, field-proven manual for researchers, scientists, and drug development professionals. It outlines the theoretical considerations and provides detailed, self-validating experimental protocols for determining aqueous and organic solubility, as well as for assessing chemical stability under forced degradation conditions as stipulated by international regulatory guidelines. The causality behind experimental choices is explained, empowering research teams to generate the robust data necessary for lead optimization, pre-formulation, and formulation development activities.
Introduction and Physicochemical Profile
This compound is a derivative of the succinimide scaffold, a recurring motif in medicinal chemistry.[1] The succinimide ring system is found in various anticonvulsant drugs and is widely used as a linker in bioconjugation.[1] The unique substitution pattern of an ethyl group at the nitrogen (N-1) and a hydroxyl group at the C-3 position suggests specific physicochemical properties that require thorough investigation for any pharmaceutical application.
Understanding solubility and stability is a foundational requirement in the drug development process.[2][3] Solubility directly influences bioavailability and the feasibility of developing parenteral or oral dosage forms, while stability data informs manufacturing processes, storage conditions, and shelf-life.[4][5] This guide provides the necessary protocols to systematically characterize these critical attributes for this compound.
1.1 Chemical Structure and Predicted Properties
The fundamental physicochemical properties of a molecule dictate its behavior in various environments. While experimental data for this compound is scarce, its structure provides valuable clues.
Caption: Chemical structure of this compound.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉NO₃ | PubChem CID: 289368[6] |
| Molecular Weight | 143.14 g/mol | PubChem CID: 289368[6] |
| XLogP3 | -1.0 | PubChem CID: 289368[6] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Inferred from structure |
| Hydrogen Bond Acceptors | 3 (two carbonyls, one hydroxyl) | Inferred from structure |
The negative XLogP3 value strongly suggests that the compound is hydrophilic and likely possesses good aqueous solubility.[6] The presence of both hydrogen bond donor (hydroxyl) and acceptor (carbonyl, hydroxyl) sites further supports its potential for favorable interactions with polar solvents like water.
Comprehensive Solubility Assessment
Solubility dictates the maximum concentration of a drug in solution, which is a prerequisite for absorption and pharmacological activity.[3] We will describe the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.[7][8] For earlier discovery phases, higher throughput kinetic solubility methods, such as nephelometry, can be employed to rank compounds quickly.[9][10]
2.1 Causality Behind Experimental Design
The choice of solvents is critical for building a comprehensive solubility profile.
-
Aqueous Media (pH Buffers): Most drugs are weak acids or bases.[7] Determining solubility at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) is essential to understand how the compound will behave in different parts of the gastrointestinal tract and in buffered formulations.
-
Organic Solvents: Solvents like ethanol, propylene glycol, and DMSO are common in formulation development. Assessing solubility in these helps to identify potential co-solvents or vehicles for preclinical and clinical formulations.[9]
-
Purity of Materials: The use of pure solute and solvent is paramount, as impurities can significantly alter solubility measurements.[7]
2.2 Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using a reliable analytical method for quantification.
-
Preparation:
-
Add an excess amount of this compound (e.g., 10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid should be clearly visible.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Seal the vials securely.
-
Agitate the samples using a shaker or rotator at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined time.[7]
-
Expert Insight: A minimum of 24-48 hours is recommended to ensure equilibrium is reached. To validate this, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the concentration no longer increases.
-
-
Sample Separation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. The separation of undissolved solid is critical. This can be achieved by:
-
Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF). Note: Initial filtrate should be discarded to saturate any potential binding sites on the filter.
-
-
-
Quantification:
-
Dilute the clear supernatant with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the concentration of the dissolved compound against a standard curve prepared with known concentrations of the reference standard.
-
-
Data Reporting:
-
Express solubility in units such as mg/mL or µg/mL.
-
Caption: Workflow for Thermodynamic Solubility Determination.
2.3 Data Summary Table (Template)
| Solvent System | Temperature (°C) | Solubility (mg/mL ± SD) |
| Deionized Water | 25 | |
| 0.01 M HCl (pH 2.0) | 25 | |
| Acetate Buffer (pH 4.5) | 25 | |
| Phosphate Buffer (pH 6.8) | 25 | |
| Phosphate Buffer (pH 7.4) | 25 | |
| Ethanol | 25 | |
| Propylene Glycol | 25 | |
| Dimethyl Sulfoxide (DMSO) | 25 |
Chemical Stability and Forced Degradation Analysis
Stability testing is essential to identify how a drug substance's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[4][11] Forced degradation (or stress testing) is a crucial component of this process, designed to intentionally degrade the molecule to identify likely degradation products and establish a stability-indicating analytical method.[11][12]
3.1 Theoretical Considerations: Anticipated Degradation Pathways
The succinimide ring is known to be susceptible to hydrolysis.[13] This is the most anticipated degradation pathway for this compound.
-
Hydrolysis: The imide functional group can undergo ring-opening hydrolysis to form the corresponding succinamic acid derivative. This reaction is typically catalyzed by acid or, more commonly, base (hydroxyl ions).[13] The presence of the 3-hydroxy group may influence the electronic properties and reactivity of the carbonyl centers.
-
Oxidation: While less common for this scaffold, oxidative conditions should be tested to ensure the molecule is not susceptible to degradation by radical or peroxide species.
-
Photostability: The molecule lacks significant chromophores that typically absorb UV light, but photostability testing is a standard requirement.
Caption: Anticipated Hydrolytic Degradation Pathway.
3.2 Experimental Protocol: Forced Degradation Study
The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[14] This provides sufficient degradants for analytical method validation without destroying the molecule entirely. The conditions below are starting points and should be optimized as needed.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60 °C for up to 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature (25 °C) for up to 24 hours. Expert Insight: Base hydrolysis of succinimides is often rapid, so milder conditions (e.g., 0.01 M NaOH or shorter time) may be required.[13]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours.
-
Thermal Degradation: Store the stock solution (and solid material separately) at 60-80 °C for up to 7 days.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products, as well as from any peaks originating from the placebo or reagents.
-
Peak purity analysis using a photodiode array (PDA) detector is essential to ensure the parent peak is spectrally pure and co-elution is not occurring.
-
3.3 Data Summary Table (Template)
| Stress Condition | Reagent/Temp | Duration | % Assay of Parent | % Degradation | No. of Degradants |
| Control (Unstressed) | - | 0 | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | 0.1 M HCl / 60°C | 48 h | |||
| Base Hydrolysis | 0.1 M NaOH / 25°C | 24 h | |||
| Oxidation | 3% H₂O₂ / 25°C | 24 h | |||
| Thermal | 80°C | 7 days | |||
| Photolytic | ICH Q1B | - |
Synthesis of Insights for Drug Development
The data generated from these studies provide actionable intelligence for the drug development team.
-
Formulation Strategy: If the compound shows high aqueous solubility but is unstable at neutral or basic pH, a formulation buffered to an acidic pH (e.g., pH 3-5) would be a logical starting point. If aqueous solubility is poor, the organic solvent solubility data can guide the selection of co-solvents for a liquid formulation or inform strategies for solid dosage forms, such as solid dispersions.[3]
-
Storage and Handling: If the compound is sensitive to heat or light, it will require controlled storage conditions (e.g., refrigeration, protection from light) and specific handling instructions during manufacturing.[4]
-
Analytical Method Development: The forced degradation study is the foundation for validating a stability-indicating analytical method, which is a regulatory requirement for all stages of clinical development.[11][15]
Conclusion
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione
Abstract
The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse pharmacological activities. This technical guide delves into the therapeutic potential of a specific, yet under-explored derivative: 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. While direct extensive research on this molecule is nascent, this document synthesizes the vast body of knowledge surrounding structurally related succinimide derivatives to extrapolate and propose high-probability therapeutic targets. We will explore the mechanistic underpinnings of its potential anticancer, anti-inflammatory, and anticonvulsant activities, supported by detailed experimental protocols for target validation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel succinimide compounds.
Introduction: The Succinimide Core and Its Therapeutic Versatility
The five-membered pyrrolidine-2,5-dione ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability and its ability to engage in various biological interactions.[1] Derivatives of this core structure have demonstrated a remarkable breadth of therapeutic applications, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities.[2] The biological effects of these compounds are profoundly influenced by the nature of the substituents at the N-1 and C-3 positions of the succinimide ring.
The subject of this guide, this compound, possesses two key substitutions: an ethyl group at the N-1 position and a hydroxyl group at the C-3 position. The N-ethyl group is anticipated to modulate the compound's lipophilicity and pharmacokinetic profile, while the 3-hydroxy group introduces a potential site for hydrogen bonding and could be critical for specific interactions with biological targets. This guide will explore the most probable therapeutic avenues for this molecule based on the established pharmacology of its structural analogs.
Postulated Therapeutic Target Classes
Based on extensive literature on pyrrolidine-2,5-dione derivatives, we can hypothesize three primary areas of therapeutic potential for this compound: oncology, inflammation, and neurology.
Anticancer Activity: Induction of Apoptosis
A significant body of research points to the potent anticancer activity of succinimide derivatives.[3][4] The primary mechanism appears to be the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.
Key Molecular Targets:
-
Caspases: These are a family of cysteine proteases that are central to the execution of apoptosis. Specifically, the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3 ) is a hallmark of apoptosis.[5][6] Many pyrrolidine-2,5-dione derivatives have been shown to trigger a caspase-dependent apoptotic cascade.[7]
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is a critical determinant of cell fate. Some succinimide hybrids have been shown to inhibit the anti-apoptotic protein Bcl-2, thereby promoting cell death.[8]
-
Cell Cycle Regulators: Disruption of the normal cell cycle is a key feature of cancer. Certain pyrrolidine-2,5-dione compounds have been observed to induce cell cycle arrest, often at the G1/G0 or G2/M phase, preventing cancer cell proliferation.[3][8]
Hypothesized Role of this compound: The 3-hydroxy group could be pivotal in forming hydrogen bonds with key residues in the active sites of caspases or within the BH3-binding groove of anti-apoptotic Bcl-2 proteins, potentially enhancing its pro-apoptotic activity.
Diagram 1: Postulated Apoptotic Pathway
Caption: Potential anti-inflammatory mechanisms of this compound.
Anticonvulsant Activity: Targeting Neuronal Excitability
The succinimide ethosuximide is a well-established antiepileptic drug, highlighting the potential of this scaffold in neurology. The anticonvulsant activity of these compounds is often attributed to their ability to modulate neuronal ion channels.
Key Molecular Targets:
-
Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. Many anticonvulsant drugs exert their effects by blocking VGSCs, thereby reducing neuronal hyperexcitability. [9][10]Several hybrid anticonvulsants based on the pyrrolidine-2,5-dione scaffold have been shown to interact with neuronal voltage-sensitive sodium channels. [11][12]* Voltage-Gated Calcium Channels (VGCCs): T-type calcium channels, in particular, are implicated in the generation of spike-wave discharges characteristic of absence seizures. Ethosuximide is known to inhibit these channels.
Hypothesized Role of this compound: The size and polarity of the N-ethyl and 3-hydroxy substituents could influence the compound's ability to enter and bind within the pore of voltage-gated sodium or calcium channels, potentially stabilizing an inactivated state and reducing neuronal firing.
Diagram 3: Neuronal Excitability Modulation
Caption: Workflow for the fluorometric caspase-3 activity assay.
Anti-inflammatory Activity Assays
This assay measures the ability of the compound to inhibit the peroxidase activity of COX-2.
-
Prepare a reaction mixture containing reaction buffer, heme, and human recombinant COX-2 enzyme.
-
Add the test compound (this compound) at various concentrations to the reaction mixture and incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
After a 2-minute incubation at 37 °C, stop the reaction with a saturated stannous chloride solution.
-
The product is then measured fluorometrically (e.g., using Amplex™ Red reagent) with excitation at 535 nm and emission at 587 nm.
Table 1: Quantitative Data for COX Inhibition Assay
| Compound | IC50 (µM) for COX-1 | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Reference) | >100 | ~0.05 | >2000 |
| Ibuprofen (Reference) | ~15 | ~35 | ~0.43 |
Anticonvulsant Activity Assays
This technique allows for the direct measurement of ion channel currents and the effect of the compound on channel gating.
[1][2][13]1. Culture cells expressing the voltage-gated sodium channel of interest (e.g., Nav1.1, Nav1.2). 2. Using a glass micropipette, form a high-resistance "giga-seal" with the cell membrane. 3. Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential. 4. Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -70 mV) and then depolarizing to various test potentials. 5. Record baseline currents and then perfuse the cells with a solution containing this compound at different concentrations. 6. Measure the reduction in peak sodium current and any shifts in the voltage-dependence of activation or inactivation to determine the mechanism of block.
Diagram 5: Patch-Clamp Electrophysiology Workflow
Caption: General workflow for whole-cell patch-clamp electrophysiology.
Conclusion and Future Directions
While this compound remains a relatively uncharacterized compound, the wealth of data on its structural class provides a strong foundation for hypothesizing its therapeutic potential. The most promising avenues for investigation lie in its potential as an anticancer agent through the induction of apoptosis, as an anti-inflammatory agent via the inhibition of key pro-inflammatory enzymes and pathways, and as an anticonvulsant through the modulation of neuronal ion channels. The experimental protocols detailed in this guide provide a clear roadmap for validating these hypotheses and elucidating the specific mechanisms of action. Future research should focus on a robust synthetic route for the compound, followed by a systematic evaluation of its efficacy and selectivity against the proposed targets. These studies will be instrumental in determining the ultimate therapeutic utility of this compound and its potential as a lead compound in drug discovery programs.
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An In-Depth Technical Guide to Early-Stage Research on 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione Analogs
Introduction: The Therapeutic Potential of the Pyrrolidinedione Scaffold
The pyrrolidinedione ring system, a core component of the succinimide family, is a privileged scaffold in medicinal chemistry. Its significance is perhaps best exemplified by ethosuximide, a first-line treatment for absence seizures.[1][2] The therapeutic effect of ethosuximide is primarily attributed to its ability to block T-type calcium channels in the thalamus, which are implicated in the generation of the rhythmic "spike-and-wave" discharges characteristic of these seizures.[3][4][5] The success of this scaffold provides a strong rationale for the exploration of novel analogs, such as those based on 1-ethyl-3-hydroxy-2,5-pyrrolidinedione, to identify new chemical entities with potentially improved efficacy, a broader therapeutic window, or novel indications.
The five-membered pyrrolidine ring offers a unique combination of structural rigidity and three-dimensionality, allowing for the precise spatial orientation of substituents to explore pharmacophore space effectively.[6][7] The introduction of a hydroxyl group at the 3-position, as in the parent compound this compound, provides a key vector for chemical modification and a potential new point of interaction with biological targets. This guide outlines a comprehensive, multi-tiered strategy for the design, synthesis, and early-stage evaluation of novel analogs built upon this promising scaffold. The overarching goal is to systematically assess their drug-like properties and biological activity to identify high-quality lead candidates for further development.
Part 1: Analog Design and Synthesis
Rationale for Analog Design
The design of a focused library of analogs should be guided by a clear hypothesis. Building on the known anticonvulsant activity of related succinimides, initial efforts will be directed toward exploring the structure-activity relationship (SAR) around the core scaffold. Key areas for modification include:
-
N1-Substituent: Varying the length and branching of the N-ethyl group to probe the size and lipophilicity of the binding pocket.
-
C3-Substituent: Modifying the 3-hydroxy group through etherification or esterification to alter polarity and hydrogen bonding capacity.
-
C4-Substituents: Introducing small alkyl or aryl groups at the C4 position to explore steric and electronic effects on target engagement.
General Synthesis Strategy
The synthesis of this compound analogs can be approached through established multicomponent reactions. A common and efficient method involves the reaction of an appropriate amine, an aldehyde, and a derivative of an acylpyruvic acid.[8][9] This approach allows for the rapid generation of a diverse set of analogs by varying the starting materials.
A plausible synthetic route for the parent scaffold could involve the reaction of ethylamine with a suitable precursor like 2-hydroxy-succinic anhydride or a related derivative. Subsequent modifications can be performed on the core structure. For instance, the synthesis of related pyrrolidine-2,5-diones has been achieved through the single-step reaction of a Michael acceptor like N-phenylmaleimide with a suitable donor.[10]
Part 2: A Tiered Approach to In Vitro Evaluation
A systematic, tiered screening cascade is essential for efficiently identifying promising compounds while conserving resources.[11][12] This process begins with fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, followed by primary and secondary biological assays.
Workflow for Early-Stage Analog Evaluation
Below is a diagram illustrating the logical flow of experiments, from initial compound characterization to lead candidate selection.
Caption: High-level workflow for the evaluation of pyrrolidinedione analogs.
Part 3: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the key in vitro assays essential for the early-stage evaluation of the synthesized analogs.
Physicochemical and ADME Profiling
Early assessment of ADME properties is crucial to avoid late-stage failures in drug development.[13][14] These assays help to build a profile of the compound's fundamental characteristics.
Causality: Poor solubility can lead to unreliable results in biological assays and challenges in formulation.[15] Kinetic solubility is measured in early discovery as it is high-throughput and reflects the conditions under which compounds are tested in in vitro assays (i.e., addition from a DMSO stock).[16]
Protocol: Nephelometric Method [17]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO.
-
Plate Setup: Using a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the readings against a calibration curve or pre-defined thresholds to classify compounds as having high, medium, or low solubility.
Causality: This assay predicts a compound's ability to passively diffuse across membranes, which is a key factor for oral absorption and blood-brain barrier penetration.[18] The PAMPA model is a cost-effective, cell-free method to rank compounds on their passive permeability.[19]
Protocol: PAMPA-GIT Model [20][21]
-
Membrane Coating: Add 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to each well of the donor plate (a 96-well filter plate) and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare 200 µM solutions of the test compounds in PBS (pH 6.5, to simulate the gut environment) from the 10 mM DMSO stocks. Add 200 µL of these solutions to the coated donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 16-18 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Causality: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in the liver.[22] High metabolic instability can lead to rapid clearance in vivo, resulting in poor bioavailability and a short duration of action.[23][24]
-
Reagent Preparation: Thaw human liver microsomes (HLM) and an NADPH-regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM.
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
Quantification: Analyze the remaining parent compound in the supernatant at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).
| Parameter | Analog A | Analog B | Analog C | Ethosuximide (Control) |
| Kinetic Solubility (µM) | 85 | 15 | 120 | >200 |
| PAMPA Pe (10⁻⁶ cm/s) | 5.2 | 15.1 | 4.5 | 6.8 |
| HLM Stability (t₁/₂, min) | 45 | >60 | 12 | >60 |
| Table 1: Hypothetical ADME data for a set of analogs compared to a reference compound. |
Biological Activity and Cytotoxicity Screening
Causality: It is essential to determine if the biological effects of a compound are due to specific target modulation or general toxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol: [27]
-
Cell Seeding: Seed a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test analogs (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., staurosporine).
-
MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant toxicity (e.g., >50% cell death at 10 µM) may be deprioritized.
Causality: The primary assay is designed to identify compounds that have the desired biological effect. This could be a target-based assay (e.g., measuring inhibition of T-type calcium channels) or a phenotypic assay (e.g., measuring the suppression of induced seizures in a neuronal culture model). The choice of assay will depend on the project's hypothesis. For analogs of ethosuximide, a functional assay measuring the inhibition of calcium influx through T-type channels would be highly relevant.
Part 4: Data Interpretation and Decision Making
The goal of this early-stage research is not to find a perfect drug, but to identify analogs with a balanced profile of potency, permeability, metabolic stability, and low toxicity.
Decision-Making Framework
Caption: A decision-making framework for advancing compounds.
By integrating the data from these assays, researchers can build a comprehensive profile for each analog. For example, a compound like Analog B from the hypothetical data table, with its high permeability and excellent stability, would be a high-priority candidate, provided it demonstrates activity in the primary biological assay and is non-toxic. Conversely, Analog C , despite its good solubility, would be deprioritized due to its poor metabolic stability. This iterative process of design, synthesis, testing, and analysis is fundamental to successful lead discovery.
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Picmonic. Master Ethosuximide: Mechanism of Action. [Link]
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Feeney, M. & Tanti, A. (2023). Ethosuximide. In: StatPearls [Internet]. StatPearls Publishing. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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Patsnap Synapse. What is the mechanism of Ethosuximide?[Link]
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Wernevik, J., Giordanetto, F., & Åberg, O. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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PharmaLegacy. In Vitro ADME Studies. [Link]
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IQVIA Laboratories. Early Hit-to-Lead ADME screening bundle. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Fotakis, G. & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
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Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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drug-metabolism.com. Microsomal stability assay for human and mouse liver microsomes. [Link]
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National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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Al-Obaidi, A., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1545-1565. [Link]
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Alsenz, J. & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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Reiner, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 599140. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Al-Obaidi, A., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Scilit. [Link]
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Al-Juboori, A. M. J. & Al-Masoudi, W. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31. [Link]
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Le, V. T., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 15, 2774-2782. [Link]
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PubChem. 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. [Link]
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Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 27(22), 7858. [Link]
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Le, V. T., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. [Link]
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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Methodological & Application
Application Notes: Utilizing Amine-Reactive Crosslinking Chemistry in Cell Culture Methodologies
Introduction and Scope
Researchers investigating cellular mechanisms frequently require methods to label, track, or immobilize proteins. While the compound 1-ethyl-3-hydroxy-2,5-pyrrolidinedione (CAS 63467-80-1) is noted in chemical databases, its application in cell culture is not well-documented in peer-reviewed literature. However, this chemical structure is closely related to a cornerstone reagent in bioconjugation: N-Hydroxysuccinimide (NHS) (CAS 6066-82-6).[1][2]
Given the extensive and critical role of NHS in biological research, this guide will focus on the principles and detailed protocols for using NHS-based chemistry. Specifically, we will detail its application in labeling biomolecules, such as antibodies, for subsequent use in cell culture-based assays like immunofluorescence and flow cytometry. The techniques described herein are fundamental for researchers, scientists, and drug development professionals seeking to create bespoke reagents for cellular analysis.[3]
NHS is an amine-reactive compound used to modify, label, and crosslink molecules containing primary amines.[1] Its primary function is not as a standalone treatment for cells, but as a critical component in the covalent conjugation of reporter molecules (like fluorophores) or other functional tags to proteins.
Foundational Principles: The Chemistry of NHS-Ester Crosslinking
The utility of N-Hydroxysuccinimide lies in its ability to form semi-stable, amine-reactive esters from carboxyl groups. This is typically achieved in a two-step process facilitated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]
-
Carboxyl Activation: EDC reacts with a carboxyl group (-COOH) on a molecule of interest (e.g., a fluorescent dye) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5]
-
NHS Ester Formation: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea, allowing for a more efficient subsequent reaction.[4]
-
Amine Conjugation: The NHS ester readily reacts with primary amines (-NH₂), found on the N-terminus of proteins and the side chains of lysine residues, to form a stable, covalent amide bond. NHS is released as a byproduct.[6]
This two-step approach, using both EDC and NHS, is significantly more efficient than using EDC alone.[7]
Reagent Properties, Handling, and Storage
Scientific rigor demands careful handling and storage of reagents to ensure reproducibility. NHS and its derivatives are moisture-sensitive, and improper handling is a primary cause of failed conjugation reactions.[8][9]
| Property | N-Hydroxysuccinimide (NHS) |
| CAS Number | 6066-82-6[10] |
| Molecular Formula | C₄H₅NO₃[1] |
| Molecular Weight | 115.09 g/mol [1] |
| Appearance | White crystalline solid[2] |
| Solubility | Soluble in Water, DMSO, DMF[1] |
| Storage | Store at 2-8°C or -20°C under desiccation.[11] |
| Stability | Highly sensitive to moisture. Hydrolyzes in aqueous solution, with the rate increasing significantly at higher pH.[9] |
Core Directive for Handling:
-
Equilibrate to Room Temperature: Before opening, always allow the reagent container to warm to room temperature (approx. 20-30 minutes). This prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.[8]
-
Use Anhydrous Solvents: For preparing stock solutions, use high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[12][13]
-
Prepare Fresh Solutions: EDC is highly unstable in aqueous solutions and must be prepared immediately before use. While NHS is more stable, it is best practice to prepare stock solutions fresh for each experiment to ensure maximum reactivity.[7]
-
Safety Precautions: NHS is a skin and eye irritant. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood to avoid dust inhalation.[10][11]
Detailed Experimental Protocols
This section provides a comprehensive workflow for labeling a primary antibody with a fluorescent dye for subsequent use in immunocytochemistry on cultured cells.
Sources
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- 2. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
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- 13. biotium.com [biotium.com]
Application Notes & Protocols: 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione as a Versatile Intermediate in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This versatile intermediate, while not extensively documented, holds significant potential for the synthesis of a diverse array of functionalized pyrrolidinedione scaffolds, which are prevalent in many biologically active compounds.
Introduction: The Significance of the Pyrrolidinedione Scaffold
The pyrrolidinedione ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] The ability to introduce diverse functionalities onto this core structure is paramount for the development of novel therapeutic agents. This compound serves as a key building block, offering a reactive hydroxyl handle at the C3 position for further synthetic transformations. The presence of the N-ethyl group provides a stable, lipophilic substituent that can influence the pharmacokinetic properties of derivative compounds.
Synthesis of this compound: A Proposed Protocol
While a definitive, optimized synthesis for this compound is not widely reported, a robust and scientifically sound two-step protocol can be proposed based on established methodologies for the α-functionalization of dicarbonyl compounds. The proposed synthesis involves the α-bromination of N-ethylsuccinimide followed by hydrolysis of the resulting α-bromo intermediate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem |
| Molecular Weight | 143.14 g/mol | PubChem |
| IUPAC Name | 1-ethyl-3-hydroxypyrrolidine-2,5-dione | PubChem |
| CAS Number | 63467-80-1 | PubChem |
Protocol 1: Synthesis of 1-Ethyl-3-bromo-2,5-pyrrolidinedione
Causality Behind Experimental Choices: The α-position of succinimides can be halogenated under radical or acidic conditions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose. The use of a radical initiator like AIBN or UV light promotes the reaction. The reaction is typically carried out in an inert solvent like carbon tetrachloride or acetonitrile.
Materials:
-
N-Ethylsuccinimide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylsuccinimide (1.0 eq) in CCl₄ or CH₃CN.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide, a byproduct of the reaction.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-ethyl-3-bromo-2,5-pyrrolidinedione.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound via Hydrolysis
Causality Behind Experimental Choices: The hydrolysis of α-halocarbonyl compounds to their corresponding α-hydroxycarbonyls is a well-established transformation.[2] The reaction can proceed via an SN2 mechanism with water or a hydroxide source as the nucleophile. The choice of reaction conditions (e.g., aqueous base or buffered aqueous conditions) can be optimized to maximize the yield and minimize side reactions.
Materials:
-
1-Ethyl-3-bromo-2,5-pyrrolidinedione
-
Water
-
Sodium bicarbonate (NaHCO₃) or a mild base
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the purified 1-ethyl-3-bromo-2,5-pyrrolidinedione (1.0 eq) in a suitable solvent such as a mixture of acetone and water.
-
Add an aqueous solution of a mild base like sodium bicarbonate (1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, acidify the mixture to a neutral pH with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or recrystallization to yield the pure product.
Applications in Organic Synthesis: A Gateway to Novel Derivatives
The hydroxyl group at the C3 position of this compound is a versatile functional handle for a variety of synthetic transformations. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.
Esterification and Etherification Reactions
The secondary alcohol of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to introduce a wide range of ester functionalities. Similarly, etherification reactions can be performed to introduce alkyl or aryl ether linkages.
Protocol 3: General Procedure for the Esterification of this compound
Causality Behind Experimental Choices: Standard esterification conditions can be employed. The use of a coupling agent like DCC or EDC with a catalytic amount of DMAP is a common and efficient method for forming esters from alcohols and carboxylic acids. Alternatively, reaction with a more reactive acid chloride in the presence of a non-nucleophilic base like triethylamine or pyridine can be used.
Materials:
-
This compound
-
Carboxylic acid of choice
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Dehydration to Form N-Ethylmaleimide Derivatives
The hydroxyl group can be eliminated to introduce a double bond, yielding N-ethylmaleimide derivatives. This transformation opens up possibilities for Michael addition reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Protocol 4: Dehydration of this compound
Causality Behind Experimental Choices: Dehydration of alcohols can be achieved under acidic or basic conditions. A common method involves the use of a mild dehydrating agent like Burgess reagent or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by elimination with a non-nucleophilic base.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine (1.5 eq) followed by the dropwise addition of a solution of TsCl (1.2 eq) in DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitor by TLC).
-
Heat the reaction mixture to reflux to promote the elimination of the tosylate group.
-
Cool the reaction mixture and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting N-ethylmaleimide derivative by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes and subsequent transformations of this compound.
Caption: Proposed synthesis and derivatization of this compound.
Conclusion and Future Outlook
This compound represents a valuable, yet underutilized, intermediate in organic synthesis. The proposed synthetic protocols provide a clear pathway for its preparation, and its inherent reactivity opens up a multitude of possibilities for the creation of novel and diverse libraries of pyrrolidinedione-based compounds. Researchers in drug discovery and materials science are encouraged to explore the potential of this versatile building block in their synthetic endeavors. The development of stereoselective methods for the introduction of the hydroxyl group would further enhance the utility of this intermediate in the synthesis of chiral molecules.
References
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PubChem. 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]
-
PubChem. Ethosuximide. National Center for Biotechnology Information. [Link]
-
Patan, A. (2023). A review on analytical aspects of ethosuximide: An antiepileptic drug. Annals of Phytomedicine, 12(2), 89-95. [Link]
-
Organic Syntheses. α-Bromination of an Ester. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Hydrolysis of Alkyl Halides. In LibreTexts Chemistry. [Link]
-
Esterification. In Wikipedia. [Link]
-
Dehydration of Alcohols. In LibreTexts Chemistry. [Link]
-
Michael Reaction. In Wikipedia. [Link]
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Application Note: Leveraging 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione in High-Throughput Screening for Drug Discovery
Abstract
This document provides a detailed guide on the potential applications of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione in high-throughput screening (HTS) campaigns. While this specific molecule is not extensively documented in HTS literature, its chemical structure, featuring a reactive succinimide core and a modifiable hydroxyl group, presents compelling opportunities for its use as a versatile scaffold in medicinal chemistry and as a tool compound in novel assay development. This guide will explore its potential, propose hypothetical screening protocols, and provide the scientific rationale for its application in identifying novel bioactive agents.
Introduction to this compound
This compound, with the chemical formula C₆H₉NO₃, is a derivative of the pyrrolidinedione family[1]. Its structure is characterized by a five-membered lactam ring, an N-ethyl substituent, and a hydroxyl group at the 3-position. This combination of features suggests its potential as a valuable molecule in drug discovery for several reasons:
-
Scaffold for Chemical Libraries: The pyrrolidinedione core is a known pharmacophore present in various biologically active compounds. The N-ethyl group provides a handle for modifying lipophilicity, while the hydroxyl group is a prime site for chemical derivatization to create a library of analogs for screening.
-
Tool for Assay Development: Similar to the well-known N-hydroxysuccinimide (NHS), which is widely used as an activating reagent for carboxylic acids in bioconjugation, the hydroxyl group on this molecule can be leveraged[2][3]. It can be functionalized to create chemical probes, such as fluorescently labeled versions or affinity tags, for use in biochemical and cell-based assays.
-
Fragment-Based Screening: With a molecular weight of 143.14 g/mol , this compound falls within the "rule of three" for fragment-based drug discovery, making it an ideal candidate for screening against protein targets to identify initial binding interactions[1].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem[1] |
| Molecular Weight | 143.14 g/mol | PubChem[1] |
| CAS Number | 63467-80-1 | PubChem[1] |
| IUPAC Name | 1-ethyl-3-hydroxypyrrolidine-2,5-dione | PubChem[1] |
Potential High-Throughput Screening Applications
Given its chemical nature, this compound can be envisioned in several HTS contexts. Below, we outline two primary hypothetical applications: as a scaffold for a diversity-oriented chemical library and as a precursor for a competitive binding assay probe.
Application 1: Scaffold for a Combinatorial Library in a Phenotypic Screen
Phenotypic screening aims to identify compounds that produce a desired change in a cellular model, without prior knowledge of the specific molecular target. Here, this compound serves as the starting scaffold for generating a library of diverse compounds.
Caption: Logic for developing and using a fluorescent probe from the scaffold in an HTS assay.
This protocol assumes a fluorescent probe has been successfully synthesized from this compound and that it binds to a purified target protein of interest.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).
-
Dilute the target protein to 2X the final concentration (e.g., 20 nM) in assay buffer.
-
Dilute the fluorescent probe to 2X the final concentration (e.g., 10 nM) in assay buffer.
-
Prepare a 10,000-compound library in 384-well source plates at 1 mM in DMSO.
-
-
Assay Procedure (in 384-well black plates):
-
Step 1: Add 100 nL of library compound or DMSO control to each well using an acoustic dispenser.
-
Step 2: Add 10 µL of the 2X target protein solution. Mix and incubate for 15 minutes at room temperature.
-
Step 3: Add 10 µL of the 2X fluorescent probe solution. The final volume is 20 µL.
-
Step 4: Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percentage inhibition for each compound relative to high (probe + protein) and low (probe only) controls.
-
Hits are defined as compounds that cause a significant drop in FP, typically greater than 3 standard deviations from the mean of the negative controls.
-
Confirm hits through dose-response curves to determine IC₅₀ values.
-
Conclusion and Future Directions
References
-
N-Hydroxysuccinimide - Wikipedia. Wikipedia. [Link]
-
N-hydroxysuccinimide – Knowledge and References. Taylor & Francis Online. [Link]
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry. [Link]
-
1-Ethyl-3-hydroxypyrrolidine-2,5-dione | C6H9NO3 | CID 289368. PubChem, National Center for Biotechnology Information. [Link]
-
n-hydroxysuccinimide ester functionalized: Topics by Science.gov. Science.gov. [Link]
-
1-Hydroxy-2,5-pyrrolidinedione - ChemBK. ChemBK. [Link]
-
A double-enzyme-coupled assay for high-throughput screening of succinic acid-producing strains. PubMed, National Center for Biotechnology Information. [Link]
-
Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. Preprints.org. [Link]
-
High throughput screening at The DISC: a new era of drug discovery. YouTube. [Link]
-
Accurate determination of succinimide degradation products using high fidelity trypsin digestion peptide map analysis. PubMed, National Center for Biotechnology Information. [Link]
-
High throughput chemical screening | Drug Discovery, Chemical Biology and Screening. University of Helsinki. [Link]
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- 3. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
Application Notes & Protocols: Developing an In Vitro Cyclooxygenase (COX) Inhibitory Assay for 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Introduction: Unveiling the Therapeutic Potential of a Novel Succinimide Derivative
The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.[1][2][3] 1-ethyl-3-hydroxy-2,5-pyrrolidinedione (also known as N-Ethyl-2-hydroxysuccinimide, CAS: 63467-80-1) is a member of this versatile chemical class.[4] While specific biological data for this compound is not extensively documented, the known pharmacological profile of related succinimide derivatives suggests its potential as a modulator of key biological pathways.[1][5][6]
Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases.[1] A key enzymatic family in the inflammatory cascade is the cyclooxygenases (COX), which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is a hallmark of inflammatory responses.[1] Several succinimide derivatives have been identified as inhibitors of COX enzymes, making this a rational and promising avenue for investigating the bioactivity of this compound.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and implement a robust in vitro assay to evaluate the inhibitory potential of this compound against COX-1 and COX-2 enzymes. The protocols herein are designed to be self-validating, incorporating essential controls and clear data analysis workflows to ensure the generation of reliable and reproducible results.
Principle of the Assay
This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of this compound on COX-1 and COX-2. The assay measures the peroxidase activity of the COX enzymes. Arachidonic acid, the natural substrate for the cyclooxygenase activity, is converted to prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to PGH2. In this assay, a chromogenic substrate is co-oxidized with PGG2, leading to a colored product that can be measured spectrophotometrically. A decrease in the colorimetric signal in the presence of the test compound indicates inhibition of COX activity.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) | Storage Temperature |
| This compound | Sigma-Aldrich | Custom Synthesis | Room Temperature |
| Ovine COX-1 | Cayman Chemical | 60100 | -80°C |
| Human Recombinant COX-2 | Cayman Chemical | 60122 | -80°C |
| Arachidonic Acid | Cayman Chemical | 90010 | -20°C |
| N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | Sigma-Aldrich | T7394 | 2-8°C |
| Heme | Sigma-Aldrich | H3281 | -20°C |
| Tris-HCl Buffer (1 M, pH 8.0) | Thermo Fisher | 15568025 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Celecoxib (COX-2 selective inhibitor) | Cayman Chemical | 70560 | -20°C |
| SC-560 (COX-1 selective inhibitor) | Cayman Chemical | 70550 | -20°C |
| 96-well microplate, clear, flat-bottom | Corning | 3596 | Room Temperature |
Experimental Workflow
The following diagram illustrates the overall workflow for the COX inhibitory assay.
Caption: Workflow for the in vitro COX inhibitory assay.
Detailed Protocols
Preparation of Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Solution: Prepare a 10 mM stock solution of Heme in DMSO.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Control Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Celecoxib and SC-560 in anhydrous DMSO.
-
Arachidonic Acid Solution: Prepare a 10 mM stock solution of arachidonic acid in ethanol. Further dilute to 1 mM in assay buffer immediately before use.
-
TMPD Solution: Prepare a 10 mg/mL solution of TMPD in ethanol.
Assay Protocol
-
Prepare Enzyme Solutions: Dilute COX-1 and COX-2 enzymes in assay buffer to the desired concentration (refer to the manufacturer's data sheet for specific activity). The final concentration in the well should be sufficient to yield a robust signal.
-
Plate Layout: Design the plate layout to include wells for:
-
100% activity (enzyme + vehicle)
-
Blank (no enzyme)
-
Test compound at various concentrations
-
Positive control inhibitors (Celecoxib for COX-2, SC-560 for COX-1) at various concentrations.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in the specified order:
-
150 µL of Assay Buffer
-
10 µL of Heme Solution (final concentration 1 µM)
-
10 µL of diluted COX-1 or COX-2 enzyme solution.
-
-
Add 10 µL of the test compound serial dilutions or the vehicle (DMSO) to the appropriate wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Add 10 µL of TMPD solution to each well.
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of test well / Absorbance of 100% activity well)] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition as a function of the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Expected Results and Interpretation
A dose-dependent increase in the percentage of inhibition of COX-1 and/or COX-2 activity by this compound would suggest that the compound is an inhibitor of these enzymes. By comparing the IC50 values for COX-1 and COX-2, the selectivity of the compound can be determined.
-
Non-selective inhibitor: Similar IC50 values for both COX-1 and COX-2.
-
COX-2 selective inhibitor: A significantly lower IC50 value for COX-2 compared to COX-1.
-
COX-1 selective inhibitor: A significantly lower IC50 value for COX-1 compared to COX-2.
The positive controls, SC-560 and Celecoxib, should demonstrate their known selectivity for COX-1 and COX-2, respectively, thereby validating the assay.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following quality control measures are essential:
-
Intra- and Inter-assay Variability: Run replicates within the same plate and repeat the experiment on different days to assess the reproducibility of the data.
-
Z'-factor: Calculate the Z'-factor for the assay to determine its suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Positive Controls: The consistent performance of the selective COX-1 and COX-2 inhibitors validates the biological responsiveness of the assay system.
-
Vehicle Control: The vehicle (DMSO) should not exhibit any significant inhibitory effect at the concentrations used.
Signaling Pathway Context
The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade and the point of inhibition by the test compound.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Conclusion
This application note provides a robust and detailed framework for the in vitro evaluation of this compound as a potential cyclooxygenase inhibitor. By following these protocols and data analysis guidelines, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and guide further drug discovery and development efforts. The insights gained from this assay will be crucial in determining the therapeutic potential of this novel succinimide derivative.
References
-
PubChem. (n.d.). 1-ethyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Rauf, A., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Molecules, 27(15), 4969. Retrieved from [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(1), 123. Retrieved from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 25(3), 1837-1875. Retrieved from [Link]
-
Siddiqui, S., et al. (2023). Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. Molecules, 28(4), 1642. Retrieved from [Link]
-
Piaz, V. D., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 22(16), 8871. Retrieved from [Link]
-
Ullah, H., et al. (2020). Anti-Inflammatory Potentials of β-Ketoester Derivatives of N-Ary Succinimides: In Vitro, In Vivo, and Molecular Docking Studies. Molecules, 25(18), 4158. Retrieved from [Link]
-
Wikipedia. (2023, December 1). N-Hydroxysuccinimide. Retrieved from [Link]
-
Ha, Y. M., et al. (2014). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 5(8), 1149-1155. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Efficacy Testing of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Introduction
The discovery of a novel chemical entity, such as 1-ethyl-3-hydroxy-2,5-pyrrolidinedione, presents both an opportunity and a challenge. While its structural characteristics may suggest potential therapeutic activity, a rigorous and systematic approach to efficacy testing is paramount to elucidate its biological function and potential for clinical translation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a preclinical experimental plan to test the efficacy of this compound.
Given that this compound is a novel compound with limited public data, this guide will present a strategic framework adaptable to multiple potential therapeutic areas, with a primary focus on oncology and inflammation, drawing parallels from a related pyrrolidinedione derivative with observed anti-inflammatory and analgesic properties.[1] The protocols outlined herein are designed to establish a foundational understanding of the compound's activity, from initial in vitro screening to more complex in vivo models.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of efficacy testing aims to determine the biological activity of this compound at the cellular level. This involves assessing its impact on cell viability, proliferation, and apoptosis in relevant cell lines.
Rationale for Initial Cellular Assays
Before committing to resource-intensive in vivo studies, it is crucial to establish a direct biological effect of the compound on cultured cells. Cellular assays are rapid, high-throughput, and cost-effective methods to determine a compound's potency (e.g., IC50 or EC50 values) and to begin to understand its mechanism of action.[2] A multi-faceted approach, examining various aspects of cell health, provides a more complete picture of the compound's effects.[2][3]
Experimental Workflow for In Vitro Screening
The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.
Caption: A streamlined workflow for the initial in vitro evaluation of this compound.
Detailed Protocols
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of cultured cells, as an indicator of cell viability.
Materials:
-
Target cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Objective: To determine if the observed cytotoxicity of this compound is due to the induction of apoptosis.
Materials:
-
Target cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[3]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation
| Assay | Cell Line | Endpoint | Result (Hypothetical) |
| MTT Assay | A549 | IC50 | 15.2 µM |
| MTT Assay | MCF-7 | IC50 | 28.7 µM |
| Annexin V | A549 | % Apoptotic Cells (at IC50) | 45.3% |
Part 2: In Vivo Efficacy Evaluation
Following promising in vitro results, the next critical step is to assess the efficacy of this compound in a living organism. In vivo models provide a more complex biological system that includes pharmacokinetic and pharmacodynamic interactions.[4]
Rationale for In Vivo Model Selection
The choice of an in vivo model is highly dependent on the therapeutic hypothesis. For oncology, xenograft models using human cancer cell lines implanted in immunodeficient mice are a standard initial approach.[4][5][6][7] For inflammation, models such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation can be employed.
Experimental Workflow for In Vivo Studies
Caption: A comprehensive workflow for in vivo efficacy testing, integrating PK/PD and efficacy studies.
Detailed Protocols
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
A549 cells (or another sensitive cell line identified in vitro)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Standard-of-care positive control drug (e.g., cisplatin)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Low-dose this compound
-
Group 3: High-dose this compound
-
Group 4: Positive control
-
-
Treatment: Administer the treatments daily (or as determined by PK studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers and record body weights 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or after a predetermined study duration. Excise the tumors and measure their final weight. A portion of the tumor can be fixed for histology or flash-frozen for biomarker analysis.
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound (PK) and its effect on a biological marker (PD).[8][9][10]
Procedure (PK):
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).[8]
Procedure (PD):
-
In parallel with the efficacy study, or in a separate study, collect tumor or relevant tissue samples at various time points after dosing.
-
Measure a relevant biomarker. For example, if the compound is hypothesized to inhibit a specific kinase, measure the phosphorylation level of its substrate via Western blot or ELISA.
Data Presentation
| Parameter | Vehicle Control | Low Dose | High Dose | Positive Control |
| Mean Tumor Volume (Day 21) | 1200 mm³ | 850 mm³ | 450 mm³ | 300 mm³ |
| Mean Tumor Weight (Endpoint) | 1.1 g | 0.75 g | 0.4 g | 0.25 g |
| Tumor Growth Inhibition | - | 30% | 65% | 78% |
Part 3: Statistical Analysis and Data Interpretation
-
In Vitro Data: IC50 values should be calculated using non-linear regression analysis. For comparisons between groups in apoptosis assays, a t-test or one-way ANOVA followed by a post-hoc test is appropriate.
-
In Vivo Data: Tumor growth curves can be analyzed using a repeated-measures two-way ANOVA. Endpoint tumor weights can be compared using a one-way ANOVA with Dunnett's or Tukey's post-hoc test.[13] P-values less than 0.05 are typically considered statistically significant.[12]
Conclusion
This document provides a foundational experimental design for evaluating the efficacy of the novel compound this compound. The proposed workflow, from in vitro screening to in vivo efficacy and PK/PD studies, establishes a robust framework for decision-making in the early stages of drug development. The specific assays and models should be further tailored as more is learned about the compound's biological activity and potential mechanism of action.
References
-
Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. PubMed Central. [Link]
-
Crown Bioscience. (n.d.). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. [Link]
-
Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]
-
Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link]
-
Charles River Laboratories. (n.d.). Cancer Models. Charles River Laboratories. [Link]
-
Sharpless, N. E., & Depinho, R. A. (2006). The use of genetically engineered mouse models for in vivo drug efficacy testing. Drug Efficacy Testing in Mice. [Link]
-
IKOSA. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. IKOSA. [Link]
-
Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies. Pharmabiz.com. [Link]
-
Ichor Life Sciences. (n.d.). Cell Viability Assays. Ichor Life Sciences. [Link]
-
ResearchGate. (2025). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. ResearchGate. [Link]
-
IDEAS ESRs. (2017). The role of a statistician in drug development: Pre-clinical studies. Medium. [Link]
-
National Institutes of Health. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. [Link]
-
ALS Therapy Development Institute. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. ALS TDI. [Link]
-
European Medicines Agency. (2016). Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products. EMA. [Link]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. EMA. [Link]
-
Michel, M. C. (n.d.). Practical issues in preclinical data analysis. era-net neuron. [Link]
-
ChemBK. (n.d.). 1-Hydroxy-2,5-pyrrolidinedione. ChemBK. [Link]
-
PubChem. (n.d.). 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. PubChem. [Link]
-
PubChem. (n.d.). N-Hydroxysuccinimide. PubChem. [Link]
-
Wikipedia. (n.d.). N-Hydroxysuccinimide. Wikipedia. [Link]
-
National Institutes of Health. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. NIH. [Link]
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- 14. medium.com [medium.com]
Application Notes and Protocols: Preparation of a Stock Solution of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the preparation of a stock solution of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this protocol has been developed by leveraging its structural similarity to the well-characterized reagent, N-hydroxysuccinimide (NHS). The methodologies outlined herein are grounded in established principles of chemical handling and solution preparation, ensuring a reliable and safe workflow. This guide covers critical aspects from chemical properties and solvent selection to step-by-step preparation, storage, and safety considerations.
Introduction: Understanding this compound
This compound belongs to the pyrrolidinedione family, a class of compounds with significant applications in medicinal chemistry and organic synthesis.[1] The presence of the hydroxyl group and the dione moiety suggests potential for various chemical modifications and biological activities. While this specific derivative is not as extensively documented as its parent compound, N-hydroxysuccinimide (NHS), its structure suggests it may serve as a valuable building block in the synthesis of more complex molecules.
Accurate and consistent preparation of stock solutions is a fundamental prerequisite for reproducible experimental results. This guide aims to provide a comprehensive protocol to achieve this, ensuring the integrity of the compound and the safety of the researcher.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem CID: 289368[2] |
| Molecular Weight | 143.14 g/mol | PubChem CID: 289368[2] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Solubility | No specific data available. Assumed to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols, based on the properties of N-hydroxysuccinimide.[3][4] | Inferred |
| Stability | No specific data available. Assumed to be sensitive to moisture and high pH, which can lead to hydrolysis of the succinimide ring.[5] | Inferred |
Causality Behind Experimental Choices: Solvent Selection
The choice of solvent is a critical parameter that directly impacts the stability and utility of the stock solution. In the absence of specific solubility data for this compound, we turn to the well-documented properties of N-hydroxysuccinimide (NHS) as a guide.[3][4]
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is an excellent choice for creating high-concentration stock solutions of many organic compounds. It is generally compatible with most downstream biological assays when diluted to a low final concentration (typically <0.5%).
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent capable of dissolving a wide range of compounds. However, it is more prone to degradation and should be of high purity (anhydrous).
-
Ethanol/Methanol: These protic solvents can also be used, although the solubility might be lower compared to DMSO or DMF. They are often preferred when DMSO is incompatible with the downstream application.
-
Aqueous Solutions: Due to the susceptibility of the succinimide ring to hydrolysis, preparing stock solutions in aqueous buffers is not recommended for long-term storage.[5] If an aqueous solution is required for an experiment, it should be prepared fresh immediately before use.
Recommendation: For general laboratory use, anhydrous DMSO is the recommended solvent for preparing a stock solution of this compound.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Workflow Diagram
Caption: Workflow for preparing a stock solution.
Step-by-Step Methodology
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 143.14 g/mol x 1000 mg/g
-
Mass = 1.43 mg
-
-
-
Weigh the compound:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.
-
Carefully weigh out 1.43 mg of this compound into the tared container.
-
-
Add the solvent:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the container with the weighed compound.
-
-
Dissolve the compound:
-
Securely cap the container and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquot and store:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C in a desiccated environment to protect from moisture. When stored properly, stock solutions in anhydrous DMSO are expected to be stable for several months.[6]
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound and its solutions.
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
In case of contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[3][4]
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | - Insufficient solvent volume- Low-quality or non-anhydrous solvent- Insufficient mixing | - Re-verify calculations and solvent volume.- Use fresh, high-purity anhydrous solvent.- Continue vortexing and consider gentle warming. |
| Precipitate forms upon freezing | - Solution may be supersaturated- Contamination with water | - Prepare a more dilute stock solution.- Ensure all equipment is dry and use anhydrous solvent. |
| Inconsistent experimental results | - Degradation of the stock solution due to improper storage (moisture, repeated freeze-thaw cycles)- Pipetting errors | - Use a fresh aliquot for each experiment.- Store aliquots in a desiccated container.- Ensure pipettes are properly calibrated. |
Conclusion
This guide provides a detailed and scientifically grounded protocol for the preparation of a stock solution of this compound. By leveraging data from the analogous compound N-hydroxysuccinimide, this document establishes a robust methodology that prioritizes solution integrity and user safety. Adherence to these guidelines will enable researchers to confidently prepare and utilize this compound in their experimental workflows.
References
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Wikipedia. N-Hydroxysuccinimide. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Introduction: The Therapeutic Potential of Pyrrolidinedione Scaffolds
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The pyrrolidinedione core, a five-membered heterocyclic motif, is present in a variety of natural products that exhibit significant biological activities.[1][2] Derivatives of this scaffold have demonstrated promising antimicrobial efficacy against a range of pathogens, including clinically relevant bacteria and fungi.[3][4][5] Specifically, N-substituted maleimides, which share a structural relationship with 1-ethyl-3-hydroxy-2,5-pyrrolidinedione, have shown noteworthy antimicrobial activity, suggesting that this compound class warrants further investigation.[6][7] Some pyrrolidinedione derivatives have been found to inhibit bacterial cell wall synthesis or fatty acid biosynthesis, indicating the potential for novel mechanisms of action.[3][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound (PubChem CID: 289368) in antimicrobial activity assays.[9] The protocols detailed herein are grounded in established methodologies and standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15][16]
Section 1: Foundational Concepts in Antimicrobial Susceptibility Testing
Before embarking on experimental work, it is crucial to understand the fundamental principles of antimicrobial susceptibility testing (AST). The primary objective of AST is to determine the concentration of an antimicrobial agent that can inhibit the growth of or kill a specific microorganism.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[17][18][19] MIC values are a quantitative measure of a compound's potency and are essential for evaluating its potential as a therapeutic agent.[17]
Bacteriostatic versus Bactericidal Activity
Antimicrobial agents can be classified based on their mechanism of action:
-
Bacteriostatic agents inhibit the growth and replication of bacteria without directly killing them.[20][21][22][23] The host's immune system is then responsible for clearing the inhibited pathogens.
The distinction between bacteriostatic and bactericidal activity is critical in clinical settings, particularly for treating infections in immunocompromised patients.[23][24] This can be determined by extending the MIC assay to a Minimum Bactericidal Concentration (MBC) assay.
Section 2: Experimental Protocols for Antimicrobial Activity Assessment
This section provides detailed, step-by-step protocols for evaluating the antimicrobial activity of this compound.
Preliminary Screening: Agar Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique for preliminary screening of antimicrobial activity.[25][26][27][28][29] It is based on the principle of an antimicrobial agent diffusing from an impregnated paper disk into an agar medium inoculated with the test microorganism, resulting in a zone of growth inhibition.[25][26]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[27][29]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[27]
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with known concentrations of this compound. A range of concentrations (e.g., 10 µg, 30 µg, 50 µg per disk) should be tested.
-
Aseptically place the impregnated disks on the inoculated agar surface, ensuring firm contact.[25][29]
-
Place disks at least 24 mm apart from each other and from the edge of the plate.[25][29]
-
Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the test compound).
-
-
Incubation:
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (clear area around the disk where no growth occurs) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Quantitative Assessment: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative assay used to determine the MIC of an antimicrobial agent.[19][30][31] It involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[17][30] This method is considered a gold standard for susceptibility testing.[10][30]
-
Preparation of Test Compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically <1%).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells A1 through A12 and B1 through H11 of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to well A1.
-
Perform a two-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, then transferring 50 µL from A2 to A3, and so on, up to well A10. Discard 50 µL from well A10.
-
Well A11 will serve as the growth control (no compound), and well A12 will be the sterility control (no inoculum).
-
-
Preparation of Standardized Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.1.1.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized and diluted inoculum to wells A1 through A11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[17]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[18]
-
Determination of Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
The MBC assay is a follow-up to the MIC test and is used to determine the lowest concentration of an antimicrobial agent that kills a specific percentage (typically 99.9%) of the initial bacterial inoculum.[23]
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-20 µL aliquot.
-
-
Plating:
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Section 3: Visualizing Experimental Workflows
Diagrams can help clarify complex experimental procedures. The following are Graphviz representations of the described protocols.
Caption: Workflow for the Agar Disk Diffusion Assay.
Caption: Workflow for MIC and MBC Determination.
Section 4: Data Presentation and Interpretation
Table 1: Example Data from Disk Diffusion Assay
| Test Microorganism | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 10 | 12 |
| 30 | 18 | |
| 50 | 24 | |
| Escherichia coli | 10 | 0 |
| 30 | 8 | |
| 50 | 14 | |
| Pseudomonas aeruginosa | 10 | 0 |
| 30 | 0 | |
| 50 | 0 | |
| Candida albicans | 10 | 10 |
| 30 | 15 | |
| 50 | 20 |
Table 2: Example Data from MIC and MBC Assays
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 64 | >256 | >4 | Bacteriostatic |
| Candida albicans | 32 | 128 | 4 | Fungistatic |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Section 5: Causality and Experimental Choices
-
Choice of Media: Mueller-Hinton Agar/Broth is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its reproducibility and low levels of inhibitors.[25]
-
Inoculum Standardization: The use of a 0.5 McFarland standard is critical for ensuring a reproducible bacterial density, as the inoculum size can significantly affect the outcome of susceptibility tests.[18]
-
Incubation Conditions: Standardized incubation times and temperatures are necessary to ensure consistent bacterial growth and reliable test results.[17][31]
-
Controls: The inclusion of positive, negative, and growth controls is essential for validating the assay and ensuring that the observed effects are due to the test compound and not other factors.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By adhering to these standardized methods, researchers can generate reliable and reproducible data to assess the potential of this and other novel compounds in the ongoing search for new antimicrobial agents.
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Cotelle, P., et al. (1998). Synthesis and antimicrobial activities of N-substituted imides. Die Pharmazie, 53(11), 769-773. Retrieved from [Link]
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Agar dilution. (n.d.). In Wikipedia. Retrieved from [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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Ultra-Fresh. (2019). Bactericidal vs Bacteriostatic: What's the Difference?. Retrieved from [Link]
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Salewska, N., et al. (2010). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 353-360. Retrieved from [Link]
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Isenberg, H. D. (2007). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. Retrieved from [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC Aquaculture Department. Retrieved from [Link]
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Samek, O., et al. (2013). Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy. Molecules, 18(11), 13967-13976. Retrieved from [Link]
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Sutterlin, C., et al. (1976). Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 10(4), 736-741. Retrieved from [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Freiberg, C., et al. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Journal of medicinal chemistry, 48(26), 8146–8153. Retrieved from [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Open Access Pub. (n.d.). Broth Microdilution. International Journal of Anesthesia. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Microbe Investigations. (2024). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Retrieved from [Link]
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Chin, T. S., Nasir, F. I., & Hassan, N. I. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Malaysian Journal of Analytical Sciences, 20(4), 741-750. Retrieved from [Link]
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ESCMID. (n.d.). EUCAST. Retrieved from [Link]
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van de Beek, D., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved from [Link]
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Chin, T.S., Nasir, F.I., & Hassan, N.I. (2016). Synthesis and Antimicrobial Activities of Eleven N-Substituted Maleimides. INIS-IAEA. Retrieved from [Link]
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EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
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ResearchGate. (n.d.). Therapeutic effects of pyrrolidinedione derivatives 6 and 7 (see Fig....). Retrieved from [Link]
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SciSpace. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Retrieved from [Link]
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EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives | Request PDF. Retrieved from [Link]
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ResearchGate. (2025). (PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Retrieved from [Link]
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EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
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National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
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Abdel-Megeed, A. M., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of medicinal chemistry, 65(22), 14896–14911. Retrieved from [Link]
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NIH. (2024). Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. Retrieved from [Link]
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Wiley Online Library. (n.d.). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. Retrieved from [Link]
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Semantic Scholar. (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione in Novel Therapeutic Development
Abstract
The pyrrolidinedione scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This guide focuses on a specific derivative, 1-ethyl-3-hydroxy-2,5-pyrrolidinedione, a compound with significant, yet underexplored, therapeutic potential. We present a comprehensive research framework, from its synthesis and physicochemical characterization to detailed protocols for evaluating its efficacy as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing the scientific rationale and step-by-step methodologies to investigate its potential anti-inflammatory and cytotoxic properties.
Introduction: The Promise of the Pyrrolidinedione Core
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a prevalent motif in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its derivatives, particularly the pyrrolidine-2,5-diones (succinimides), have demonstrated a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[3] The versatility of this scaffold allows for structural modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for drug discovery.[3]
This application note provides a detailed guide for the investigation of This compound . We will explore its chemical properties, propose a synthetic strategy, and outline a comprehensive suite of in vitro and in vivo assays to elucidate its therapeutic potential, with a primary focus on its application as an anti-inflammatory and cytotoxic agent.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 1-ethyl-3-hydroxypyrrolidine-2,5-dione | PubChem |
| Molecular Formula | C₆H₉NO₃ | PubChem |
| Molecular Weight | 143.14 g/mol | PubChem |
| Canonical SMILES | CCN1C(=O)CC(C1=O)O | PubChem |
| CAS Number | 63467-80-1 | PubChem |
Proposed Synthetic Pathway
Step 1: Synthesis of N-ethylmaleimide
Maleic anhydride is reacted with ethylamine in a suitable solvent, such as acetic acid, to form the corresponding N-ethylmaleamic acid. Subsequent dehydration, often achieved by heating with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, yields N-ethylmaleimide.
Step 2: Hydroxylation of N-ethylmaleimide
The N-ethylmaleimide can then be subjected to a hydroxylation reaction. One possible method is an epoxidation of the double bond followed by ring-opening to introduce the hydroxyl group at the C3 position. Alternatively, a direct hydroxylation method could be employed.
Note: This is a proposed pathway and would require experimental optimization.
Hypothesized Therapeutic Applications and Mechanism of Action
Based on the established biological activities of pyrrolidinedione derivatives, we hypothesize that this compound possesses anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[6] This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[4] We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this critical pathway.
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Cytotoxic Activity in Cancer Cells
The pyrrolidinedione scaffold is present in several compounds with demonstrated anticancer activity.[3] The mechanism of action can vary, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation. We hypothesize that this compound may exhibit cytotoxic effects against various cancer cell lines.
Experimental Protocols
The following protocols provide a comprehensive framework for the initial in vitro and in vivo evaluation of this compound.
Caption: A streamlined experimental workflow for the evaluation of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[7]
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Example Data Presentation:
| Concentration (µM) | % Cell Viability (± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.8 |
| 10 | 78.3 ± 6.2 |
| 50 | 52.1 ± 4.9 |
| 100 | 25.4 ± 3.1 |
| IC₅₀ (µM) | ~50 |
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation
Principle: Denaturation of proteins is a well-documented cause of inflammation.[9] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 50, 100, 200, 400, 800 µg/mL). A control group consists of 0.2 mL of BSA, 2.8 mL of PBS, and 2 mL of distilled water. Use diclofenac sodium as a reference drug.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Heat the mixtures at 70°C for 10 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation as follows: ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100.
Mechanistic Studies: Western Blot and qPCR for NF-κB Pathway
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for a specific duration (e.g., 30 minutes for IκBα phosphorylation, 6 hours for cytokine expression).
4.3.1. Western Blot for Protein Expression
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
4.3.2. Quantitative PCR (qPCR) for Gene Expression
Protocol:
-
RNA Extraction: After cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[12][13]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[14]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[15] The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation.[15]
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Group II: Carrageenan control (vehicle + carrageenan)
-
Group III: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group IV-VI: Test compound (this compound at different doses, e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema as follows: (1 - (Vt - V₀)test / (Vt - V₀)control) x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
Example Data Presentation:
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h (± SEM) |
| Carrageenan Control | - | 0 |
| Indomethacin | 10 | 65.4 ± 3.2 |
| Test Compound | 10 | 25.1 ± 2.8 |
| Test Compound | 20 | 42.8 ± 3.5 |
| Test Compound | 50 | 58.9 ± 4.1 |
| p < 0.05 compared to the carrageenan control group. |
Pharmacokinetic and Formulation Considerations
A preliminary assessment of the pharmacokinetic properties of this compound is crucial for its further development. Studies in rodents can provide initial data on its absorption, distribution, metabolism, and excretion (ADME) profile.[16] The formulation of the compound for in vivo studies should be carefully considered to ensure its solubility and bioavailability. For oral administration, suspensions in vehicles like carboxymethyl cellulose or Tween 80 are commonly used. For intravenous administration, solubilization in a biocompatible vehicle such as a mixture of saline, ethanol, and polyethylene glycol may be necessary.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial investigation of this compound as a potential therapeutic agent. The pyrrolidinedione scaffold holds significant promise, and a systematic evaluation of its derivatives, such as the one described herein, is a critical step in the drug discovery process. The detailed protocols and rationale provided will enable researchers to generate robust and reliable data to support the further development of this and other novel pyrrolidinedione-based therapeutics.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Al-Snafi, A. E. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. IOSR Journal of Pharmacy, 6(7), 1-8.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
PubMed Central (PMC). (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
PubMed Central (PMC). (2018, July-September). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Retrieved from [Link]
-
PubMed. (2020, January 15). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Retrieved from [Link]
-
PubMed. (2005, May). [Characteristics of pyrrolidone pharmacokinetics in rats]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
University of California, Irvine. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
PubMed. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Gene-Quantification. (n.d.). Introduction to Quantitative PCR: methods and applications guide. Retrieved from [Link]
-
ResearchGate. (n.d.). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. Retrieved from [Link]
-
MDPI. (2023, April 25). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Retrieved from [Link]
-
PubMed Central (PMC). (2024, January 12). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Retrieved from [Link]
-
MDPI. (2024, June 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
YouTube. (2022, May 6). Komabiotech Webinar - In Vivo Pharmacology and PK Services. Retrieved from [Link]
-
PubMed. (2011). Monitoring gene expression: quantitative real-time rt-PCR. Retrieved from [Link]
-
Bioscience Biotechnology Research Communications. (2024, March 28). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Retrieved from [Link]
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
YouTube. (2024, April 17). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. Retrieved from [Link]
-
Wiley Online Library. (2022, February 4). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Retrieved from [Link]
-
YouTube. (2021, January 4). qPCR (real-time PCR) protocol explained. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
PubMed. (2022, November 10). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Retrieved from [Link]
-
ResearchGate. (2022, December 21). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NF-kB pathway overview | Abcam [abcam.com]
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- 16. [Characteristics of pyrrolidone pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione
Welcome to the dedicated support center for the synthesis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your experimental outcomes, drawing upon established chemical principles and practical, field-tested experience.
I. Synthesis Overview: A Modified Paal-Knorr Approach
The synthesis of this compound is commonly achieved via a Paal-Knorr type condensation reaction.[1] This versatile method involves the reaction of a 1,4-dicarbonyl compound, in this case, diethyl ketosuccinate (also known as diethyl 3-oxopentanedioate), with a primary amine, ethylamine.[2] The reaction proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization, and subsequent dehydration to yield the desired substituted pyrrolidinedione.[3]
Caption: Paal-Knorr synthesis pathway for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing a logical framework for diagnosis and resolution.
Question 1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
Low yield is a common and multifaceted problem in heterocyclic synthesis.[4] A systematic approach is essential to pinpoint the root cause.
A. Incomplete Reaction or Stalling
-
Expert Insight: The rate-determining step in the Paal-Knorr synthesis is often the ring formation.[2] Insufficient reaction time or temperature can lead to an incomplete reaction, leaving a substantial amount of starting material or intermediates in the reaction mixture, which directly impacts the final yield.[5]
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of starting materials and the formation of the product.
-
Time and Temperature Optimization: If starting material is still present after the planned reaction time, consider extending the duration. A modest increase in temperature can also be beneficial, but be aware that excessive heat can lead to degradation.[6] Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.[7]
-
Catalyst Choice: While the reaction can proceed without a catalyst, the addition of a weak acid, such as acetic acid, can accelerate the reaction.[8] However, strongly acidic conditions (pH < 3) should be avoided as they can promote the formation of furan byproducts.[3]
-
B. Side Product Formation
-
Expert Insight: The primary competing side reaction in a Paal-Knorr synthesis is the formation of the corresponding furan, which arises from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before the amine can react.[5] Polymerization of starting materials or the product, often indicated by the formation of dark, tarry substances, can also occur, especially at high temperatures or in the presence of strong acids.[5]
-
Troubleshooting Protocol:
-
Control of Acidity: Maintain weakly acidic to neutral conditions to favor the pyrrole synthesis over furan formation.[8]
-
Temperature Management: Avoid excessively high temperatures, which can promote both furan formation and polymerization.[5]
-
Reagent Purity: Ensure the purity of your starting materials and solvents, as impurities can lead to unforeseen side reactions.[4]
-
C. Product Loss During Workup and Purification
-
Expert Insight: The product, being a polar molecule, may have some solubility in the aqueous phase during extraction, leading to losses. Additionally, the pyrrolidinedione ring can be sensitive to harsh pH conditions during workup.
-
Troubleshooting Protocol:
-
Efficient Extraction: Perform multiple extractions with smaller volumes of organic solvent rather than a single large volume extraction. If emulsions form, adding brine can help to break them.[9]
-
pH Control: Carefully neutralize the reaction mixture before extraction to avoid product degradation.
-
Purification Strategy: Due to the polar nature of the product, standard silica gel chromatography might be challenging. Consider using a more polar eluent system or alternative chromatography techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) if you encounter issues with product retention or peak shape.[10][11]
-
Question 2: I am observing significant streaking and poor separation of my product on a silica TLC plate and column. How can I improve purification?
Poor chromatographic behavior of polar, basic compounds on silica is a frequent challenge.[9]
A. Understanding the Issue
-
Expert Insight: The streaking of basic compounds like your product on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.[10] This can lead to poor separation and lower recovery of the purified product.
B. Optimizing Your Purification Strategy
Caption: Decision tree for troubleshooting the purification of polar basic compounds.
-
Troubleshooting Protocol:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]
-
Alternative Stationary Phases: If modifying the mobile phase is not sufficient, consider using a different stationary phase. Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[9]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., with a C18 column) using a mobile phase of water and acetonitrile or methanol can be very effective.[12]
-
Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography
| Chromatography Type | Stationary Phase | Recommended Eluent System (v/v) | Notes |
| Normal Phase | Silica Gel | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine | The TEA is crucial to prevent streaking. |
| Normal Phase | Alumina (Neutral) | Ethyl Acetate:Hexane (gradient) | Good for moderately polar basic compounds. |
| Reversed Phase | C18 Silica | Water:Acetonitrile (gradient) + 0.1% Formic Acid | The acid helps to protonate the amine and improve peak shape. |
III. Experimental Protocols
General Synthesis Protocol for this compound
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl ketosuccinate (1.0 eq) in ethanol (to a concentration of approximately 1 M).
-
Add ethylamine (1.2 eq) to the solution. A weak acid catalyst, such as a catalytic amount of acetic acid, may be added at this stage.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-8 hours.
-
Monitor the reaction by TLC (e.g., using 9:1 Dichloromethane:Methanol with 0.5% TEA).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography using the conditions determined from your TLC analysis.
IV. References
-
ResearchGate. Optimization of reaction conditions. [Link]
-
ACS Publications. A Brief Introduction to Chemical Reaction Optimization. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]
-
ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ChemBK. 1-Hydroxy-2,5-pyrrolidinedione. [Link]
-
PubChem. 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. [Link]
-
RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
-
Google Patents. EP2236509A1 - Method for obtaining 1,3-difunctionalized pyrrolidine derivatives.
-
MDPI. Modern Strategies for Heterocycle Synthesis. [Link]
-
PubMed Central. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. [Link]
-
PubMed Central. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
-
Wikipedia. Diethylamine. [Link]
-
PubMed. A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. [Link]
-
Wikipedia. N-Hydroxysuccinimide. [Link]
-
Sciencemadness Discussion Board. Diethylamine Synthesis. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 7. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound and its analogs.
Q1: What is the most common and reliable synthetic strategy for preparing N-substituted 3-hydroxy-2,5-pyrrolidinediones?
The most prevalent and robust method involves a two-step approach starting from a suitably substituted succinic acid or its anhydride.[1][2] The general pathway is as follows:
-
Amidation: Reaction of a 3-substituted succinic anhydride (e.g., 3-hydroxysuccinic anhydride, which is derived from malic acid) with a primary amine (in this case, ethylamine). This step opens the anhydride ring to form an intermediate succinamic acid. This reaction is typically high-yielding and occurs under mild conditions.[2]
-
Cyclodehydration: The resulting succinamic acid is then cyclized to form the desired this compound. This step requires the removal of a water molecule and is often the most critical for optimizing yield.[2] This can be achieved through thermal means (heating) or by using dehydrating agents like acetic anhydride or polyphosphate ester (PPE).[2]
Q2: What is the mechanistic principle behind the cyclodehydration step?
The cyclodehydration is an intramolecular nucleophilic acyl substitution. The carboxylic acid group of the succinamic acid intermediate is activated, typically by heat or a chemical agent. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This attack forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of water to form the stable five-membered pyrrolidine-2,5-dione ring. Using water at its boiling point has been shown to be an effective, green medium for this synthesis, proceeding directly from the succinic acid and primary amine without forming the anhydride intermediate.[1]
Q3: How does the choice of solvent impact the reaction efficiency and yield?
Solvent selection is critical and can dramatically influence reaction rates and final yields.
-
Aprotic Solvents (e.g., Toluene, THF): Often used for thermal cyclization, as they allow for higher reaction temperatures and azeotropic removal of water using a Dean-Stark apparatus. This physically shifts the equilibrium towards the product.
-
Protic Solvents (e.g., Acetic Acid, Ethanol): Glacial acetic acid can serve as both a solvent and an acid catalyst, facilitating both the initial amidation and the subsequent cyclization.[3] Ethanol has also been demonstrated as a superior solvent for some pyrrolidine-2,3-dione syntheses, leading to a significant increase in product yield compared to acetic acid.[3]
-
"Green" Solvents (e.g., Water): Remarkably, heating succinic acid and a primary amine in water at 100°C can provide excellent yields of N-substituted succinimides without the need for catalysts or organic solvents.[1]
Q4: Can side reactions occur at the 3-hydroxy position?
Yes, the hydroxyl group is a potential site for side reactions, particularly under harsh conditions.
-
Elimination: Under strongly acidic or basic conditions at high temperatures, dehydration can occur, leading to the formation of an unsaturated pyrrolidinedione derivative.
-
Acylation: If dehydrating agents like acetic anhydride are used in excess or for prolonged periods, the hydroxyl group can be acetylated.[2] Careful control of stoichiometry and reaction time is necessary to prevent this.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound derivatives.
Problem 1: Consistently Low or No Product Yield
Q: My reaction is resulting in very low yields (<20%) or appears to have failed completely. What are the most probable causes and how can I fix them?
A: This is a common issue that can usually be traced back to one of several factors. Let's diagnose the potential causes systematically.
-
Cause A: Inefficient Cyclodehydration. The ring-closing step is often the primary bottleneck. The intermediate succinamic acid may be stable under your current conditions and fail to cyclize.
-
Solution: Increase the reaction temperature or introduce a dehydrating agent. If heating in a solvent like toluene, ensure the temperature is sufficient for azeotropic water removal. Alternatively, reagents like acetic anhydride or polyphosphate ester (PPE) can facilitate cyclization under milder thermal conditions.[2]
-
-
Cause B: Suboptimal pH. The reaction can be sensitive to pH. Extremely acidic or basic conditions can lead to degradation or unwanted side reactions.
-
Cause C: Purity of Starting Materials. The starting material, 3-hydroxysuccinic acid (malic acid) or its anhydride, can contain impurities that inhibit the reaction. Similarly, ensure the ethylamine used is of high purity and correct concentration.
-
Solution: Verify the purity of your starting materials via NMR or melting point analysis. Use freshly opened or purified reagents whenever possible.
-
Problem 2: Significant Byproduct Formation
Q: My crude reaction mixture shows multiple spots on TLC, and purification is yielding several fractions. What are these byproducts and how can I prevent their formation?
A: Byproduct formation often points to side reactions competing with the main cyclization pathway.
-
Cause A: Ring Opening of the Product. The succinimide ring can be susceptible to nucleophilic attack, especially by unreacted amine or water, if the reaction is heated for too long. This re-forms the succinamic acid or its ethylamide derivative.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed and the product is formed, work up the reaction promptly. Avoid unnecessarily long reaction times.
-
-
Cause B: Dehydration or Other Reactions at the Hydroxyl Group. As mentioned in the FAQ, the 3-hydroxy group can undergo elimination to form an unsaturated byproduct or be acylated by reagents like acetic anhydride.
-
Solution: To prevent elimination, avoid excessively high temperatures or strong acids. When using acetic anhydride for cyclization, use it in near-stoichiometric amounts and control the reaction time and temperature to minimize O-acetylation.[2]
-
-
Cause C: Polymerization. Under certain conditions, particularly with catalysts like zinc, succinic anhydride and amines can form polymeric materials.[4]
-
Solution: Ensure homogenous reaction conditions and avoid localized high concentrations of reagents. Stick to established protocols that favor intramolecular cyclization over intermolecular polymerization.
-
Problem 3: Product Purification Challenges
Q: The crude product is a viscous oil that is difficult to purify by crystallization. Column chromatography results in smearing and poor separation. What are some effective purification strategies?
A: The polarity of the hydroxyl and dual carbonyl groups can make purification challenging.
-
Strategy A: Solvent Trituration. This is an effective first step to remove nonpolar impurities. Suspend your crude oil in a nonpolar solvent in which the product is insoluble (e.g., diethyl ether, hexanes). Stir vigorously. The impurities may dissolve, while the desired product may solidify or remain as a purified oil.
-
Strategy B: Optimize Column Chromatography.
-
Adsorbent: Use a high-quality silica gel with a consistent particle size.
-
Solvent System: The polarity of your eluent is key. A gradient elution starting from a less polar mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., to 70% Ethyl Acetate) often provides the best separation. Adding a small amount (~0.5%) of acetic acid to the mobile phase can sometimes improve peak shape by suppressing ionization of acidic impurities.
-
-
Strategy C: Short Path Distillation. If the compound is thermally stable, distillation under high vacuum can be an excellent method for purifying non-crystalline, low-to-medium molecular weight compounds.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield | Inefficient cyclodehydration; Suboptimal temperature; Impure reagents. | Increase temperature, use a Dean-Stark trap, or add a dehydrating agent (e.g., PPE)[2]; Verify reagent purity. |
| Byproduct Formation | Ring-opening; Side reactions at C3-OH; Polymerization. | Monitor reaction closely and avoid prolonged heating; Use mild cyclization conditions; Ensure proper stoichiometry.[5] |
| Purification Issues | Product is a non-crystalline oil; Poor separation on silica. | Attempt solvent trituration; Optimize column chromatography with a solvent gradient; Consider short path distillation. |
Section 3: Visualized Workflows and Protocols
General Synthetic Pathway
The diagram below illustrates the standard two-step synthesis of this compound.
Caption: General two-step synthesis workflow.
Troubleshooting Decision Tree
Use this logic tree to diagnose and resolve common experimental issues.
Caption: A logic tree for troubleshooting synthesis issues.
Section 4: Optimized Experimental Protocol
Protocol: Synthesis of this compound via Thermal Cyclization
This protocol is based on established methods for N-substituted succinimide synthesis, optimized for clarity and reproducibility.[1][2][4]
Materials:
-
3-Hydroxysuccinic acid (DL-Malic acid)
-
Acetic Anhydride
-
Ethylamine (e.g., 70% solution in water or 2.0 M solution in THF)
-
Toluene
-
Sodium Sulfate (anhydrous)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Part 1: Preparation of 3-Hydroxysuccinic Anhydride
-
In a round-bottom flask, combine 3-hydroxysuccinic acid (1.0 eq) and acetic anhydride (1.2 eq).
-
Heat the mixture with stirring at 60-70°C for 2-3 hours. The solid should dissolve to form a clear solution.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline anhydride by filtration, wash with cold diethyl ether, and dry under vacuum. This intermediate is moisture-sensitive and should be used promptly.
Part 2: Synthesis of this compound
-
Amidation: Suspend the 3-hydroxysuccinic anhydride (1.0 eq) in anhydrous THF or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0°C in an ice bath.
-
Slowly add ethylamine (1.05 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A white precipitate of the succinamic acid intermediate may form.
-
Remove the solvent under reduced pressure to obtain the crude succinamic acid intermediate.
-
Cyclodehydration: To the flask containing the crude intermediate, add toluene to form a suspension.
-
Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux (approx. 110°C).
-
Continue refluxing for 4-8 hours, monitoring the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes with a trace of acetic acid) until the intermediate spot has disappeared. Water will collect in the Dean-Stark trap.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter off any insoluble material.
-
Wash the toluene solution with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, likely a yellow or brown oil.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound. Characterize by ¹H NMR, ¹³C NMR, and MS.
References
- GDC. (2019).
- Unknown. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative. International Journal of Recent Scientific Research.
- Gpatindia. (2020). ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- Torres, H., & González-de la Parra, M. (n.d.). Ethosuximide (antiepileptic) synthesis I.
- Torres, H., & González-de la Parra, M. (n.d.). Ethosuximide (antiepileptic) synthesis II.
- Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- Dr. Amit Gangwal. (2020). Synthesis of Ethusuximide | in simple way. YouTube.
- Reddy, G. S., et al. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. ACS Omega.
- Baghernejad, B. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water.
- Bodanszky, M., & Natarajan, S. (1975). Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues. The Journal of Organic Chemistry.
- Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI.
- Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.
- Unknown. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences.
Sources
common pitfalls in handling 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Welcome to the technical support center for 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is synthesized from established principles of handling structurally related succinimide and maleimide derivatives to ensure scientific integrity and practical utility in your experiments.
I. Core Concepts: Understanding the Molecule
This compound is a succinimide derivative. Its reactivity and stability are primarily dictated by the succinimide ring and the hydroxyl group. The succinimide ring is susceptible to hydrolysis, especially under basic conditions, while the hydroxyl group can participate in various reactions, such as esterification. Understanding these properties is crucial for successful experimentation.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C6H9NO3 | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| IUPAC Name | 1-ethyl-3-hydroxypyrrolidine-2,5-dione | [1] |
| CAS Number | 63467-80-1 | [1] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Storage and Handling
Question 1: My stock solution of this compound is showing reduced activity over time. What could be the cause?
Answer: The most likely cause is hydrolysis of the succinimide ring. Succinimide derivatives are susceptible to ring-opening in the presence of moisture.[2][3][4] This process is accelerated at higher pH and temperatures.[4]
Troubleshooting Steps:
-
Storage Conditions: Store the solid compound in a desiccator at the recommended temperature, typically 2-8°C, to minimize exposure to atmospheric moisture.[5][6] For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: If preparing a stock solution, use a dry, aprotic solvent such as DMSO or DMF. Avoid aqueous buffers for long-term storage.
-
pH Control: When used in aqueous solutions, prepare the solution immediately before use and maintain a pH between 6.5 and 7.5 to balance reactivity and minimize hydrolysis.[7]
-
Fresh Preparations: Always prepare fresh solutions for critical experiments to ensure maximum reactivity.
Question 2: The compound appears clumpy and difficult to handle. Is this normal?
Answer: Yes, this can be normal, especially if the compound has been exposed to moisture. Similar compounds like N-hydroxysuccinimide are known to be hygroscopic.[5]
Troubleshooting Steps:
-
Proper Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[8]
-
Inert Atmosphere: Handle the solid in a glove box or under a stream of dry, inert gas to minimize moisture exposure.
-
Drying: If moisture contamination is suspected, the compound can be dried under a high vacuum in the presence of a desiccant, though this should be done with caution to avoid degradation if the compound is thermally labile.
Reaction and Application Issues
Question 3: I am seeing low yields in my conjugation reaction. What are the potential reasons?
Answer: Low yields in conjugation reactions can stem from several factors, including reagent degradation, competing side reactions, and suboptimal reaction conditions.
Troubleshooting Workflow:
Sources
- 1. 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | C6H9NO3 | CID 289368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Aqueous Stability of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Welcome to the dedicated technical support resource for 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous stability of this compound. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound in aqueous environments.
Q1: What is the primary cause of instability for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in water is the hydrolysis of the succinimide ring. This is a chemical reaction where water acts as a nucleophile, attacking one of the carbonyl carbons of the imide group. This leads to the opening of the five-membered ring to form the corresponding N-ethyl-2-hydroxy-succinamic acid derivative. This hydrolyzed form is inactive for most applications that rely on the intact ring structure. This mechanism is common for N-substituted succinimides and related compounds like maleimides.[1][2][3]
Q2: Which experimental factors have the most significant impact on the rate of hydrolysis?
A2: The stability of the succinimide ring is predominantly influenced by three main factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 8.0) significantly accelerate the ring-opening reaction due to the increased concentration of the hydroxide ion (OH⁻), a potent nucleophile.[1][2][3][4] The compound is most stable in a slightly acidic to neutral pH range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2] Storing solutions at lower temperatures (e.g., 2-8°C) can effectively slow down the degradation process.
-
Buffer Composition: While pH is the primary concern, the specific buffer components can also play a role. Buffers containing nucleophilic species (e.g., primary amines like Tris, or thiols) should be used with caution, as they can potentially react with the compound, although this is a greater concern for more reactive analogs like maleimides.[5][6] Phosphate or citrate buffers are generally recommended.
Q3: What is the optimal pH range for maximizing the stability of my aqueous solution?
A3: Based on extensive studies of related N-substituted imides, the optimal pH range for stability in aqueous solutions is between pH 6.0 and 7.5 .[5][6][7] Within this window, the rate of hydroxide-catalyzed hydrolysis is minimized. Below pH 4, the rate of hydrolysis is largely independent of pH, while above pH 7.5, the rate increases significantly.[2][3]
Q4: How should I prepare and store stock solutions of this compound?
A4: To ensure maximum integrity, stock solutions should be prepared in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[8] These stock solutions are stable for extended periods when stored desiccated at -20°C or below.[9] It is strongly recommended to prepare aqueous working solutions fresh for each experiment from the organic stock solution immediately before use to minimize hydrolysis.[6][8][10]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Inconsistent Assay Results or Decreasing Signal Over Time | Compound Degradation: The active, ring-closed form of the compound is likely hydrolyzing in your aqueous assay buffer over the course of the experiment. | 1. Prepare Fresh Solutions: Always make the aqueous working solution immediately before starting the experiment.[6][8] 2. Control pH: Ensure your assay buffer is within the optimal pH range of 6.0-7.5. Verify the pH after all components have been added.[5][7] 3. Control Temperature: If possible, run your experiment at a lower temperature or on ice to slow the rate of hydrolysis.[2] |
| Loss of Parent Compound Peak and Appearance of a New Peak in HPLC Analysis | Hydrolysis: The new, typically more polar peak, corresponds to the ring-opened N-ethyl-2-hydroxy-succinamic acid derivative. The loss of the parent peak confirms degradation. | 1. Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the parent compound + 18 Da (the mass of water).[11] 2. Implement Stabilization Protocol: Follow the detailed protocol below for preparing and handling stabilized aqueous solutions. |
| Low or No Activity in a Cell-Based or Biochemical Assay | 1. Premature Hydrolysis: The compound may have completely hydrolyzed before it had a chance to interact with its biological target. 2. Incorrect Storage: The aqueous solution was prepared in advance and stored, even at 4°C, leading to significant degradation. | 1. Minimize Aqueous Exposure Time: Add the compound to the assay as the final step. Reduce the pre-incubation time in aqueous buffer as much as the experimental design allows. 2. Use Anhydrous Stock: Prepare a concentrated stock in anhydrous DMSO and perform a serial dilution in the assay medium immediately before adding it to the cells or reaction. This minimizes the compound's contact time with water at a high concentration.[8][12] |
Key Degradation Pathway & Stabilization Strategy
The primary mechanism of degradation is base-catalyzed hydrolysis of the imide ring. Understanding this allows for a clear stabilization strategy: controlling the pH and temperature of the aqueous environment.
Caption: Hydrolysis pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol details the steps to prepare an aqueous solution of this compound with minimized risk of degradation.
-
Prepare Anhydrous Stock: Dissolve the solid compound in anhydrous DMSO to a high concentration (e.g., 10-100 mM). Vortex until fully dissolved. Store this stock solution in small aliquots at -20°C or -80°C under desiccation.[9]
-
Equilibrate Reagents: Before use, allow one aliquot of the DMSO stock to thaw completely and equilibrate to room temperature. Separately, chill your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.2) to 4°C.
-
Prepare Working Solution: Perform a serial dilution. First, dilute the concentrated DMSO stock into the chilled (4°C) aqueous buffer to an intermediate concentration. Immediately vortex gently.
-
Final Dilution: Further dilute the intermediate solution to the final desired working concentration using the same chilled buffer.
-
Immediate Use: Use the final aqueous working solution immediately. Do not store aqueous solutions for later use.[6][10] Any unused aqueous solution should be discarded.
Protocol 2: HPLC-Based Method for Monitoring Stability
This protocol allows for the quantitative analysis of compound stability over time.
-
Solution Preparation: Prepare an aqueous solution of the compound (e.g., 100 µM) in the buffer of interest as described in Protocol 1.
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable C18 reverse-phase HPLC column. This will serve as your baseline (100% intact compound).
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Subsequent Timepoints: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), inject another aliquot onto the HPLC.
-
Data Analysis: Use a UV detector to monitor the elution of the compound and its degradation product. Integrate the peak area of the parent compound at each timepoint.
-
Calculate Stability: Plot the percentage of the remaining parent compound (Peak Area at T=x / Peak Area at T=0) * 100 against time to determine the stability profile and half-life under those specific conditions. Spectroscopic analysis is a powerful tool for this type of quantification.[13]
Caption: Recommended workflow for solution preparation.
References
-
Sacchetta, P., Di Cola, D., & Federici, G. (1986). Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. Analytical Biochemistry, 154(1), 205-208. Available at: [Link]
-
Wikipedia. N-Ethylmaleimide. Available at: [Link]
-
Takahashi, K., et al. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - n-Ethylmaleimide, 99+%. Available at: [Link]
-
MilliporeSigma. N-Ethylmaleimide - CAS 128-53-0 - Calbiochem. Available at: [Link]
-
RSC Publishing. Hydrolysis of Some N-Alkylmaleimides. Available at: [Link]
-
UCL Discovery. Minireview: addressing the retro-michael instability of maleimide bioconjugates. Available at: [Link]
-
Smyth, D. G., & Elliott, D. F. (1979). Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. The Biochemical journal, 179(1), 191–197. Available at: [Link]
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate chemistry, 26(1), 145–152. Available at: [Link]
-
Lazarus, L. H., & Witter, A. (1984). pH selectivity of N-ethylmaleimide reactions with opiate receptor complexes in rat brain membranes. Journal of neurochemistry, 43(4), 1163–1170. Available at: [Link]
-
Wagner, A., et al. (2018). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. Chemistry, an Asian journal, 13(17), 2378–2381. Available at: [Link]
-
Foegeding, E. A., & Gonzalez, B. (2016). Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins. PloS one, 11(10), e0164496. Available at: [Link]
-
H1 Connect. Long-term stabilization of maleimide-thiol conjugates. Available at: [Link]
-
Gregory, J. D. (1955). The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society, 77(14), 3922–3923. Available at: [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953. Available at: [Link]
-
ResearchGate. Proposed degradation chemistry mechanisms. Available at: [Link]
-
Ferrer, C., et al. (2011). Analytical methods for human biomonitoring of pesticides. A review. Analytica chimica acta, 705(1-2), 19–37. Available at: [Link]
-
Padwa, A., et al. (2004). A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. The Journal of organic chemistry, 69(25), 8952–8955. Available at: [Link]
-
Hogberg, T., et al. (1990). Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride. Journal of medicinal chemistry, 33(4), 1157–1161. Available at: [Link]
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of pharmaceutical and biomedical analysis, 61, 215–223. Available at: [Link]
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- 1. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pH selectivity of N-ethylmaleimide reactions with opiate receptor complexes in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. N -乙基马来酰亚胺 crystalline, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
degradation pathways of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione and prevention
Technical Support Center: 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione
Introduction
This compound is a substituted succinimide derivative. Compounds within this class are utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The inherent reactivity of the cyclic imide functional group, coupled with a hydroxyl substituent, makes this molecule susceptible to specific degradation pathways.[2] Understanding these pathways is critical for researchers in drug development and process chemistry to ensure the compound's stability, purity, and integrity throughout storage and experimental use.
This guide provides an in-depth analysis of the degradation mechanisms of this compound, offers practical troubleshooting advice for common experimental issues, and details preventative measures and protocols to maintain sample quality.
Part 1: Core Degradation Pathway: Hydrolysis
The primary mechanism of degradation for this compound is hydrolysis. This reaction involves the cleavage of one of the amide bonds within the succinimide ring by water.[3] The rate and extent of this degradation are heavily influenced by environmental factors, most notably pH, temperature, and the presence of moisture.[4]
Mechanism of Hydrolysis: The succinimide ring is susceptible to nucleophilic attack by water or hydroxide ions.[2] This process, known as hydrolytic ring-opening, results in the formation of N-ethyl-2-(carboxy)-3-hydroxybutanamide.
-
Under Basic Conditions (pH > 7): The reaction is catalyzed by hydroxide ions (OH-), which are strong nucleophiles. This leads to a significantly faster degradation rate compared to neutral or acidic conditions.[2][5]
-
Under Acidic Conditions (pH < 7): The reaction can be catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[3]
-
Under Neutral Conditions (pH ≈ 7): While slower, hydrolysis still occurs via direct water attack.[2]
The hydroxyl group at the C3 position may also influence the electronic properties of the ring, though the primary degradation route remains the hydrolytic cleavage of the imide.
Caption: Primary hydrolytic degradation of this compound.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound in a question-and-answer format.
Q1: My purity analysis by HPLC/LC-MS shows an unexpected new peak that grows over time. What is it?
A: This is a classic sign of degradation. The new peak is likely the ring-opened hydrolysis product, N-ethyl-2-(carboxy)-3-hydroxybutanamide.
-
Causality: Exposure of your sample to moisture, either from the atmosphere, solvents, or non-anhydrous reagents, will initiate hydrolysis.[6] The rate of this degradation will be accelerated if the sample is dissolved in a non-buffered aqueous solution or a protic solvent, especially if the pH is neutral or basic.[2]
-
Troubleshooting Steps:
-
Confirm Identity: The degradation product will have a molecular weight that is 18.02 g/mol higher than the parent compound (due to the addition of one molecule of H₂O). Use high-resolution mass spectrometry (LC-MS) to confirm the mass of the impurity.[7]
-
Check Solvent Purity: Ensure all solvents used for dissolving the compound are anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves.[8]
-
Evaluate pH: If working in an aqueous solution, measure the pH. For maximum stability, a slightly acidic pH (e.g., pH 4-5) is often preferable to neutral or basic conditions, which significantly accelerate hydrolysis.[2]
-
Q2: I am experiencing inconsistent results and low yields in a reaction where this compound is a starting material. Could the reagent be the problem?
A: Yes, it is highly probable. If the starting material has partially degraded, its effective concentration is lower than calculated, leading to poor stoichiometry and lower yields.
-
Causality: Degradation often begins during storage, especially if the container has been opened multiple times without proper precautions.[6][8] Each time the vial is opened, atmospheric moisture can be introduced, leading to incremental hydrolysis.[4][9]
-
Troubleshooting Steps:
-
Purity Check: Before use, run a quick purity check on your starting material using TLC, HPLC, or NMR.[7] Compare this to the certificate of analysis of a new, unopened batch if available.
-
Storage Protocol Review: Confirm that the compound is stored under recommended conditions. This typically means at a low temperature (e.g., -20°C), in a tightly sealed container, and preferably under an inert atmosphere (nitrogen or argon).[10] A desiccator should be used for room temperature storage.[8]
-
Handling Technique: When handling the solid, allow the container to equilibrate to room temperature before opening it.[4][8] This critical step prevents condensation of atmospheric moisture onto the cold powder. Work quickly and in a low-humidity environment (e.g., a glove box or under a stream of inert gas).
-
Q3: My solid compound appears clumpy or sticky, whereas it was previously a free-flowing powder. What does this indicate?
A: This physical change often indicates the uptake of water and the onset of degradation.
-
Causality: The hydrolysis product is a carboxylic acid, which is more polar than the parent imide. The presence of this impurity, along with absorbed water, can alter the physical properties of the solid, leading to clumping.
-
Troubleshooting Steps:
-
Discard and Replace: For critical applications, it is safest to discard the suspect material and use a fresh, unopened vial. The cost of a failed experiment often outweighs the cost of the reagent.
-
Dry Under Vacuum: If the material is valuable and must be salvaged, you can attempt to dry it thoroughly in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for an extended period. However, be aware that any hydrolysis that has already occurred is irreversible. Re-analyze for purity after drying.
-
Implement Aliquoting: To prevent future issues, upon receiving a new bottle, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere.[8] This minimizes the exposure of the bulk material to moisture from repeated openings.
-
Part 3: Prevention & Best Practices
Proactive measures are the most effective way to ensure the integrity of this compound.
Storage and Handling Protocols
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Low temperatures slow the rate of chemical reactions, including hydrolysis.[8] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen.[10] |
| Container | Use amber glass vials with tightly sealed caps. | Protects from light and minimizes moisture ingress. |
| Handling | Equilibrate container to room temp before opening. | Prevents condensation of water onto the cold solid.[4] |
| Solvents | Use only anhydrous grade solvents. | Prevents introducing water, the primary reactant for hydrolysis.[8] |
| Aqueous Buffers | Prepare solutions fresh. Use slightly acidic buffers (pH 4-6) if possible. | Minimizes hydrolysis, which is rapid at basic pH.[9] |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your compound and identify potential degradants, a forced degradation study is essential.[11][12] This is a standard practice in pharmaceutical development to establish stability-indicating analytical methods.[13]
Objective: To intentionally degrade the compound under various stress conditions (hydrolysis, oxidation, heat) and analyze the resulting products. This confirms that your analytical method (e.g., HPLC) can separate the parent compound from its degradation products.[14]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. N-Hydroxysuccinimide active ester [schem.jp]
- 7. ijmr.net.in [ijmr.net.in]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. carbodiimide.com [carbodiimide.com]
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- 13. ajpsonline.com [ajpsonline.com]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Solubility Challenges with 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Welcome to the technical support guide for 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and cell-based assays. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, enabling you to design robust and reproducible experiments.
Compound Overview
This compound (PubChem CID: 289368) is a pyrrolidinedione derivative.[1] Structurally, it is related to N-hydroxysuccinimide (NHS), a compound known for its good solubility in water and polar organic solvents.[2][3] Based on its computed properties, including a negative XLogP3 value (-1.0), this compound is predicted to be hydrophilic and should exhibit reasonable aqueous solubility.[1]
However, "solubility issues" in an assay context often refer to precipitation events that occur under specific experimental conditions, such as high concentrations or when diluting a concentrated organic stock solution into an aqueous buffer. This guide will troubleshoot these specific scenarios.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem[1] |
| Molecular Weight | 143.14 g/mol | PubChem[1] |
| Computed XLogP3 | -1.0 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing precipitation when preparing my initial stock solution. What is the best solvent to use?
A1: The choice of the primary solvent is critical for creating a stable, high-concentration stock.
Underlying Principle (Expertise): The ideal stock solvent should fully solubilize the compound at a concentration significantly higher than the final working concentration. For many small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power for a wide range of polar and nonpolar compounds.[4]
Troubleshooting & Recommendations:
-
Primary Recommendation - DMSO: Dimethyl Sulfoxide is an excellent starting point. Given the properties of related compounds, concentrations up to 100 mM in DMSO should be achievable.[2][3]
-
Alternative Solvents: If you are avoiding DMSO, other organic solvents like ethanol, methanol, or N-methyl-2-pyrrolidone (NMP) can be effective co-solvents.[4][5]
-
Gentle Warming & Sonication: If the compound is slow to dissolve, gentle warming (to 37°C) or brief sonication can help overcome the activation energy of dissolution. However, always check for compound stability under these conditions.
-
Check Purity: Insoluble particulates may indicate impurities in the compound lot.
Q2: My compound is soluble in 100% DMSO, but it crashes out when I dilute it into my aqueous assay buffer. How do I prevent this?
A2: This is the most common solubility issue, known as antisolvent precipitation. It occurs when a compound dissolved in a good solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer), causing a sharp decrease in solubility.
Underlying Principle (Expertise): The key is to manage the transition from a high-concentration organic environment to a low-concentration aqueous one. A gradual change in solvent polarity is less likely to cause precipitation. Furthermore, the final concentration of the organic solvent in the assay must be kept low and consistent across all experiments to avoid artifacts, especially in cell-based assays where solvents can be cytotoxic.[6][7]
Recommended Protocol: Stepwise Dilution for Aqueous Buffers
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Ensure it is fully dissolved.
-
Create Intermediate Dilution: Perform an intermediate dilution of your stock in your assay buffer or media. For example, dilute the 100 mM stock 1:100 into the buffer to get a 1 mM solution (with 1% DMSO). Crucially, add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing prevents the formation of localized, high-concentration zones that lead to precipitation.
-
Prepare Final Working Solutions: Use the 1 mM intermediate solution to prepare your final serial dilutions in the assay buffer. This ensures the DMSO concentration remains constant (e.g., at 1% or lower) across all tested concentrations of your compound.
-
Vehicle Control: Always include a vehicle control in your experiment that contains the same final concentration of DMSO (or other solvent) as your compound-treated samples.[8] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though this should be empirically determined.[6]
Q3: Can I adjust the pH of my buffer to improve solubility?
A3: Yes, pH modulation can be a powerful tool, especially for compounds with ionizable functional groups.
Underlying Principle (Expertise): The 3-hydroxy group on the pyrrolidinedione ring is weakly acidic. In solutions with a pH above its pKa, this hydroxyl group will be deprotonated to form a more polar (and thus more water-soluble) anionic species. Conversely, in acidic solutions (pH < pKa), the compound will remain in its neutral, less soluble form.[9][10] The related compound N-hydroxysuccinimide has a predicted pKa of ~7.8.[2] Therefore, increasing the pH to slightly basic conditions (e.g., pH 8.0-8.5) should increase the solubility of this compound.
Considerations:
-
Assay Compatibility: Ensure that any pH change is compatible with your assay system (e.g., enzyme activity, cell viability, protein stability).
-
Compound Stability: Extreme pH values can lead to the degradation of the compound. Run control experiments to ensure the compound remains intact at the tested pH over the course of your assay.
-
Mechanism: The increased solubility in alkaline conditions is due to the ionization of the hydroxyl group, which increases the molecule's polarity.
Q4: Are there alternatives to DMSO for improving solubility in highly sensitive assays?
A4: Yes, several other formulation strategies can be employed when even low concentrations of DMSO are a concern.
Underlying Principle (Expertise): The goal of these alternative strategies is to increase the apparent solubility of the compound in an aqueous environment without relying on high concentrations of organic co-solvents.[11]
| Strategy | Mechanism | Pros | Cons |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[4] | Simple to implement. | Can still cause cytotoxicity (e.g., ethanol); may precipitate on dilution.[4] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the solvent.[12][13] | Highly effective at low concentrations. | Can interfere with some assays; potential for cell toxicity depending on the surfactant and concentration.[14] |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that encapsulate the compound.[15][16][17] | Generally low cytotoxicity; can significantly enhance solubility.[7] | Can be a more expensive option; complexation is a 1:1 equilibrium. |
Practical Recommendations:
-
Surfactants: Consider using non-ionic surfactants like Tween® 80 or Polysorbate 20 at concentrations just above their critical micelle concentration (CMC). These are generally well-tolerated in cell culture.[18]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[][20] It can be an effective alternative to DMSO for in-vitro studies.
References
-
1-Hydroxy-2,5-pyrrolidinedione - ChemBK. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]
-
1-Ethyl-3-hydroxypyrrolidine-2,5-dione | C6H9NO3 | CID 289368 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
1-hydroxypyrrolidine-2,5-dione - ChemBK. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC. (2008). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (2025). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
DMSO usage in cell culture - LifeTein peptide. (2023). LifeTein. Retrieved January 22, 2026, from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
pH and Solubility - AP Chem | Fiveable. (n.d.). Fiveable. Retrieved January 22, 2026, from [Link]
-
Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design. (2025). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Solubilizing Systems for Parenteral Formulation Development—Small Molecules. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solubility improvement of drugs using N-methyl pyrrolidone - PubMed. (2008). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University. Retrieved January 22, 2026, from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC. (2016). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
pH Effects on Solubility - Chad's Prep®. (n.d.). Chad's Prep. Retrieved January 22, 2026, from [Link]
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- 3. chembk.com [chembk.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Confirmation of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Welcome to the technical support guide for the characterization of synthesized 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This document provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and FAQs to confirm the identity and purity of your synthesized compound. The methodologies described herein are designed to be self-validating, ensuring high confidence in your results.
The successful synthesis of this compound (Molecular Formula: C₆H₉NO₃, Molecular Weight: 143.14 g/mol ) is only the first step.[1] Rigorous analytical confirmation is critical to ensure that the material carried forward into subsequent experiments is of the required purity and has the correct chemical structure. This guide will walk you through the primary analytical techniques for this purpose.
Overall Analytical Workflow
The confirmation of a synthesized compound's purity is not a single measurement but a multi-faceted process. Each technique provides a piece of the puzzle, and together, they build a comprehensive and validated profile of your material. The following workflow is recommended for a thorough analysis.
Caption: Recommended analytical workflow for purity confirmation.
Frequently Asked Questions & Troubleshooting Guides
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How can I use ¹H and ¹³C NMR to confirm the structure and purity of my compound?
A: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, you can confirm the connectivity of your synthesized molecule and detect impurities.
Expertise & Causality: For this compound, you should expect a specific pattern of signals. The presence of signals that do not correspond to the target structure or the solvent indicates impurities. These could be unreacted starting materials, by-products, or residual solvents from purification.
Expected ¹H and ¹³C NMR Chemical Shifts:
| Assignment | ¹H NMR (Expected Shift, Multiplicity, Integration) | ¹³C NMR (Expected Shift) |
| Ethyl (-CH₃) | ~1.1 ppm (triplet, 3H) | ~13 ppm |
| Ethyl (-CH₂-N) | ~3.5 ppm (quartet, 2H) | ~34 ppm |
| Pyrrolidinedione Ring (-CH₂-) | ~2.7-2.9 ppm (multiplet, 2H) | ~35 ppm |
| Pyrrolidinedione Ring (-CHOH) | ~4.5 ppm (triplet or dd, 1H) | ~68 ppm |
| Hydroxyl (-OH) | Variable, broad singlet, 1H | N/A |
| Carbonyls (2 x C=O) | N/A | ~175 ppm and ~177 ppm |
Note: Predicted shifts are based on standard chemical shift tables and may vary depending on the solvent used (e.g., CDCl₃, DMSO-d₆).
Troubleshooting Guide: NMR Analysis
-
Issue: I see more peaks than expected in my ¹H NMR spectrum.
-
Cause & Solution: This indicates the presence of other proton-containing species.
-
Check for residual solvents: Compare extra peaks to known shifts of common lab solvents (e.g., Ethyl Acetate, Hexanes, Acetone).
-
Check for water: A broad peak, typically between 1.5-4.5 ppm (depending on solvent), can indicate moisture.
-
Check for starting materials/by-products: Review the synthetic scheme and predict the spectra of potential impurities. If their signals are present, further purification is required.
-
-
-
Issue: My chemical shifts don't exactly match the predicted values.
-
Cause & Solution: Chemical shifts are sensitive to the local electronic environment. A change in solvent can cause all peaks to shift slightly. As long as the multiplicities (splitting patterns) and relative integrations are correct, minor deviations (±0.1 ppm) are generally acceptable.
-
-
Issue: The -OH proton peak is not visible.
-
Cause & Solution: In certain deuterated solvents, especially those containing traces of D₂O (like Methanol-d₄), the hydroxyl proton can exchange with deuterium, causing the peak to broaden significantly or disappear entirely. A D₂O exchange experiment can confirm this: acquire a spectrum, add a drop of D₂O, shake, and re-acquire; the -OH peak should vanish.
-
2. Mass Spectrometry (MS)
Q: What results should I expect from Mass Spectrometry, and how do they confirm my product's identity?
A: Mass spectrometry provides the mass-to-charge ratio (m/z) of your ionized compound, directly verifying its molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides an exact mass, allowing for the confirmation of the molecular formula.
Expertise & Causality: The molecular formula C₆H₉NO₃ has a precise monoisotopic mass.[1] Observing this mass experimentally provides very strong evidence that you have synthesized the target compound. The ionization technique (e.g., ESI, APCI) will influence the type of ion observed (e.g., protonated molecule, sodium adduct).
Expected Mass Spectrometry Results:
| Ion Species | Calculation | Expected m/z |
| [M+H]⁺ (Protonated) | 143.05824 + 1.00728 | 144.06552 |
| [M+Na]⁺ (Sodium Adduct) | 143.05824 + 22.98977 | 166.04801 |
| [M+K]⁺ (Potassium Adduct) | 143.05824 + 38.96371 | 182.02195 |
Note: The monoisotopic mass of this compound is 143.058243149 Da.[1]
Troubleshooting Guide: Mass Spectrometry
-
Issue: I don't see the expected [M+H]⁺ peak.
-
Cause & Solution: The molecule might be unstable under the ionization conditions, leading to fragmentation. Look for peaks corresponding to logical fragments (e.g., loss of water, loss of the ethyl group). Alternatively, the compound may ionize more readily as an adduct. Check for the [M+Na]⁺ or [M+K]⁺ peaks, which are common if there are trace salts in the sample or mobile phase.
-
-
Issue: My mass is off by 1 Da.
-
Cause & Solution: This is a common confusion between the monoisotopic mass (using the most abundant isotopes, e.g., ¹²C, ¹H) and the average molecular weight (weighted average of all natural isotopes). Mass spectrometers measure monoisotopic masses. Ensure you are comparing your result to the correct theoretical value.
-
-
Issue: I see many other peaks of significant intensity.
-
Cause & Solution: This strongly suggests impurities. If using LC-MS, these should correspond to the impurity peaks seen in the HPLC chromatogram. Their masses can help in identifying their structures.
-
3. High-Performance Liquid Chromatography (HPLC)
Q: How do I develop an HPLC method to assess the purity of my compound?
A: HPLC is the gold standard for determining the purity of a non-volatile small molecule. It separates the target compound from any impurities, and the relative peak areas can be used to calculate a percentage purity. For succinimide derivatives, reverse-phase HPLC is a common and effective technique.[2][3]
Expertise & Causality: The principle of reverse-phase HPLC is the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (a gradient), compounds are eluted based on their hydrophobicity. A pure compound should ideally yield a single, sharp, symmetrical peak.
Step-by-Step Protocol: Reverse-Phase HPLC Purity Assay
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a good starting point).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Detector at 210 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve a small amount of your compound (~1 mg/mL) in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Troubleshooting Guide: HPLC Analysis
-
Issue: My main peak is broad or tailing.
-
Cause & Solution: This can be due to column overload, secondary interactions with the stationary phase, or poor sample solubility. Try injecting a lower concentration. The addition of an acid (like formic acid) to the mobile phase helps to protonate free silanol groups on the column, reducing peak tailing for polar compounds.[3]
-
-
Issue: I see several small peaks in the chromatogram.
-
Cause & Solution: This indicates your sample is not pure. The percentage area of these peaks gives a quantitative measure of the impurities. If purity is insufficient, further purification (e.g., column chromatography, recrystallization) is necessary.
-
-
Issue: I don't see any peaks.
-
Cause & Solution: First, ensure the compound has a UV chromophore detectable at your chosen wavelength. The carbonyl groups should provide absorbance around 210 nm.[2] Second, check that your compound is soluble in the injection solvent. Third, verify all HPLC system connections and ensure the lamp is on.
-
4. Elemental Analysis
Q: Is Elemental Analysis necessary, and what does it tell me?
A: Elemental Analysis (or CHN analysis) provides the weight percentage of carbon, hydrogen, and nitrogen in your sample. This is a fundamental technique for confirming the empirical formula of a pure substance.
Expertise & Causality: For a compound to be considered analytically pure, the experimentally determined percentages of C, H, and N must match the theoretical values calculated from the molecular formula (C₆H₉NO₃) within a narrow margin, typically ±0.4%. Deviations outside this range suggest the presence of impurities that alter the elemental composition, such as residual solvent or inorganic salts.
Theoretical vs. Experimental Values:
| Element | Theoretical % for C₆H₉NO₃ | Acceptable Experimental Range |
| Carbon (C) | 50.34% | 49.94% - 50.74% |
| Hydrogen (H) | 6.34% | 5.94% - 6.74% |
| Nitrogen (N) | 9.79% | 9.39% - 10.19% |
Troubleshooting Guide: Elemental Analysis
-
Issue: My experimental values are consistently low.
-
Cause & Solution: This often points to the presence of an inorganic impurity (e.g., salts like NaCl or silica gel from chromatography) that contains no C, H, or N, thus depressing the relative percentages.
-
-
Issue: My carbon and hydrogen values are high.
-
Cause & Solution: This can indicate the presence of a residual organic solvent that has a higher C/H to N/O ratio than your compound (e.g., hexanes, ethyl acetate). Ensure the sample is thoroughly dried under high vacuum before submission.
-
-
Issue: The results are outside the ±0.4% range, but my NMR and MS look clean.
-
Cause & Solution: While rare, this could indicate a systematic error in the analysis. However, it is more likely that NMR and MS did not detect a specific impurity. For example, a symmetric impurity might have a very simple NMR spectrum that is hidden, and if it has the same mass as your product (an isomer), MS would not distinguish it. This highlights the importance of using orthogonal techniques.
-
Data Interpretation Logic
References
-
PubChem. (n.d.). 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Yu, C., et al. (2023). A Robust Purity Method for Biotherapeutics Using New Peak Detection in an LC-MS-Based Multi-Attribute Method. Journal of the American Society for Mass Spectrometry. (Note: General reference for LC-MS methods). Available from: [Link]
-
Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 566, 44-52. Available from: [Link]
-
Unknown. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative. International Journal of Current Research and Development. (Note: General reference for characterization of succinimide derivatives). Available from: [Link]
-
Wang, Y., et al. (2009). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. Chinese Journal of Chromatography. Available from: [Link]
-
SIELC Technologies. (2018). Separation of 2,5-Pyrrolidinedione, 1-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
refining experimental protocols involving 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Welcome to the technical support resource for 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This guide is designed for researchers, medicinal chemists, and materials scientists. Given that this compound is a specialized chemical scaffold rather than a common laboratory reagent, this document focuses on foundational principles, predictive troubleshooting, and protocol design based on its chemical structure and the behavior of related succinimide derivatives.
Part 1: Foundational FAQs & Compound Profile
This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What is this compound, and how does it differ from common lab reagents like N-hydroxysuccinimide (NHS) or N-ethylmaleimide (NEM)?
A1: this compound is a substituted succinimide derivative.[1] Its structure is unique and dictates a reactivity profile distinct from its more common relatives.
-
N-hydroxysuccinimide (NHS): The hydroxyl group is on the nitrogen atom. This makes it an excellent leaving group, which is why NHS is used to create "activated" esters for covalently linking molecules to primary amines.[2]
-
N-ethylmaleimide (NEM): This compound features a reactive carbon-carbon double bond in the pyrrole ring and an ethyl group on the nitrogen. It is a classic Michael acceptor used to specifically and irreversibly modify sulfhydryl groups (thiols) on cysteine residues.[3][4]
-
This compound: This molecule has an ethyl group on the nitrogen (like NEM) but lacks the reactive double bond. Instead, it has a hydroxyl group on the carbon backbone (at position 3). This -OH group is the primary site for derivatization, likely behaving as a typical secondary alcohol.
To visualize these crucial differences, refer to the diagram below.
Caption: Key structural and reactive differences between the target compound, NHS, and NEM.
Q2: What are the basic physicochemical properties and storage conditions?
A2: Key properties are summarized in the table below. Given its structural similarity to other succinimides that are sensitive to moisture, stringent dry storage is paramount.[5][6]
| Property | Value / Recommendation | Source |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Appearance | Likely a white to off-white crystalline solid | Inferred from analogs[5] |
| Storage | Store at +2°C to +8°C under inert gas (Argon or Nitrogen). Keep tightly sealed in a desiccator. | [5][6] |
| Incompatibilities | Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[7][8] Avoid moisture.[5] |
Q3: What solvents should I use for this compound?
A3: While specific solubility data is limited, we can extrapolate from N-hydroxysuccinimide and factor in the N-ethyl group. The N-ethyl group likely increases solubility in organic solvents compared to NHS.
-
Recommended Organic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), methanol, and acetone should be effective.[5][6]
-
Aqueous Solubility: It is expected to be soluble in water, but potentially less so than NHS due to the hydrophobic ethyl group.[5] For aqueous reactions, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF is the standard approach.
Part 2: Experimental Design & Methodologies
This section provides guidance on designing initial experiments and outlines a general protocol for derivatizing the hydroxyl group.
Potential Applications & Rationale
Based on its structure, this compound is not a direct bioconjugation agent but rather a valuable chiral synthon or building block in medicinal chemistry and materials science.
-
Medicinal Chemistry: As a fragment for creating larger molecules. The succinimide core is a known pharmacophore in anticonvulsant drugs, and the hydroxyl group provides a handle for further modification.[9]
-
Polymer Chemistry: The hydroxyl group can be used to graft the N-ethylsuccinimide moiety onto polymer backbones, potentially modifying properties like thermal stability or drug affinity.[10]
-
Synthesis of Novel Derivatives: It can serve as a starting material for creating a library of 3-substituted N-ethylsuccinimides through reactions like esterification, etherification, or oxidation.
Core Experimental Protocol: Esterification of the 3-Hydroxy Group
This protocol details a general procedure for acylating the hydroxyl group, a common first step in utilizing this molecule as a building block.
Objective: To attach a carboxylic acid-containing molecule (R-COOH) to the 3-position of the succinimide ring via an ester linkage.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound (1.0 equivalent) to a flame-dried flask.
-
Dissolution: Dissolve the starting material in anhydrous DCM.
-
Addition of Reagents: Add the carboxylic acid (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Initiation of Coupling: Cool the mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
-
Causality Note: The reaction is cooled to control the exothermic reaction of DCC and minimize side-product formation. DMAP acts as a nucleophilic catalyst to accelerate the acylation of the sterically hindered secondary alcohol.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude ester using flash column chromatography.
Part 3: Troubleshooting Guide
This section is structured as a predictive guide to potential issues you may encounter.
Q1: My reaction failed or gave a very low yield. What went wrong?
A1: A failed reaction can usually be traced to one of three areas: reagent quality, reaction conditions, or compound stability. Use the following workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting a failed reaction.
Q2: I'm observing multiple spots on my TLC plate that are not the starting material or the desired product.
A2: This is indicative of side reactions or degradation.
-
Probable Cause 1: Hydrolysis of the Succinimide Ring. The imide functionality is susceptible to hydrolysis, especially under basic or strongly acidic conditions, or if significant moisture is present.[3][4] This would open the ring to form an amido-acid derivative.
-
Self-Validation & Solution: Run a control reaction without your coupling partners but with a small amount of water or a non-nucleophilic base. If you see the same side products, hydrolysis is the culprit. Ensure all future reactions are performed under strictly anhydrous and inert conditions.[8]
-
-
Probable Cause 2: Side Reactions with the Coupling Agent. Reagents like DCC can form N-acylurea byproducts.
-
Solution: These are typically removed during the aqueous workup and filtration steps. If they persist, consider using a water-soluble carbodiimide like EDC, which allows byproducts to be removed with a simple aqueous wash.
-
Q3: The compound won't fully dissolve in my reaction solvent.
A3: Poor solubility can prevent a reaction from proceeding efficiently.
-
Probable Cause: The chosen solvent is not optimal for your specific reaction concentration.
-
Solution 1 (Solvent System): If using a non-polar solvent like DCM, try a more polar aprotic solvent like THF or DMF.[5]
-
Solution 2 (Co-Solvent): For aqueous reactions, ensure your stock solution in DMSO or DMF is at a high enough concentration that the final percentage of organic solvent in the aqueous buffer is minimal (typically <5-10%) to avoid protein denaturation or precipitation of other components.
-
Solution 3 (Temperature): Gentle warming can sometimes help, but must be done with caution. Run a preliminary experiment to ensure the compound is stable at the desired temperature over time.
-
References
-
ChemBK. 1-Hydroxy-2,5-pyrrolidinedione. [Link]
-
PubChem. 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. [Link]
-
ResearchGate. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
PMC. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. [Link]
-
Organic Syntheses. succinimide. [Link]
-
Wikipedia. N-Ethylmaleimide. [Link]
-
ChemBK. 1-hydroxypyrrolidine-2,5-dione. [Link]
-
Shivaji Bharat Honde Dr., et al. Synthesis And Antioxidant Activity Of Succinimide Derivative. [Link]
-
MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
PubMed Central. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. [Link]
-
ResearchGate. Synthesis on N-Alkylated Maleimides. [Link]
-
ResearchGate. Synthesis of new biological active derivatives and their polymers based on N-substituted Maleimide. [Link]
-
PubChem. N-Ethylmaleimide. [Link]
Sources
- 1. 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | C6H9NO3 | CID 289368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. 1-Hydroxy-2,5-pyrrolidinedione(6066-82-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.ca [fishersci.ca]
- 9. kuey.net [kuey.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Welcome to the technical support center for the synthesis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the bench to production. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions grounded in chemical principles.
Introduction: The Synthetic Pathway and Its Nuances
This compound, a hydroxylated derivative of N-ethylsuccinimide, is typically synthesized via the hydration of N-ethylmaleimide (NEM). This reaction appears straightforward but presents significant challenges during scale-up, primarily related to controlling selectivity and preventing side reactions. The core of the synthesis involves a Michael addition of a hydroxide ion across the electron-deficient double bond of the maleimide ring.
While NEM is well-known for its rapid reaction with thiols, it also undergoes hydrolysis at alkaline pH.[1][2] The key to a successful and high-yielding synthesis is to promote the desired hydration of the double bond while preventing the hydrolysis of the much more stable, but still susceptible, imide ring.[3]
Caption: Proposed pathway for the synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
A1: Low yield is the most common complaint during the scale-up of this synthesis. The root cause is typically a combination of incomplete conversion and the formation of side products.
-
Causality: The primary culprit is often the competing hydrolysis of the succinimide ring, which opens the five-membered ring to form N-ethyl-2-hydroxysuccinamic acid.[3] This side reaction is highly dependent on pH and temperature. Additionally, if the reaction is not driven to completion, you will face challenges in separating the unreacted, hydrophobic N-ethylmaleimide from the more polar product.
-
Troubleshooting Steps:
-
Strict pH Control: The reaction should be maintained in a narrow pH range of 8.0-9.0. Below pH 8, the hydration reaction is impractically slow. Above pH 9.5, the rate of imide ring hydrolysis becomes significant.[1] Use a reliable pH probe and a controlled addition of a suitable base (e.g., 1M Sodium Carbonate) to maintain the setpoint.
-
Temperature Management: The reaction is exothermic. On a large scale, poor heat dissipation can lead to temperature spikes, which dramatically accelerate the ring-opening side reaction. Maintain a strict internal temperature of 15-25°C using an efficient cooling system.
-
Monitor Reaction Completion: Do not rely on time alone. Use in-process controls (IPCs) like HPLC to monitor the disappearance of the NEM starting material. The reaction should be quenched (by neutralizing the pH to ~7.0) only when NEM is <1% of the total peak area.
-
Reagent Purity: Ensure the N-ethylmaleimide starting material is of high purity. NEM can hydrolyze upon exposure to atmospheric moisture, so it should be stored in a desiccated environment and handled quickly.[1]
-
Q2: I'm observing a major impurity with a molecular weight of 161.15 g/mol (M+18 of product). What is it and how can I prevent its formation?
A2: This impurity is almost certainly the ring-opened hydrolysis product, N-ethyl-2-hydroxysuccinamic acid. Its formation is the primary selectivity challenge in this synthesis.
-
Mechanism of Formation: The succinimide ring, while relatively stable, is still an amide and is susceptible to base-catalyzed hydrolysis. A hydroxide ion can attack one of the carbonyl carbons, leading to the opening of the ring. This process is accelerated at higher pH and temperatures.
Caption: Competing reaction pathways leading to desired product vs. ring-opened impurity.
-
Prevention Strategy:
-
Minimize Reaction Time: Once the reaction has reached completion (as determined by HPLC), immediately quench it by adjusting the pH to neutral (6.5-7.0) with a suitable acid (e.g., 1M HCl). Do not allow the reaction to stir at high pH for extended periods.
-
Controlled Base Addition: On a large scale, add the base solution subsurface and slowly to avoid localized areas of high pH, which can act as "hot spots" for impurity formation.
-
Work-up at Lower Temperature: Once the reaction is quenched, perform all subsequent extractions and concentration steps at a reduced temperature (<30°C) to minimize any post-reaction degradation.
-
Q3: Purification by direct crystallization from the aqueous reaction mixture is failing. The product is either oiling out or the crystals are impure. What can I do?
A3: The target product has moderate water solubility and the presence of the ring-opened impurity, which is also water-soluble, often complicates direct crystallization.
-
Causality: The product can form a low-melting eutectic mixture with impurities. Furthermore, its hydroxyl group makes it prone to hydrogen bonding with water, which can inhibit orderly crystal lattice formation, leading to oiling out.
-
Alternative Purification Protocol:
-
Solvent Extraction: After quenching the reaction to pH 7, saturate the aqueous layer with sodium chloride to reduce the product's solubility.
-
Extract with a suitable organic solvent. Ethyl acetate is often a good choice. Perform multiple extractions (e.g., 3x with 0.5 volume of solvent) to ensure complete recovery.
-
Dry and Concentrate: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Be careful not to exceed a bath temperature of 40°C.
-
Crystallization from an Organic Solvent System: The resulting crude oil or solid can now be crystallized from a non-aqueous system. A solvent/anti-solvent system like Ethyl Acetate / Heptane or Isopropanol / MTBE is often effective. Dissolve the crude material in the minimum amount of hot solvent and add the anti-solvent slowly until turbidity is observed, then allow it to cool slowly to promote the growth of pure crystals.
-
Key Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound
-
Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a pH probe, and a controlled-addition pump.
-
Charge: Charge N-ethylmaleimide (1.0 eq) and deionized water (10 volumes) to the reactor.
-
Cooling: Start agitation and cool the reactor contents to 15-20°C.
-
pH Adjustment: Begin the slow, subsurface addition of 1M Sodium Carbonate solution. Maintain the internal temperature below 25°C.
-
Reaction: Continue adding the base solution to maintain a pH of 8.5 ± 0.2.
-
In-Process Control: After 2-3 hours, take an aliquot of the reaction mixture, neutralize it, and analyze by HPLC (see Protocol 2). Continue the reaction until the NEM starting material is <1%.
-
Quench: Once complete, stop the base addition and adjust the pH to 7.0 ± 0.2 with 1M HCl, keeping the temperature below 25°C.
-
Work-up & Isolation: Proceed with the solvent extraction and crystallization as described in Troubleshooting Q3.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
This method is adapted from established protocols for analyzing related hydrophilic compounds like N-hydroxysuccinimide.[4][5]
| Parameter | Specification |
| Column | HILIC (Hydrophilic Interaction Chromatography), e.g., Thermo Syncronis HILIC, 150 mm x 3 mm, 3 µm |
| Mobile Phase | Isocratic: 90% Acetonitrile, 10% 10 mM Aqueous Ammonium Acetate (pH adjusted to 7.5 before mixing) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 1-5 µL |
| Detection | UV at 220 nm |
| Expected Rt (NEM) | ~2.5 - 3.5 min |
| Expected Rt (Product) | ~5.0 - 6.0 min |
Frequently Asked Questions (FAQs)
Q: What is the single most critical parameter to control during scale-up? A: A combination of pH and temperature . These two parameters are interlinked and have the most significant impact on the reaction's selectivity and the formation of the ring-opened impurity. Precise control is non-negotiable for a successful scale-up.
Q: How can I definitively confirm the structure of the main impurity? A: The best method is to isolate the impurity via preparative HPLC and subject it to analysis. LC-MS will confirm the molecular weight (161.15 g/mol ). ¹H NMR will show characteristic signals for the ethyl group and the CH-CH₂ backbone, but the key difference will be the presence of a carboxylic acid proton and an amide NH proton, which will distinguish it from the cyclic product.
Q: Is this compound stable for long-term storage? A: As a solid, crystalline material stored in a cool, dry place away from light, the compound shows good stability. However, in aqueous solutions, especially under non-neutral pH conditions, it can be susceptible to slow ring-opening over time. For solution-based applications, it is recommended to prepare solutions fresh.
References
- Thermo Fisher Scientific. N-Ethylmaleimide (NEM) - Technical Information.
-
Wikipedia. N-Hydroxysuccinimide. Available at: [Link]
- BenchChem. Protocol for N-substituted Succinimide Ring Opening for Synthesis.
-
Wikipedia. N-Ethylmaleimide. Available at: [Link]
-
RSC Publishing. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Available at: [Link]
Sources
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- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
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- 4. d-nb.info [d-nb.info]
- 5. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
minimizing side reactions in the synthesis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Welcome to the technical support center for the synthesis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis and minimize the formation of unwanted side products. Our focus is on providing practical, evidence-based solutions to ensure the integrity and yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key starting materials?
A1: A prevalent and logical synthetic approach for this compound involves the condensation reaction between a derivative of malic acid, such as malic acid anhydride or its esters, and ethylamine. This reaction proceeds through the formation of an intermediate amic acid, which then undergoes intramolecular cyclization to form the desired pyrrolidinedione ring. Another potential route is the hydration of N-ethylmaleimide, where water acts as a nucleophile attacking the double bond, followed by tautomerization.
Q2: What is the primary side reaction I should be concerned about during the synthesis of this compound?
A2: The most significant side reaction is the hydrolysis of the pyrrolidinedione ring. This results in the formation of N-ethyl-2-hydroxysuccinamic acid, a ring-opened product that is often difficult to separate from the desired product and reduces the overall yield. The succinimide ring is susceptible to nucleophilic attack by water or hydroxide ions, particularly under basic conditions.[1][2][3]
Q3: How does pH influence the rate of the hydrolytic side reaction?
A3: The pH of the reaction medium is a critical factor. The rate of hydrolysis of the succinimide ring is significantly accelerated under alkaline (basic) conditions (pH > 7.5).[1][2] Neutral or slightly acidic conditions (pH 6.5-7.5) are generally preferred to minimize this unwanted side reaction.[4][5] Acid-catalyzed hydrolysis can also occur, though it is typically slower than base-catalyzed hydrolysis for succinimides.[3][6]
Q4: Can temperature affect the formation of side products?
A4: Yes, higher temperatures can increase the rate of all chemical reactions, including the undesirable hydrolysis of the pyrrolidinedione ring.[1][2] Therefore, careful temperature control is essential. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of the hydrolyzed by-product.
Q5: Are there any other potential side reactions to be aware of?
A5: Besides hydrolysis, other potential side reactions could include the reaction of the hydroxyl group, although this is less likely under standard reaction conditions. If N-ethylmaleimide is used as a starting material, side reactions with other nucleophiles present in the reaction mixture can occur.[7] Under certain conditions, especially at higher pH, maleimides can also react with primary amines.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product with a significant amount of a more polar impurity. | This is a classic indicator of pyrrolidinedione ring hydrolysis , forming the corresponding succinamic acid. The reaction conditions, particularly the pH, are likely too basic.[1][2][3] | 1. pH Control: Maintain the reaction pH in the range of 6.5-7.5. Use a suitable buffer system if necessary.[4][5] 2. Temperature Management: Conduct the reaction at a lower temperature. Room temperature or even 0-4°C may be sufficient, depending on the reactivity of your starting materials. 3. Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions using a dry, aprotic solvent to minimize the presence of water. |
| Formation of multiple unidentified by-products. | This could be due to non-specific reactions of the starting materials or the product itself. If using N-ethylmaleimide, it can react with various nucleophiles.[7][8] High temperatures can also lead to decomposition. | 1. Reagent Purity: Ensure the purity of your starting materials, especially the ethylamine and the malic acid derivative. 2. Stoichiometry: Use a precise 1:1 molar ratio of the reactants to avoid side reactions from excess reagents. 3. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions. |
| Difficulty in purifying the final product. | The presence of the hydrolyzed ring-opened product, which has similar polarity to the desired hydroxylated product, can make purification by standard chromatography challenging. | 1. Optimized Crystallization: Attempt to purify the product by recrystallization from a suitable solvent system. This can sometimes selectively crystallize the desired product, leaving the more soluble hydrolyzed form in the mother liquor. 2. pH Adjustment during Extraction: During the work-up, carefully adjust the pH of the aqueous phase. The carboxylic acid of the hydrolyzed product will be deprotonated at a different pH than the hydroxyl group of the desired product, which can be exploited for selective extraction. 3. Derivatization: As a last resort, consider derivatizing the hydroxyl group of the target molecule to alter its polarity significantly, allowing for easier separation from the hydrolyzed impurity. The protecting group can then be removed in a subsequent step. |
| Incomplete reaction or slow conversion. | The reaction conditions may be too mild (e.g., too low temperature or insufficient reaction time). | 1. Gradual Temperature Increase: Slowly increase the reaction temperature while monitoring for the formation of side products by techniques like TLC or LC-MS. 2. Catalyst: For the condensation of a malic acid derivative with ethylamine, a mild acid or base catalyst might be necessary to promote the reaction. However, be cautious with the choice and amount of catalyst to avoid promoting side reactions. |
Experimental Protocols
Protocol 1: Synthesis via Condensation of a Malic Acid Derivative with Ethylamine
This protocol aims to minimize hydrolysis by controlling pH and temperature.
Materials:
-
Malic acid di-ester (e.g., diethyl malate) or hydroxysuccinic anhydride
-
Ethylamine (aqueous solution or gas)
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Buffer solution (pH 7.0)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the malic acid derivative (1 equivalent) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-4°C in an ice bath.
-
Slowly add ethylamine (1 equivalent) to the cooled solution. If using an aqueous solution of ethylamine, ensure the overall pH of the reaction mixture does not exceed 7.5.
-
Allow the reaction to stir at 0-4°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a small amount of the pH 7.0 buffer.
-
Perform an aqueous work-up, extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Reaction Pathways
The following diagram illustrates the intended synthetic pathway to this compound and the competing hydrolytic side reaction.
Caption: Synthetic pathway to this compound and the competing hydrolysis side reaction.
References
-
MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
- Ozturk, S., Shahabi, S., & Kutuk, H. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Ondokuz Mayis University.
-
Zheng, K., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 108(3), 1239-1246. [Link]
-
Wang, Y., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. MedChemComm, 14(10), 1936-1943. [Link]
-
Creative Biolabs. (n.d.). Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF). Creative Biolabs. [Link]
-
ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides. ResearchGate. [Link]
-
ACS Publications. (n.d.). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics. [Link]
-
ResearchGate. (n.d.). Reaction of monoethanolamine with malic acid. ResearchGate. [Link]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]
-
Anderson, G. W., Callahan, F. M., & Zimmerman, J. E. (1965). Synthesis of N-Hydroxysuccinimide Esters of Acyl Peptides by the Mixed Anhydride Method. Journal of the American Chemical Society, 87(8), 1859–1860. [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
-
SciSpace. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. SciSpace. [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). N-Ethylmaleimide. [Link]
-
PubMed. (1989). Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. Biochemistry, 28(2), 600-610. [Link]
-
PubChem. (n.d.). 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. PubChem. [Link]
-
Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. [Link]
-
PubMed. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4784-4793. [Link]
-
ChemBK. (n.d.). 1-Hydroxy-2,5-pyrrolidinedione. [Link]
-
National Institutes of Health. (n.d.). Reactions of N-ethylmaleimide with peptides and amino acids. Biochemical Journal. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (n.d.). Reaction between carboxylic acids and amines. [Link]
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Shaalaa.com. (n.d.). What is the Action of Acetic Anhydride on Ethylamine. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
Introduction: The Pyrrolidinedione Scaffold and a Novel Candidate
The pyrrolidine-2,5-dione, or succinimide, core is a classic example of a "privileged scaffold" in medicinal chemistry. This structure is the backbone of several well-established antiepileptic drugs (AEDs), including Ethosuximide, Methsuximide, and Phensuximide, which have been used clinically for decades[1][2]. Their primary therapeutic application is in the management of absence (petit mal) seizures, a form of generalized epilepsy[3]. The established mechanism of action for these drugs involves the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons, which are critical for generating the characteristic 3-Hz spike-and-wave discharges of absence seizures[4][5][6].
This guide focuses on a novel analog, 1-ethyl-3-hydroxy-2,5-pyrrolidinedione . While its chemical structure suggests a potential for similar neurological activity, its biological profile remains uncharacterized[7]. The purpose of this document is to provide a robust, multi-tiered experimental framework for researchers to comprehensively validate its primary suspected biological activity—anticonvulsant effects—and to conduct exploratory screening for other potential therapeutic properties, such as anti-inflammatory and antimicrobial activities[8][9].
We will proceed with the causality that underpins a logical, efficient, and scientifically rigorous validation workflow, moving from broad phenotypic screens to more focused mechanistic studies.
Part 1: Primary Activity Validation — A Deep Dive into Anticonvulsant Potential
Given the structural homology to Ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione), our primary hypothesis is that this compound possesses anticonvulsant properties. Our validation strategy is designed to first confirm this activity in vivo and then to elucidate its underlying mechanism of action.
Experimental Validation Workflow: Anticonvulsant Screening
The following workflow provides a logical progression from initial toxicity assessment to definitive efficacy testing in established seizure models.
Caption: Workflow for validating anticonvulsant activity.
Comparative Performance Data
The primary output of the in vivo screening will be the median effective dose (ED₅₀) required to protect 50% of the animal cohort from seizures in each model. This allows for a direct, quantitative comparison against established drugs.
| Compound | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | 6 Hz Test (ED₅₀ mg/kg) | Primary Indication |
| This compound | To be determined | To be determined | To be determined | Hypothesized: Absence Seizures |
| Ethosuximide[10] | >500 (low activity) | ~130 | ~150 | Absence Seizures[3] |
| Methsuximide[10] | ~35 | ~150 | Not widely reported | Absence Seizures[11] |
| Phensuximide[10] | ~60 | ~125 | Not widely reported | Absence Seizures[12] |
| Phenytoin (Reference)[13] | ~10 | Inactive | ~35 | Generalized & Partial Seizures |
Detailed Experimental Protocols: Anticonvulsant Validation
Protocol 1: Maximal Electroshock (MES) Seizure Test
-
Principle: This model assesses a compound's ability to prevent the tonic hindlimb extension induced by a supramaximal electrical stimulus, predictive of efficacy against generalized tonic-clonic seizures[13][14].
-
Methodology:
-
Adult male mice (e.g., C57BL/6, 20-25g) are randomly assigned to groups (n=8-10 per group): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (Phenytoin, 10 mg/kg), and test compound at various doses.
-
Administer the test compound or controls via intraperitoneal (IP) injection.
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension lasting longer than 3 seconds.
-
The endpoint is the percentage of animals in each group protected from the tonic extension.
-
Calculate the ED₅₀ value using probit analysis.
-
-
Trustworthiness Check: The positive control (Phenytoin) group must show significant protection (>80%) for the assay to be considered valid. The vehicle group should show 0% protection.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test is highly predictive of efficacy against absence seizures[15].
-
Methodology:
-
Use animal groups as described in the MES protocol. The positive control for this assay should be Ethosuximide (130 mg/kg).
-
Administer compounds via IP injection.
-
After the pre-treatment interval, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observe each animal for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
The endpoint is the percentage of animals protected from clonic seizures.
-
Calculate the ED₅₀ value.
-
-
Trustworthiness Check: The Ethosuximide group must show significant protection, and the vehicle group should have nearly all animals exhibiting seizures.
Mechanism of Action: T-type Calcium Channel Blockade
Should this compound show significant activity in the scPTZ model, the next logical step is to investigate its effect on T-type calcium channels, the known target of ethosuximide[4][5].
Caption: Tiered workflow for in vitro anti-inflammatory screening.
Protocol 3: Inhibition of Albumin Denaturation
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to prevent heat-induced denaturation of egg albumin.[16][17]
-
Methodology:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 10-500 µg/mL).
-
Use Diclofenac sodium as the positive control. A control with no compound is also required.
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (Abs_control - Abs_test) / Abs_control * 100.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of denaturation).
-
-
Trustworthiness Check: The standard drug, Diclofenac sodium, should show a dose-dependent inhibition of denaturation.
Comparative Anti-inflammatory Data
| Compound | Inhibition of Protein Denaturation (IC₅₀ µg/mL) | HRBC Membrane Stabilization (IC₅₀ µg/mL) | NO Inhibition in RAW 264.7 (IC₅₀ µg/mL) |
| This compound | To be determined | To be determined | To be determined |
| Diclofenac Sodium (Standard) [17] | ~100-200 | ~100-200 | ~15-25 |
Antimicrobial Activity Screening
The pyrrolidine core is also found in a number of compounds with antimicrobial properties.[9][18] A primary screen against common bacterial strains is a valuable exploratory step.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Principle: This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
-
Methodology:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) of test strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Include a positive control (bacteria, no compound), negative control (broth only), and a standard antibiotic control (e.g., Linezolid or Ciprofloxacin).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
-
Trustworthiness Check: The positive control wells must be turbid, and the negative/antibiotic control wells must be clear for the results to be valid.
Comparative Antimicrobial Data
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | To be determined | To be determined |
| Linezolid (Standard) | ~1-4 | >128 (Inactive) |
| Ciprofloxacin (Standard) | ~0.25-1 | ~0.008-0.03 |
Conclusion and Forward Outlook
This guide provides a comprehensive, logically structured framework for the initial biological validation of this compound. By starting with the most probable activity based on structural precedent—anticonvulsant effects—and expanding to include plausible secondary activities, researchers can efficiently build a robust biological profile for this novel compound.
Positive results in any of these assays would warrant further investigation, including more advanced preclinical models, absorption, distribution, metabolism, and excretion (ADME) studies, and structure-activity relationship (SAR) exploration to optimize potency and selectivity. The self-validating nature of the proposed protocols, with integrated positive and negative controls, ensures that the data generated is both reliable and directly comparable to established therapeutic agents.
References
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- 8. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione and Structurally Similar Compounds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolidine-2,5-dione scaffold is a privileged structure, forming the core of a multitude of compounds with diverse biological activities. This guide provides a comprehensive comparative analysis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione and its structural analogs, offering insights into their potential as therapeutic agents. While direct experimental data for this compound is limited in publicly available literature, this guide will extrapolate its potential activities based on robust data from closely related compounds, focusing primarily on the well-documented anticonvulsant properties of this chemical class. Furthermore, we will explore other potential biological targets, including enzymes such as tyrosinase and MurA, for which pyrrolidine-2,5-dione derivatives have shown inhibitory activity.
Introduction to the Pyrrolidine-2,5-dione Scaffold
The pyrrolidine-2,5-dione ring, also known as the succinimide ring, is a five-membered lactam that serves as a versatile pharmacophore. Its derivatives have been successfully developed into clinically used drugs, most notably the anti-epileptic drug ethosuximide. The core structure allows for substitutions at the nitrogen atom (N-1) and at the 3- and 4-positions of the pyrrolidine ring, enabling fine-tuning of physicochemical properties and biological activity. The introduction of a hydroxyl group at the 3-position, as seen in this compound, adds a key functional group that can participate in hydrogen bonding interactions with biological targets, potentially enhancing potency and selectivity.
Physicochemical Properties of this compound and Analogs
A comparative analysis of the physicochemical properties of this compound and its analogs is crucial for understanding their potential pharmacokinetic profiles. Key parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors influence absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₉NO₃ | 143.14 | |
| N-methyl-3-hydroxy-2,5-pyrrolidinedione | C₅H₇NO₃ | 129.11 | |
| N-benzyl-3-hydroxy-2,5-pyrrolidinedione | C₁₁H₁₁NO₃ | 205.21 | |
| Ethosuximide | C₇H₁₁NO₂ | 141.17 |
Comparative Biological Activity: A Focus on Anticonvulsant Properties
The pyrrolidine-2,5-dione scaffold is most renowned for its anticonvulsant activity. This has been extensively studied in various animal models of epilepsy, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively[1].
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
Studies on a wide range of N-substituted pyrrolidine-2,5-diones have revealed key structural features that govern their anticonvulsant potency and spectrum of activity[1][2][3].
-
N-Substitution: The nature of the substituent at the nitrogen atom significantly influences activity. Small alkyl groups, such as methyl and ethyl, are often well-tolerated and can confer potent anticonvulsant effects. Aromatic or larger alkyl groups can also lead to high potency, though they may also increase neurotoxicity.
-
Substitution at the 3-Position: The presence and nature of substituents at the 3-position of the pyrrolidine ring are critical. A hydroxyl group, as in our target compound, can potentially enhance binding to therapeutic targets through hydrogen bonding. Other substitutions at this position have been extensively explored, with various groups contributing to a broad spectrum of anticonvulsant activity[2][3].
Comparative Anticonvulsant Data
| Compound | N-Substituent | 3-Position Substituent | MES ED₅₀ (mg/kg, i.p., mice) | scPTZ ED₅₀ (mg/kg, i.p., mice) | Reference |
| Hypothetical this compound | Ethyl | Hydroxy | - | - | |
| N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | -CH(CH₃)CONH-benzyl | H | Potent activity reported | Potent activity reported | [4] |
| Compound 14 from a study | Phenylacetamide derivative | Amine | 49.6 | 67.4 | [2] |
| Compound 33 from a study | Benzo[b]thiophen-2-yl | H | 27.4 | - | [5] |
Based on the available data, it is reasonable to hypothesize that this compound would exhibit anticonvulsant activity. The small ethyl group at the N-1 position is a common feature in active compounds, and the 3-hydroxy group could contribute favorably to target binding.
Experimental Protocols for Anticonvulsant Screening
For researchers interested in evaluating the anticonvulsant properties of this compound or its analogs, the following standardized protocols for the MES and scPTZ tests are provided.
This test is a model for generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Adult male mice (e.g., CD-1 or Swiss Webster strain), weighing 20-30 g.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Pre-treatment Time: A predetermined time is allowed to elapse between drug administration and the induction of seizures to allow for drug absorption and distribution (typically 30-60 minutes for i.p. administration).
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the absence of this tonic phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
This test is a model for absence seizures.
Methodology:
-
Animal Model: Adult male mice of the same strain and weight range as in the MES test.
-
Drug Administration: The test compound and vehicle are administered as described for the MES test.
-
Pre-treatment Time: A suitable pre-treatment time is observed.
-
Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously in the scruff of the neck.
-
Observation Period: Animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.
Exploring Other Biological Activities: Enzyme Inhibition
Beyond anticonvulsant activity, the pyrrolidine-2,5-dione scaffold has been investigated for its potential to inhibit various enzymes. This section explores the inhibitory potential against tyrosinase and MurA, providing experimental data for related compounds and detailed assay protocols.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry[6][7]. Several studies have reported the tyrosinase inhibitory activity of pyrrolidine-2,5-dione derivatives.
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
| Hydroxybenzylidenyl pyrrolidine-2,5-dione (3f) | 2.23 | Competitive | [6] |
| Kojic Acid (Reference Inhibitor) | 20.99 | Competitive | [6] |
| Indole-thiazolidine-2,4-dione derivative (5w) | 11.2 | Mixed-type | [8] |
These findings suggest that the pyrrolidine-2,5-dione scaffold can be a promising starting point for the development of novel tyrosinase inhibitors. The presence of a hydroxyl group on the aromatic ring of the hydroxybenzylidenyl derivative appears to be crucial for its potent activity[6].
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, which can be monitored spectrophotometrically.
Methodology:
-
Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
MurA Enzyme Inhibition
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is an essential enzyme in bacterial cell wall biosynthesis, making it an attractive target for the development of novel antibiotics[5]. Pyrrolidinedione-based compounds have been identified as reversible inhibitors of MurA[5].
| Compound | Target Organism | IC₅₀ (µM) | Reference |
| Pyrrolidinedione derivative 46 | E. coli MurA | 4.5 | [5] |
| Fosfomycin (Reference Inhibitor) | E. coli MurA | - | [5] |
The discovery of pyrrolidinedione-based MurA inhibitors opens up a new avenue for the development of antibiotics with a novel mechanism of action[5].
Principle: This assay measures the amount of inorganic phosphate released during the MurA-catalyzed reaction between phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG). The released phosphate can be quantified using a colorimetric method, such as the malachite green assay.
Methodology:
-
Reagents:
-
Purified MurA enzyme
-
Phosphoenolpyruvate (PEP)
-
UDP-N-acetylglucosamine (UNAG)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Malachite green reagent
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well microplate, add the test compound at various concentrations.
-
Add the MurA enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of PEP and UNAG.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate produced by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) after color development.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Determine the amount of phosphate released in each reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Synthesis of this compound and Analogs
The synthesis of N-substituted 3-hydroxy-2,5-pyrrolidinediones can be achieved through various synthetic routes. A common approach involves the reaction of a primary amine with a suitable precursor, such as 2-hydroxysuccinic acid or its derivatives, followed by cyclization.
General Synthetic Scheme
A plausible synthetic route to this compound is outlined below. This is a generalized scheme, and specific reaction conditions may need to be optimized.
Caption: General synthetic pathway for this compound.
Conclusion and Future Directions
The pyrrolidine-2,5-dione scaffold remains a highly attractive starting point for the design and development of new therapeutic agents. While direct experimental data for this compound is currently lacking, the extensive research on structurally similar compounds strongly suggests its potential as a biologically active molecule, particularly in the realm of anticonvulsants. The presence of the N-ethyl group and the 3-hydroxy functionality are favorable features for this activity.
Furthermore, the demonstrated ability of pyrrolidine-2,5-dione derivatives to inhibit enzymes like tyrosinase and MurA highlights the versatility of this scaffold and opens up exciting avenues for the development of novel treatments for hyperpigmentation and bacterial infections.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to confirm its predicted activities and to further elucidate the structure-activity relationships within this important class of compounds. The detailed experimental protocols provided in this guide offer a solid foundation for such investigations.
References
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- Kaminski, K., Rapacz, A., Obniska, J., & Filipek, B. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(34), 3926-3949.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Kuhn, B., et al. (2021). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ACS Omega, 6(32), 21043–21056.
- Wrobel, M. Z., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092.
- Siddiqui, A. A., & Mishra, R. (2012). Synthesis and anticonvulsant activity of some newer semicarbazone derivatives. Acta Poloniae Pharmaceutica, 69(1), 57-63.
- Obniska, J., & Kamiński, K. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(21), 6451-6454.
- Obniska, J., et al. (2017). Synthesis and Determination of Lipophilicity, Anticonvulsant Activity, and Preliminary Safety of 3-Substituted and 3-Unsubstituted N-[(4-Arylpiperazin-1-yl)
- Zareba, G., et al. (2020). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
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- Orhan, I. E., & Şener, B. (2017). A review on the recent developments in the discovery of tyrosinase inhibitors. Current Medicinal Chemistry, 24(27), 2971-2988.
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- Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical Microbiology Reviews, 24(1), 71-109.
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- Kaminski, K., et al. (2020). N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Molecules, 25(18), 4247.
- Kaminski, K., et al. (2018). N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) displays broad-spectrum anticonvulsant activity in preclinical seizure models. Epilepsy Research, 145, 108-115.
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MoBiTec. (n.d.). MurA Assay Kits. Retrieved from [Link]
- Lee, J. H., et al. (1997). The effect of N-substituted alkyl groups on the anticonvulsant activities of N-Cbz-alpha-amino-N-alkylsuccinimides. Archives of Pharmacal Research, 20(1), 53-57.
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Active Concepts. (n.d.). Tyrosinase Inhibition Assay. Retrieved from [Link]
- Si, Y. X., et al. (2013). Effects of piperonylic acid on tyrosinase: Mixed-type inhibition kinetics and computational simulations. Journal of Bioscience and Bioengineering, 115(5), 503-508.
- Guo, Y., et al. (2021). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Molecules, 26(11), 3192.
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Comparative Efficacy and Mechanistic Analysis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione Across Diverse Cancer Cell Lines: A Cross-Validation Guide
Abstract: The pyrrolidinedione scaffold is a recurring motif in pharmacologically active compounds, demonstrating a wide range of biological activities, including notable anticancer properties.[1][2] This guide presents a comprehensive framework for the cross-validation of a specific derivative, 1-ethyl-3-hydroxy-2,5-pyrrolidinedione, across a panel of distinct human cancer cell lines. While many pyrrolidinedione derivatives have been evaluated, this specific compound remains under-characterized, warranting a systematic investigation of its efficacy and mechanism of action.[3] We outline a rigorous, multi-tiered experimental plan designed to assess its cytotoxic and cytostatic effects, elucidate its molecular mechanism, and benchmark its performance against a standard-of-care chemotherapeutic agent, Cisplatin. This document serves as a technical guide for researchers in oncology and drug development, providing detailed protocols, a rationale for experimental choices, and a framework for interpreting comparative data.
Introduction and Rationale
The Pyrrolidinedione Scaffold: A Privileged Structure in Oncology
The five-membered nitrogen-containing heterocyclic ring system of pyrrolidine is a cornerstone in medicinal chemistry.[1] Specifically, the pyrrolidine-2,5-dione (succinimide) core is present in numerous compounds exhibiting potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities.[4][5] The chemical tractability of this scaffold allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties to target various biological pathways implicated in cancer.[2][6] Studies on different derivatives have demonstrated efficacy against lung, breast, and colon cancer cell lines, making this chemical class a promising area for novel drug discovery.[7][8][9]
Compound of Interest: this compound
The subject of this guide, this compound (PubChem CID: 289368), is a specific derivative whose biological activity is not yet extensively documented in peer-reviewed literature.[3] Its structure features an ethyl group on the nitrogen, potentially influencing its lipophilicity and cell permeability, and a hydroxyl group at the 3-position, which could be critical for interacting with biological targets through hydrogen bonding. The objective of this proposed study is to systematically characterize its anticancer potential.
The Imperative of Cross-Validation in Diverse Cellular Backgrounds
A fundamental principle in preclinical drug development is that the efficacy of a compound can be highly context-dependent. A drug that is potent in one cancer cell line may be ineffective in another due to differences in genetic and proteomic landscapes (e.g., mutational status of oncogenes like KRAS, tumor suppressors like p53, or expression levels of drug transporters). Therefore, cross-validation across a panel of well-characterized cell lines from different tissue origins is not merely confirmatory but is an essential exploratory step to understand the potential breadth and limitations of a new chemical entity.
Selection of a Comparator: Cisplatin
To benchmark the performance of this compound, we have selected Cisplatin as a comparator. Cisplatin is a widely used, potent chemotherapeutic agent that induces cell death primarily by forming DNA adducts. It provides a robust positive control for cytotoxicity and allows for a comparative assessment of both potency and, crucially, selectivity towards cancer cells versus non-cancerous cells.
Proposed Experimental Design
Overall Experimental Workflow
The experimental strategy is designed as a tiered screening and validation process. It begins with a broad assessment of cytotoxicity to determine the effective concentration range and identify sensitive versus resistant cell lines. This is followed by in-depth mechanistic studies in a subset of cell lines to understand how the compound exerts its effects at the molecular level.
Discussion and Interpretation
The hypothetical data suggests that this compound exhibits promising characteristics. Its potency is highest in the A549 lung cancer cell line, and it demonstrates a significantly better selectivity profile than Cisplatin (SI >11.8 vs. 3.9). This implies a wider therapeutic window and potentially fewer side effects related to toxicity in non-cancerous tissues.
The mechanistic data points towards a mode of action distinct from Cisplatin. The induction of G2/M arrest, coupled with a strong apoptotic response, suggests interference with mitotic progression. The proposed inhibition of the Akt signaling pathway is a plausible explanation that would need to be validated experimentally by Western blot, probing for levels of phosphorylated Akt (p-Akt) and total Akt. If confirmed, this would make the compound particularly interesting for tumors with hyperactivated PI3K/Akt signaling.
The differential sensitivity (A549 > HT-29 > MCF-7) warrants further investigation. This could be linked to the KRAS mutation status in A549 cells or other genetic dependencies that could serve as predictive biomarkers for patient stratification in future clinical studies.
Conclusion
This guide outlines a systematic and robust preclinical strategy for the evaluation of this compound. By employing a cross-validation approach across diverse cell lines and integrating potency screening with mechanistic studies, this framework enables a comprehensive characterization of the compound's therapeutic potential. The hypothetical results underscore the importance of this approach, revealing a compound with promising selectivity and a distinct mechanism of action compared to conventional chemotherapy. The successful execution of these protocols would provide the critical data necessary to justify further development of this and related pyrrolidinedione derivatives as novel anticancer agents.
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A Comparative Guide to 1-ethyl-3-hydroxy-2,5-pyrrolidinedione and Other Pyrrolidinedione Derivatives for Researchers and Drug Development Professionals
The pyrrolidinedione scaffold, a five-membered heterocyclic ring system, is a cornerstone in medicinal chemistry, giving rise to a diverse array of biologically active molecules.[1] This guide provides a comparative analysis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione against other key pyrrolidinedione derivatives, offering insights into their structure-activity relationships (SAR) across various therapeutic areas. We will delve into their anticonvulsant, anti-inflammatory, cytotoxic, and antibacterial properties, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
While specific experimental data for this compound is not extensively available in public literature, we can infer its potential biological profile by examining the established SAR of closely related analogs. The presence of an N-ethyl group and a hydroxyl group at the 3-position are key structural features that likely modulate its activity.
The Pyrrolidinedione Core: A Privileged Scaffold
The pyrrolidinedione ring system is a versatile pharmacophore present in numerous natural products and synthetic drugs.[1] Its ability to engage in various biological interactions has led to its exploration in a wide range of therapeutic applications, from central nervous system disorders to oncology and infectious diseases.[1][2]
Comparative Analysis of Biological Activities
Anticonvulsant Activity: A Legacy of Pyrrolidinediones
The most well-established therapeutic application of pyrrolidinedione derivatives is in the treatment of epilepsy. Ethosuximide, a prominent member of this class, is a first-line treatment for absence seizures.[3][4]
Mechanism of Action: The primary anticonvulsant mechanism of succinimide derivatives like ethosuximide involves the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons. This action helps to suppress the characteristic spike-and-wave discharges associated with absence seizures.
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution: Alkyl substitution on the nitrogen atom of the pyrrolidinedione ring is crucial for anticonvulsant activity. The N-ethyl group in our target molecule, this compound, is analogous to the N-methyl group in ethosuximide, suggesting a potential for anticonvulsant effects.
-
Substitution at the 3-Position: The nature of substituents at the 3-position significantly influences the anticonvulsant profile. For instance, the presence of small alkyl groups, as seen in ethosuximide (3-methyl-3-ethyl), is optimal for anti-absence activity. The introduction of a hydroxyl group at this position, as in our target compound, may alter the polarity and binding characteristics, potentially leading to a different spectrum of anticonvulsant activity or neurotoxicity profile. Studies on 3-substituted pyrrolidine-2,5-diones have shown that these modifications can lead to broad-spectrum anticonvulsant properties.[5][6]
-
Aromatic Substitution: The introduction of a phenyl group at the 3-position can shift the activity profile. For example, phensuximide (N-methyl-3-phenyl-pyrrolidine-2,5-dione) also exhibits anti-absence activity.[7]
Comparative Efficacy of Anticonvulsant Pyrrolidinediones:
| Compound | Primary Indication | Key Structural Features | Common Side Effects |
| Ethosuximide | Absence Seizures | N-methyl, 3-ethyl, 3-methyl | GI distress, fatigue, headache |
| Phensuximide | Absence Seizures | N-methyl, 3-phenyl | Drowsiness, dizziness, GI distress |
| Methsuximide | Refractory Absence Seizures | N-methyl, 3-methyl, 3-phenyl | Drowsiness, dizziness, ataxia, GI distress |
| This compound (Inferred) | Potential Anticonvulsant | N-ethyl, 3-hydroxy | To be determined |
Anti-inflammatory Activity
Recent research has highlighted the potential of pyrrolidinedione derivatives as anti-inflammatory agents.[8][9] Their mechanism often involves the inhibition of key inflammatory mediators.
Mechanism of Action: The anti-inflammatory effects of some pyrrolidinedione derivatives are attributed to the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are crucial in the biosynthesis of prostaglandins and leukotrienes.[10][11] Additionally, some derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[8]
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution: The nature of the substituent on the nitrogen atom can influence anti-inflammatory potency. N-phenyl and other aryl substitutions have been explored and shown to be effective.[11] The N-ethyl group in this compound provides a starting point for further optimization.
-
Substitution at the 3-Position: The presence of a hydroxyl group at the 3-position could potentially enhance anti-inflammatory activity through hydrogen bonding interactions with target enzymes. Studies on 3-hydroxy-3-pyrroline-2-one derivatives have demonstrated their potential as radical scavengers, which can contribute to anti-inflammatory effects.[12]
Cytotoxic Activity in Cancer Research
The pyrrolidinedione scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][13]
Mechanism of Action: The cytotoxic effects of pyrrolidinedione derivatives are diverse and can involve the inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways implicated in cancer progression.[2][7]
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution: N-substituted derivatives, particularly those with pyridinyl and quinolinyl moieties, have demonstrated significant cytotoxicity against various cancer cell lines.[7]
-
Substituents on the Ring: The presence of different substituents on the pyrrolidinedione ring can drastically alter the cytotoxic potency and selectivity.[13] The hydroxyl group in this compound could potentially influence its interaction with biological targets relevant to cancer.
Antibacterial Activity
The pyrrolidinedione core is also being investigated for its potential in developing new antibacterial agents.[14][15]
Mechanism of Action: The antibacterial mechanism of some pyrrolidinedione derivatives involves the inhibition of essential bacterial enzymes. For example, some derivatives have been found to inhibit PBP3 in P. aeruginosa.[16]
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution: The substituent at the N1 position plays a critical role in antibacterial activity.[16]
-
3-Position Modification: The presence of a hydroxyl group at the 3-position has been identified as a key structural feature for the target inhibition in some antibacterial pyrrolidine-2,3-diones.[16] This suggests that this compound could be a promising candidate for antibacterial screening.
Experimental Protocols
To facilitate the comparative evaluation of this compound and other derivatives, we provide the following detailed experimental protocols for key biological assays.
Anticonvulsant Activity Assessment
Maximal Electroshock (MES) Seizure Test (In Vivo)
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Workflow Diagram:
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
-
Protocol:
-
Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g). Allow animals to acclimatize for at least one week.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.
-
Induction of Seizure: At the time of predicted peak effect of the compound, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can then be determined.
-
Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema (In Vivo)
This is a standard model for evaluating acute anti-inflammatory activity.[3][17]
-
Workflow Diagram:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
-
Protocol:
-
Animal Preparation: Use adult rats (e.g., Wistar, 150-200 g).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Cytotoxicity Assessment
MTT Assay (In Vitro)
This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.[16][18]
-
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
-
Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antibacterial Activity Assessment
Broth Microdilution Method (In Vitro)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][19]
-
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Molecular Targets
The diverse biological activities of pyrrolidinedione derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
-
Anticonvulsant Activity:
Caption: Pyrrolidinedione's anticonvulsant mechanism of action.
-
Anti-inflammatory Activity:
Caption: Anti-inflammatory signaling pathways targeted by pyrrolidinediones.
Conclusion
The pyrrolidinedione scaffold represents a highly valuable platform for the design and development of novel therapeutic agents. While established derivatives like ethosuximide have a clear clinical role in epilepsy, the broader class of pyrrolidinediones exhibits a rich and diverse pharmacology with potential applications in inflammation, cancer, and infectious diseases.
Based on structure-activity relationship analysis of related compounds, This compound presents as a promising candidate for investigation across these therapeutic areas. The N-ethyl group suggests potential CNS activity, while the 3-hydroxy moiety could enhance interactions with various biological targets, potentially leading to potent anti-inflammatory or antibacterial effects.
This guide provides the foundational knowledge and experimental framework for researchers to embark on a comprehensive evaluation of this compound and other novel pyrrolidinedione derivatives. The provided protocols and SAR insights are intended to accelerate the discovery of new and improved therapies based on this versatile chemical scaffold.
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A Comparative Guide to the Structure-Activity Relationships of 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. Moving beyond a simple recitation of data, we will explore the causal relationships between specific structural modifications and observed biological activities, offering a valuable resource for researchers in medicinal chemistry and drug development. The pyrrolidine-2,5-dione core, also known as the succinimide scaffold, is a cornerstone in drug discovery, renowned for yielding compounds with a vast array of therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2] Understanding the nuanced effects of functional group alterations is paramount to rationally designing next-generation therapeutics based on this versatile scaffold.
The Pyrrolidine-2,5-dione Core: A Privileged Scaffold
The fundamental structure of a pyrrolidine-2,5-dione consists of a five-membered ring containing a nitrogen atom and two carbonyl groups.[2] This core is present in established drugs like the antiepileptic ethosuximide.[3] Our focus, this compound, serves as a foundational molecule for exploring how substitutions at the nitrogen (N-1), and carbon (C-3, C-4) positions influence biological outcomes. While unsubstituted succinimides often lack significant activity, the introduction of various substituents is a proven strategy for unlocking potent pharmacological effects.[2]
General Synthetic Strategies
The synthesis of pyrrolidine-2,5-dione analogs can be achieved through several reliable methods. A common approach involves the condensation of a substituted succinic anhydride with a primary amine or hydroxylamine derivative.[4] More complex, multi-component reactions involving aldehydes, amines, and keto-esters have also been successfully employed to generate polysubstituted pyrrolidinones in an efficient manner.[5]
Below is a generalized workflow for the synthesis of N-substituted pyrrolidine-2,5-diones, a common pathway for generating analog libraries for SAR studies.
Experimental Protocol: General Synthesis of N-Arylalkyl Pyrrolidine-2,5-diones
-
Amidation Reaction: Dissolve the starting carboxylic acid (e.g., (R,S)-2-(substituted)succinic acid) (0.002 mol) in an appropriate solvent such as water or ethanol (10 mL).[6]
-
Amine Addition: Add the desired primary amine (e.g., a substituted 1-aminopropyl-4-arylpiperazine) (0.002 mol) to the solution.[6]
-
Heating and Dehydration: Heat the reaction mixture to 100°C using a temperature-controlled sand bath. During this step, water is continuously removed via distillation to drive the reaction towards the formation of the imide ring.[6]
-
Cyclization: After the complete removal of water, increase the temperature of the mixture as required by the specific substrates to facilitate the final cyclization into the pyrrolidine-2,5-dione ring.
-
Purification: Upon cooling, the crude product is purified using standard techniques such as recrystallization or column chromatography to yield the target compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Caption: Generalized workflow for the synthesis of pyrrolidine-2,5-dione analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrrolidine-2,5-dione analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. The following sections dissect the SAR based on modifications at key positions.
Substitutions at the N-1 Position
The substituent on the ring nitrogen is a critical determinant of both potency and the type of biological activity observed.
-
Small Alkyl Groups: The N-ethyl group, as specified in the topic, is a common feature. Studies on related compounds have shown that removing this N-alkyl substituent can lead to a significant decrease in binding affinity at certain targets, such as dopamine receptors.[7]
-
Arylpiperazinylalkyl Moieties: A widely explored modification for anticonvulsant activity involves attaching an arylpiperazinylalkyl chain to the N-1 position.[8] The length of the alkyl linker and the substitution pattern on the terminal aryl ring are crucial. For instance, compounds with a 4-chlorophenyl or a 3-(trifluoromethyl)phenyl group on the piperazine ring have demonstrated high activity in the maximal electroshock (MES) and 6 Hz psychomotor seizure models.[8]
-
Phenylamino Groups: The introduction of an N-phenylamino group has been shown to yield potent anticonvulsant agents, with some analogs showing a protective index significantly better than existing drugs in the MES test.[9]
-
Alkyl Chains (Antimicrobial): For antimicrobial and anti-biofilm activity, N-alkylation with chains of 5 or 6 carbons has been shown to retain or enhance potency against pathogens like S. aureus.[10]
Substitutions at the C-3 Position
The C-3 position is another key site for modification that profoundly impacts biological activity, particularly for anticonvulsant effects.
-
Hydroxyl Group: The presence of a 3-hydroxy group, as in our parent molecule, can be a site for further derivatization or can contribute to binding through hydrogen bonding.
-
Alkyl and Aryl Groups: It is well-established that substituting the C-3 position with one or two alkyl or aryl groups is a critical requirement for potent activity against absence seizures.[2] For example, 3,3-dimethyl substitution has been incorporated into highly active anticonvulsant compounds.[8]
-
Substituted Phenyl Groups: The introduction of a 3-(chlorophenyl) moiety has yielded compounds with both anticonvulsant and antinociceptive (pain-relieving) properties.[11]
-
Other Functional Groups: Research has also explored larger groups at this position. For example, 3-hydroxybenzylidenyl pyrrolidine-2,5-diones have been synthesized and identified as potent inhibitors of the enzyme tyrosinase.[12]
Caption: Key structure-activity relationships for the pyrrolidine-2,5-dione scaffold.
Comparative Performance and Experimental Data
To objectively compare analogs, standardized preclinical assays are essential. The most common screens for anticonvulsant activity are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which model generalized tonic-clonic and absence seizures, respectively.[9]
Anticonvulsant Activity Comparison
The data below, compiled from various studies, illustrates the impact of structural modifications on anticonvulsant efficacy.
| Compound Class/Analog | N-1 Substituent | C-3 Substituent(s) | Key Activity Metric (Test) | Reference |
| Phenylamino Derivative | Phenylamino | 3,3-dimethyl | ED₅₀ = 69.89 mg/kg (MES) | [9] |
| Phenylpiperazinyl Derivative | 2-oxo-2-{4-[3-(CF₃)phenyl]piperazin-1-yl}ethyl | H | Active in MES, scPTZ, 6 Hz | [8] |
| Phenylpiperazinyl Derivative | 2-oxo-2-[4-(4-Cl-phenyl)piperazin-1-yl]-2-oxoethyl | 3,3-dimethyl | Active in MES, scPTZ, 6 Hz | [8] |
| Chlorophenyl Derivative | 2-[4-(4-F-phenyl)piperazin-1-yl]-2-oxoethyl | 3-(2-chlorophenyl) | ED₅₀ = 68.30 mg/kg (MES) | [11] |
| N-Mannich Base | 4-(4-chlorophenyl)piperazin-1-yl)methyl | 3-methyl | ED₅₀ = 16.13 mg/kg (MES) | [13] |
ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population.
As the table shows, combining a bulky, lipophilic arylpiperazinyl group at N-1 with small alkyl groups at C-3 often results in potent anticonvulsant activity.
Antimicrobial/Anti-biofilm Activity
Recent research has expanded the scope of pyrrolidinedione analogs to combat bacterial biofilms, a significant challenge in treating chronic infections.
-
Key Finding: N-aryl, N-p-fluoro-aryl, and N-pentyl analogs were identified as the most promising compounds for inhibiting S. aureus biofilm formation.[10]
-
Structural Insight: Studies comparing monomeric and dimeric forms of pyrrolidine-2,3-diones found that dimeric structures were often preferred for potent anti-biofilm activity.[14] Compounds 1 , 6 , and 13 from one study displayed over 80% biofilm inhibition at 40 μM while having only modest direct antibacterial effects, suggesting a mechanism that interferes with biofilm formation rather than bacterial viability.[10]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Use male albino mice (e.g., Swiss strain), weighing 20-25 g. Allow animals to acclimate for at least one week before testing.
-
Compound Administration: Dissolve the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice (n=4-8 per group).
-
Time to Peak Effect: Conduct the test at the time of presumed peak effect of the compound, typically 30-60 minutes post-injection.
-
Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this tonic extension is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis. Simultaneously, assess neurotoxicity using a test like the rotarod assay to determine the median toxic dose (TD₅₀). The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's safety margin.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs reveal a highly adaptable and pharmacologically significant scaffold. The key takeaways are:
-
N-1 Position: This position is critical for tuning the pharmacological profile. Large, lipophilic groups containing arylpiperazinyl moieties are consistently associated with potent anticonvulsant activity.
-
C-3 Position: Alkyl or aryl substitutions at this position are generally required for anticonvulsant efficacy, particularly against absence seizures.
-
Therapeutic Versatility: Beyond anticonvulsant effects, the pyrrolidinedione core is a promising template for developing novel antimicrobial, anti-biofilm, and enzyme-inhibiting agents.[1][10][12]
Future research should focus on exploring novel substitutions and hybrid molecules that combine key pharmacophores to develop dual-action agents—for example, anticonvulsants with collateral analgesic properties.[13] The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in diverse therapeutic areas.
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Andres-Mach, M., et al. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PubMed Central. Available at: [Link]
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Jamila, N., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. ResearchGate. Available at: [Link]
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A Comparative Guide to a Novel Succinimide-Class Anticonvulsant and Standard Therapies for Absence Seizures
A Senior Application Scientist's Perspective on Efficacy and Mechanism
Disclaimer: 1-ethyl-3-hydroxy-2,5-pyrrolidinedione is a known chemical entity but is not an established therapeutic agent with available efficacy data. This guide presents a scientifically-grounded, hypothetical comparison to illustrate the rigorous process of evaluating a novel compound against standard treatments. For this purpose, we will refer to the compound as "EHP" and situate its evaluation in the context of treating absence seizures, a logical application given its succinimide chemical structure, which it shares with the established anti-seizure medication, ethosuximide.
Introduction: The Therapeutic Challenge of Absence Seizures
Absence seizures are characterized by brief, sudden lapses in consciousness, presenting as staring spells. They are most common in children and arise from abnormal, rhythmic electrical activity within thalamocortical brain circuits.[1] The primary molecular driver of this aberrant activity is the T-type voltage-gated calcium channel.[2][3] Consequently, blocking these channels is a validated and primary strategy for therapeutic intervention.[2][4][5]
The current standard of care includes ethosuximide, which is considered a first-line treatment, as well as valproic acid and lamotrigine.[6] While effective, these therapies can be associated with various side effects, and a subset of patients may not respond adequately, creating a clear need for novel agents with improved efficacy or tolerability profiles.[7][8] This guide evaluates the hypothetical succinimide EHP against these established therapies.
Mechanism of Action: A Focused Approach vs. Broad-Spectrum Activity
A drug's efficacy is intrinsically linked to its mechanism of action. The key distinction between our hypothetical EHP/ethosuximide and a broader agent like valproic acid lies in their molecular targets.
EHP and Ethosuximide: Selective T-type Calcium Channel Blockade
Succinimide-class drugs like ethosuximide exert their anti-seizure effects by directly antagonizing T-type calcium channels, which are densely expressed in thalamic neurons.[2][3] By blocking these channels, the drug reduces the flow of calcium ions, dampens the excitability of these neurons, and disrupts the abnormal rhythmic firing that generates absence seizures.[1][3][5] Our hypothetical EHP is postulated to share this specific mechanism but with potentially improved binding kinetics.
Figure 1: Mechanism of succinimide anticonvulsants.
Valproic Acid: A Multi-Modal Mechanism
Valproic acid offers a broader spectrum of activity. Its mechanisms include inhibiting voltage-gated sodium and calcium channels, and, most notably, increasing the concentration of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), by inhibiting its breakdown.[9][10][11][12] This multi-target approach makes it effective for patients who experience absence seizures alongside other seizure types, such as generalized tonic-clonic seizures.[1]
Comparative Efficacy: A Data-Driven Hypothesis
To objectively compare EHP with standard treatments, we will use hypothetical but plausible data from two gold-standard experimental paradigms: in vitro patch-clamp electrophysiology and an in vivo animal model of absence epilepsy.
In Vitro Analysis: T-Type Calcium Channel Inhibition
The potency of a channel blocker is quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. In this hypothetical scenario, EHP demonstrates a significantly lower IC50 compared to ethosuximide, suggesting higher affinity for the target channel.
| Compound | Target | Cell Type | IC50 (µM) | Maximal Blockade (%) |
| EHP (Hypothetical) | T-type Ca2+ Channels | Recombinant Human Cav3.1 | 75 | ~98% |
| Ethosuximide | T-type Ca2+ Channels | Thalamic Relay Neurons | ~750[13] | ~32%[13] |
| Valproic Acid | Multiple Targets | N/A (Primary mechanism is not direct channel blockade) | N/A | N/A |
Table 1: Hypothetical in vitro potency at the T-type calcium channel.
In Vivo Analysis: Suppression of Seizure Activity
The WAG/Rij rat is a well-validated genetic model that develops spontaneous absence seizures, characterized by spike-wave discharges (SWDs) on an electroencephalogram (EEG).[14][15][16][17] Efficacy is measured by the reduction in the total time spent in seizure (i.e., total duration of SWDs).
| Treatment (Dose) | Animal Model | Primary Endpoint | Efficacy (% Reduction in SWD Duration) |
| EHP (Hypothetical) (50 mg/kg) | WAG/Rij Rat | Total SWD Duration / hour | ~85% |
| Ethosuximide (100 mg/kg) | WAG/Rij Rat | Total SWD Duration / hour | ~70% |
| Valproic Acid (200 mg/kg) | WAG/Rij Rat | Total SWD Duration / hour | ~75% |
Table 2: Hypothetical in vivo efficacy in a validated animal model.
These hypothetical results suggest that EHP could be more potent in vivo, achieving a greater reduction in seizure activity at a lower dose compared to standard therapies.
Experimental Protocols: Methodologies for Efficacy Validation
Scientific integrity demands robust and reproducible methodologies. The data presented above would be generated using the following detailed protocols.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through T-type channels in a single neuron.
Objective: To determine the IC50 of EHP and ethosuximide on T-type calcium channels.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human Cav3.1 isoform of the T-type calcium channel.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-8 MΩ.[18] Fill the pipette with an internal solution containing Cs+ to block potassium channels.
-
Recording:
-
Establish a high-resistance (>1 GΩ) "gigaseal" between the pipette and the cell membrane.[19]
-
Rupture the cell membrane to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.[18][19][20]
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure channels are available to open.
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type calcium current.
-
-
Drug Application:
-
Establish a baseline recording of the T-type current.
-
Perfuse the cell with increasing concentrations of the test compound (EHP or ethosuximide).
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis: Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
Figure 2: Workflow for whole-cell patch-clamp analysis.
Protocol 2: In Vivo EEG Recording in WAG/Rij Rats
This protocol assesses the practical anti-seizure effect of a compound in a living animal model.
Objective: To quantify the reduction in spike-wave discharge (SWD) duration after administration of EHP and standard treatments.
Methodology:
-
Animal Preparation: Use adult male WAG/Rij rats (4-6 months old), a stage when they exhibit consistent SWDs.[15][17]
-
Electrode Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant EEG recording electrodes over the somatosensory cortex and a reference electrode over the cerebellum.
-
Allow for a post-operative recovery period of at least one week.
-
-
Baseline Recording:
-
Place the rat in a recording chamber and connect the implanted electrodes to an EEG amplifier.
-
Record baseline brain activity for at least one hour to determine the pre-treatment frequency and duration of SWDs.
-
-
Drug Administration: Administer the test compound (EHP, ethosuximide, or valproic acid) or a vehicle control via intraperitoneal (IP) injection.
-
Post-Treatment Recording: Record EEG activity for several hours post-injection to measure the effect of the compound on SWD activity.
-
Data Analysis:
-
Use seizure detection software to automatically identify and quantify the number and duration of SWDs.
-
Calculate the total time spent in seizure (total SWD duration) per hour for both baseline and post-treatment conditions.
-
Express the result as a percentage reduction from baseline.
-
Conclusion and Future Directions
Based on this hypothetical, data-driven comparison, the novel compound EHP shows significant promise as a potential therapeutic for absence seizures. Its postulated higher potency, demonstrated by a lower IC50 in vitro and greater seizure reduction at a lower dose in vivo, suggests it could offer an improved efficacy profile over ethosuximide and valproic acid.
The focused mechanism of action—selective T-type calcium channel blockade—positions it as a specialized treatment for absence epilepsy, similar to ethosuximide.[1] This selectivity could translate to a more favorable side-effect profile compared to broad-spectrum agents like valproic acid, although this would require extensive toxicological and clinical investigation.
The next logical steps in the development of a real compound like EHP would involve comprehensive pharmacokinetic and toxicology studies, followed by multi-phase clinical trials to confirm these preclinical findings in human patients. This rigorous, evidence-based approach is essential for translating promising molecular candidates into safe and effective therapies.
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A Senior Application Scientist's Guide to the Statistical Analysis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione: A Comparative Framework for Anticonvulsant and Anti-inflammatory Evaluation
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Pyrrolidine-2,5-dione Derivative
The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with significant biological activities. This guide focuses on a specific, lesser-studied derivative, 1-ethyl-3-hydroxy-2,5-pyrrolidinedione . While extensive experimental data for this particular molecule is not yet widely published, its structural similarity to well-characterized anticonvulsant and anti-inflammatory agents suggests a high potential for therapeutic relevance.
This document serves as a comprehensive, in-depth technical guide for researchers aiming to elucidate the bioactivity of this compound. It provides a comparative framework, outlining the necessary experimental protocols and statistical analyses to rigorously evaluate its performance against established alternatives within the succinimide class. As senior application scientists, our goal is not merely to provide a set of instructions, but to impart a logical and scientifically sound methodology for investigation, ensuring the generation of robust and publishable data.
The Scientific Rationale: Why Investigate this compound?
The core of our investigation lies in the structure-activity relationship (SAR) of the pyrrolidine-2,5-dione ring. This five-membered lactam is a privileged structure in drug discovery, with substitutions at the nitrogen and carbon atoms profoundly influencing its pharmacological profile.
-
Anticonvulsant Activity: The succinimide class includes established antiepileptic drugs like ethosuximide. The proposed mechanism of action for many succinimide anticonvulsants involves the modulation of T-type calcium channels and enhancement of GABAergic inhibitory neurotransmission.[1] The ethyl group at the N-1 position and the hydroxyl group at the C-3 position of our target compound are key modifications that warrant investigation for their impact on neuronal excitability.
-
Anti-inflammatory Potential: Many pyrrolidine-2,5-dione derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[2][3] Furthermore, the modulation of the NF-κB signaling pathway, a central regulator of inflammation, is another potential mechanism.[4][5] The specific substitutions on this compound could confer selective inhibitory activity, a highly desirable trait for novel anti-inflammatory agents.
This guide will therefore detail the experimental workflows to test these two primary hypotheses.
Comparative Framework: Selecting Appropriate Benchmarks
To provide meaningful context to the experimental data generated for this compound, it is imperative to select appropriate positive controls and comparators.
| Biological Activity | Primary Comparator | Rationale | Secondary Comparator(s) |
| Anticonvulsant | Ethosuximide | Gold standard succinimide anticonvulsant. | Phenytoin, Carbamazepine (for mechanistic comparison) |
| Anti-inflammatory | Indomethacin | Potent, non-selective COX inhibitor. | Celecoxib (selective COX-2 inhibitor), Zileuton (5-LOX inhibitor) |
Experimental Design and Protocols
Part 1: Evaluation of Anticonvulsant Activity
The primary screening for anticonvulsant activity will be conducted using two well-established rodent models: the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[6][7]
Caption: Integrated workflow for in vivo and in vitro anti-inflammatory assessment.
-
Objective: To assess the in vivo anti-inflammatory activity of the test compound. [8][9]* Animals: Male Wistar rats (150-200 g).
-
Materials: Carrageenan, plethysmometer, test compound, vehicle, positive control (e.g., Indomethacin).
-
Procedure:
-
Group and pre-treat the animals as previously described.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
-
-
Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes. [10][11]* Materials: Ovine COX-1, human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorometric detection reagents, test compound, positive controls (Indomethacin, Celecoxib).
-
Procedure:
-
In a 96-well plate, add buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or positive controls and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the product (e.g., Prostaglandin E2) using a suitable detection method (e.g., ELISA or a colorimetric assay). [11] 5. Calculate the percentage of inhibition for each concentration and determine the IC50 values.
-
-
Objective: To determine the in vitro inhibitory activity of the test compound against 5-LOX.
-
Materials: 5-LOX enzyme, linoleic acid or arachidonic acid (substrate), detection reagents, test compound, positive control (e.g., Zileuton).
-
Procedure:
-
Similar to the COX assay, incubate the 5-LOX enzyme with various concentrations of the test compound or positive control.
-
Initiate the reaction by adding the substrate.
-
Measure the formation of the product (e.g., leukotrienes) using a spectrophotometric or fluorometric method. [12][13] 4. Calculate the percentage of inhibition and determine the IC50 value.
-
Mechanistic Insights: Delving Deeper
Beyond primary screening, understanding the mechanism of action is crucial. The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
Anticonvulsant Mechanism: GABAergic Pathway
Caption: Potential modulation of the GABAergic synapse by succinimide derivatives.
Many anticonvulsants enhance the action of the inhibitory neurotransmitter GABA. [14][15][16]Succinimides may act as positive allosteric modulators of the GABAa receptor or inhibit the GABA transporter GAT-1, thereby increasing the inhibitory tone in the central nervous system.
Anti-inflammatory Mechanism: NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by pyrrolidine-2,5-diones.
The NF-κB pathway is a critical regulator of genes involved in inflammation. [4][5]Inhibition of the IKK complex by pyrrolidine-2,5-dione derivatives would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Data Analysis and Interpretation
Anticonvulsant Data
-
ED50 Calculation: The dose of the compound that protects 50% of the animals from seizures (ED50) should be calculated using probit analysis. This provides a quantitative measure of the compound's potency.
-
Statistical Significance: The percentage of protection in the treated groups should be compared to the vehicle control group using Fisher's exact test.
Anti-inflammatory Data
-
Paw Edema: The data should be expressed as the mean paw volume ± standard error of the mean (SEM). The significance of the difference between the treated and control groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's or Tukey's test. [17][18][19]* In Vitro Inhibition: IC50 values should be calculated by non-linear regression analysis of the concentration-response curves.
Comparative Data Summary
The following tables provide a template for summarizing the comparative data.
Table 1: Comparative Anticonvulsant Activity
| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) |
| This compound | Experimental Value | Experimental Value |
| Ethosuximide | Literature/Experimental Value | Literature/Experimental Value |
| Phenytoin | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Carrageenan-induced Paw Edema (% Inhibition at X mg/kg) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Celecoxib | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of this compound as a potential anticonvulsant and anti-inflammatory agent. By following the detailed protocols and employing rigorous statistical analysis, researchers can generate high-quality, reproducible data. The comparative approach outlined here will allow for a clear understanding of the compound's performance relative to established drugs.
Future studies should focus on elucidating the precise molecular targets and exploring the pharmacokinetic and toxicological profiles of this promising compound to further assess its therapeutic potential.
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Comparative Efficacy of Pyrrolidine-2,5-dione Derivatives in Preclinical Anticonvulsant Models
A Technical Guide for Researchers in Neurology and Drug Development
The succinimide core is a well-established pharmacophore in anticonvulsant therapy, with ethosuximide being a notable example used in the treatment of absence seizures.[1][2] The therapeutic action of these compounds is primarily attributed to their ability to inhibit T-type calcium channels in the thalamic region of the brain, which are implicated in the spike-and-wave discharges characteristic of absence seizures.[1][2] This guide will delve into the preclinical data of various N-substituted and 3-substituted pyrrolidine-2,5-dione derivatives and compare their performance with ethosuximide and other relevant AEDs.
Comparative Anticonvulsant Activity
The efficacy of novel pyrrolidine-2,5-dione derivatives is typically assessed in preclinical animal models of epilepsy, such as the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.[3] Neurotoxicity is often evaluated using the rotarod test to determine a compound's therapeutic index.[4]
Recent studies have explored various substitutions on the pyrrolidine-2,5-dione ring to enhance anticonvulsant activity and broaden the spectrum of efficacy. For instance, a study on 3-aminopyrrolidine-2,5-dione derivatives identified 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione as a highly potent compound.[4] This derivative exhibited superior median effective doses (ED50) and protective index values compared to the reference drug, ethosuximide, in multiple seizure models, including a model for pharmacoresistant seizures (the 6 Hz test).[4]
Another area of investigation involves N-substituted succinimides. One study synthesized and evaluated a series of racemic 2-amino-N-substituted succinimide derivatives.[5] Among the tested compounds, (R,S)-N-benzyl-2-(methanesulfamido)succinimide was identified as the most active against both MES- and pentylenetetrazol-induced seizures.[5]
The following table summarizes the comparative efficacy of selected pyrrolidine-2,5-dione derivatives against established anticonvulsant drugs.
| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference Compound | ED50 (mg/kg) of Reference | PI of Reference | Source |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | 6 Hz (32 mA) | Not explicitly stated, but showed better ED50 and PI than ethosuximide | Favorable | Ethosuximide | Not explicitly stated | Not explicitly stated | [4] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES | Not explicitly stated, but showed better ED50 and PI than ethosuximide | Favorable | Ethosuximide | Not explicitly stated | Not explicitly stated | [4] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | scPTZ | Not explicitly stated, but showed better ED50 and PI than ethosuximide | Favorable | Ethosuximide | Not explicitly stated | Not explicitly stated | [4] |
| (R,S)-N-benzyl-2-(methanesulfamido)succinimide | MES | Active | Not specified | Not specified | Not specified | Not specified | [5] |
| (R,S)-N-benzyl-2-(methanesulfamido)succinimide | scPTZ | Active | Not specified | Not specified | Not specified | Not specified | [5] |
Established Alternatives to Succinimide Therapy
For absence seizures, where ethosuximide is a primary treatment, valproate and lamotrigine are considered first-line alternatives.[6][7] Clinical data indicates that valproate has comparable efficacy to ethosuximide, with a 44% seizure freedom rate at 12 months, versus 45% for ethosuximide.[6][7] However, valproate has a higher rate of intolerable adverse events (33%) compared to ethosuximide (25%).[6] Lamotrigine is significantly less effective for absence seizures, with a 21% seizure freedom rate at 12 months, but is better tolerated, with a 20% rate of adverse events.[6][7] Valproate is particularly beneficial when absence seizures coexist with generalized tonic-clonic seizures, as ethosuximide is ineffective against the latter.[6]
| Drug | 12-Month Seizure Freedom Rate | Rate of Intolerable Adverse Events | Primary Use Case | Source |
| Ethosuximide | 45% | 25% | Absence seizures only | [6][7][8][9] |
| Valproate | 44% | 33% | Absence and generalized tonic-clonic seizures | [6][7][8][9] |
| Lamotrigine | 21% | 20% | Alternative when side effects are a major concern | [6][7][8][9] |
Mechanism of Action: T-Type Calcium Channel Inhibition
The primary mechanism of action for succinimide anticonvulsants is the blockade of T-type calcium channels in thalamic neurons.[2] These channels play a crucial role in generating the rhythmic spike-and-wave discharges that characterize absence seizures.[1] By inhibiting these channels, succinimides reduce the flow of calcium ions into the neurons, thereby dampening the abnormal electrical activity.
Caption: Mechanism of action of succinimide derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are standardized protocols for the preclinical evaluation of anticonvulsant drugs.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Adult mice are typically used.
-
Apparatus: An electroshock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Apply a short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint: The absence of the tonic hindlimb extension is considered protection.
-
Data Analysis: The ED50 (the dose that protects 50% of the animals) is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for absence seizures.
-
Animal Model: Adult mice are commonly used.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a specified absorption period, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (lasting for at least 5 seconds).
-
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED50 is calculated.
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A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is the characterization of its off-target effects. Unintended interactions with proteins other than the primary therapeutic target can lead to unforeseen toxicity, reduced efficacy, and late-stage clinical failures. This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using the hypothetical molecule 1-ethyl-3-hydroxy-2,5-pyrrolidinedione as a case study.
The pyrrolidinedione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects[1][2][3][4]. This inherent biological promiscuity underscores the critical need for a thorough off-target assessment. For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of a key inflammatory kinase, for example, a member of the MAP kinase family, in a primary screen. Our objective is to build a comprehensive off-target profile to de-risk its further development.
This guide will compare a proactive, multi-pronged strategy for off-target assessment of our novel compound against the retrospective lessons learned from a compound with a notorious off-target profile: Thalidomide .
The Imperative of Early Off-Target Profiling: A Tale of Two Molecules
| Feature | This compound (Prospective Assessment) | Thalidomide (Retrospective Lessons) |
| Development Stage | Preclinical | Marketed (historically) and Repurposed |
| Primary Indication | Hypothetical: Inflammatory Disease | Sedative, Antiemetic |
| Known Off-Target Effects | To be determined | Teratogenicity (binding to Cereblon), immunomodulatory, anti-angiogenic[5][6][7][8][9] |
| Assessment Strategy | Proactive, systematic, and multi-faceted | Reactive, driven by tragic clinical outcomes |
A Systematic Workflow for Off-Target Assessment
A robust off-target profiling strategy should be initiated early in the drug discovery pipeline and employ a combination of computational and experimental methods. This tiered approach allows for the efficient identification and validation of potential off-target interactions.
Caption: A tiered workflow for comprehensive off-target assessment.
Part 1: In Silico Prediction - The First Line of Defense
Before embarking on expensive and time-consuming wet lab experiments, computational methods can provide valuable initial predictions of potential off-target interactions. These approaches leverage vast databases of known drug-target interactions and compound structures.
Methodology:
-
Similarity Ensemble Approach (SEA): This method compares the chemical structure of the query molecule to a database of ligands with known protein targets. It is based on the principle that structurally similar molecules are likely to have similar biological targets[10].
-
Target Prediction Tools (e.g., PASS, TargetHunter): These tools use a variety of algorithms, including machine learning and QSAR models, to predict the biological activity spectrum of a compound based on its structure[10][11].
Hypothetical Outcome for this compound:
A computational analysis might predict that, in addition to its intended MAP kinase target, our compound could interact with other kinases, certain metabolic enzymes, and potentially a G-protein coupled receptor (GPCR). This initial prediction helps in prioritizing the subsequent experimental assays.
Part 2: Broad Panel Screening - Casting a Wide Net
Broad panel screening involves testing the compound against a large, predefined set of targets. For a kinase inhibitor, a kinome scan is the most logical and informative first step.
Experimental Protocol: Kinome Scanning (e.g., KINOMEscan®)
Principle: This is a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand is quantified by qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction[12][13][14].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Prepare a dilution series of the compound in the assay buffer.
-
Incubation: Incubate the diluted compound with the panel of kinases, each tagged with a unique DNA identifier, and an immobilized, active-site directed ligand.
-
Washing: Remove unbound kinase.
-
Quantification: Elute the bound kinase and quantify the amount of the associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as the percentage of control, where a lower percentage indicates stronger binding.
Comparative Data:
| Target Class | This compound (Hypothetical Data) | Promiscuous Kinase Inhibitor (Illustrative Example) |
| Intended Target (MAPK family) | High affinity (e.g., Kd < 100 nM) | High affinity |
| Other Kinases | Moderate affinity for 3 other kinases (e.g., Kd 100-1000 nM) | High to moderate affinity for >50 other kinases |
| Non-kinase Targets | Not assessed in this assay | Not assessed in this assay |
This initial screen provides a quantitative measure of the compound's selectivity across the kinome.
Part 3: Proteome-Wide Profiling - Unbiased Discovery
While kinome scanning is excellent for a specific target class, unbiased proteome-wide methods are essential for identifying unexpected off-targets. Chemical proteomics is a powerful approach for this purpose.
Experimental Protocol: Chemical Proteomics (Affinity-Based Pull-Down)
Principle: The compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry[15][16][17][18][19].
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Cell Culture and Lysis: Culture relevant cells (e.g., a human inflammatory cell line) and prepare a cell lysate.
-
Incubation: Incubate the cell lysate with the biotinylated compound immobilized on streptavidin beads. A control incubation with beads alone or with a structurally similar but inactive compound should be performed in parallel.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the proteins identified in the compound-treated sample to the control to identify specific binders.
Hypothetical Outcome:
This experiment might confirm the binding to the intended MAP kinase and the other three kinases identified in the kinome scan. Additionally, it could reveal a previously unsuspected interaction with a metabolic enzyme, for instance, a member of the cytochrome P450 family.
Part 4: Cellular Target Engagement - Confirming Interactions in a Physiological Context
Identifying a binding partner in a lysate does not guarantee that the interaction occurs in intact cells. The Cellular Thermal Shift Assay (CETSA) is a valuable tool for confirming target engagement in a more physiological setting[20][21][22][23][24].
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability in response to drug treatment in intact cells or cell lysates.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a specific antibody (e.g., by Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Illustrative Data:
A successful CETSA experiment would show a rightward shift in the melting curve for the intended MAP kinase target and potentially for the off-target proteins identified in the previous steps, confirming that the compound engages these targets in a cellular environment.
Part 5: Phenotypic Screening - The Global View
Phenotypic screening assesses the overall effect of a compound on cellular morphology, proliferation, or other observable characteristics. This can reveal unexpected biological activities that may be due to off-target effects[25][26][27].
Methodology:
-
Cell Viability Assays: Test the compound across a diverse panel of cell lines (e.g., cancer cell lines, primary cells) to identify cell-type-specific effects.
-
High-Content Imaging: Use automated microscopy to assess changes in cellular morphology, protein localization, or other cellular features in response to compound treatment.
Comparative Insights:
| Compound | Predicted Phenotype (based on on-target) | Observed Phenotype | Potential Implication |
| This compound | Anti-inflammatory effects | Anti-inflammatory effects observed. Unexpectedly, also shows mild anti-proliferative activity in a subset of cancer cell lines. | The anti-proliferative effect could be due to the off-target kinase inhibition and warrants further investigation. |
| Thalidomide | Sedation | Sedation, but also severe teratogenicity. Later found to have immunomodulatory and anti-angiogenic effects. | The devastating off-target effect on Cereblon was not predicted and highlights the limitations of relying solely on intended pharmacology. |
Conclusion: A Roadmap to Safer and More Efficacious Drugs
The comprehensive assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By integrating computational prediction with a tiered experimental approach encompassing broad panel screening, proteome-wide analysis, cellular target validation, and phenotypic screening, researchers can build a robust safety and selectivity profile for novel compounds like this compound.
The cautionary tale of thalidomide serves as a stark reminder of the potential consequences of uncharacterized off-target effects[5][6][7][8][9]. A proactive and thorough investigation of a compound's polypharmacology is essential for minimizing the risk of adverse events and for potentially uncovering new therapeutic opportunities. This guide provides a foundational framework for this critical endeavor, paving the way for the development of safer and more effective medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione
Authored for the Modern Laboratory Professional
In the pursuit of scientific advancement, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe, ethical, and sustainable research. This guide provides a detailed protocol for the proper disposal of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione (CAS No. 63467-80-1), a succinimide derivative. The procedures outlined here are synthesized from established laboratory safety principles and regulatory guidelines to ensure the protection of personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from closely related succinimide and pyrrolidinedione compounds.
-
Anticipated Hazards : Based on analogs like N-Hydroxysuccinimide, this compound should be handled as a potential irritant.[1][2] It may cause skin irritation, serious eye irritation, and possible respiratory irritation if inhaled as a dust.[2] Therefore, the primary risk during disposal involves dermal or eye contact with the solid compound or solutions, and inhalation of airborne particles.
-
Environmental Hazards : Succinimide derivatives are generally water-soluble, meaning improper disposal (e.g., pouring down the drain) could allow the compound to enter aquatic systems.[2][3] While no specific ecotoxicity data is available for this compound, it is a best practice to prevent any chemical from entering the environment.[4]
-
Reactivity : Succinimides are generally stable under normal conditions but can be incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1] Co-mingling waste of this type with incompatible chemicals could lead to hazardous reactions.
Section 2: Personal Protective Equipment (PPE) – Your First Line of Defense
Before handling any waste containing this compound, the following personal protective equipment is mandatory. The rationale is to create a complete barrier between you and the chemical agent.
| PPE Item | Specification | Causality and Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles. | Prevents eye irritation or serious damage from accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). Check manufacturer's compatibility data if available. | Protects against skin irritation. Gloves should be inspected before use and disposed of as contaminated waste. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust. | Minimizes the risk of respiratory tract irritation from inhaling fine particles of the solid compound.[1] |
Section 3: Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions and to ensure waste is handled correctly by disposal facilities.[5][6] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate strict rules for hazardous waste management.[7][8][9]
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your lab, at or near the point of waste generation.[10] This area must be under the control of laboratory personnel.[6]
Step 2: Use a Designated, Compatible Waste Container
-
Solid Waste : For disposing of unused or expired this compound, and contaminated items like gloves, weigh paper, and pipette tips, use a dedicated, puncture-proof container with a secure lid. A polyethylene pail lined with a clear plastic bag is a suitable option.[6]
-
Liquid Waste : For solutions containing the compound, use a chemically compatible, leak-proof container (e.g., a high-density polyethylene carboy). Do not use metal containers for potentially acidic or basic solutions.[6]
-
Sharps Waste : Any contaminated sharps (needles, broken glass) must be placed in a designated, puncture-proof sharps container.[5]
Step 3: Labeling – The Key to Compliance and Safety Every waste container must be clearly labeled the moment the first drop of waste is added. The label must include:
-
The full chemical name: "This compound " and all other constituents of the waste stream with their approximate percentages.
-
A clear indication of the hazards (e.g., "Irritant").[7]
Section 4: Step-by-Step Disposal Procedures
This protocol covers the lifecycle of the chemical waste from its generation to its readiness for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.
Procedure 1: Disposal of Unused/Expired Solid Chemical
-
Work Area Preparation : Perform this task in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.
-
Transfer : Carefully transfer the solid this compound into your designated solid hazardous waste container. Avoid creating dust.
-
Decontaminate Original Container : If the original container is to be disposed of, it must be rendered "RCRA empty." For non-acutely hazardous waste, this means removing all contents that can be removed. For best practice, triple-rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[11]
-
Final Container Disposal : After triple-rinsing, deface the original label and dispose of the empty container according to your institutional guidelines for non-hazardous lab glass or plastic.[11]
Procedure 2: Disposal of Contaminated Labware (Gloves, Pipette Tips, etc.)
-
Collection : Place all non-sharp items contaminated with this compound directly into the designated solid hazardous waste container.
-
Sealing : Keep the waste container securely closed at all times, except when adding waste.[10] This prevents the release of vapors and protects against spills.
Procedure 3: Disposal of Experimental Solutions
-
Collection : Pour waste solutions containing this compound directly into your designated liquid hazardous waste container.
-
Compatibility Check : NEVER mix this waste with incompatible waste streams (e.g., strong oxidizers, bases).[1] Maintain separate waste containers for different hazard classes (e.g., halogenated solvents, non-halogenated solvents, acidic waste).[6]
-
Container Capacity : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of waste generated from this compound.
Caption: Decision workflow for handling and disposing of waste.
Section 5: Emergency Procedures – Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Protect Yourself : Don appropriate PPE before attempting cleanup.
-
Containment : For a solid spill, gently cover with an absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.[3] Do not sweep dry powder.
-
Cleanup : Carefully scoop the contained material into your solid hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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Environmental Health and Safety Office. (2020). Laboratory Waste Management Guidelines. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024). Safety and Waste Management for SAM Chemistry Methods. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Medical Waste Pros. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
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Loba Chemie. (n.d.). N-HYDROXY SUCCINIMIDE FOR SYNTHESIS. Retrieved from [Link]
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Navigating the Safe Handling of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
Based on data from related succinimide compounds, 1-ethyl-3-hydroxy-2,5-pyrrolidinedione is anticipated to be an irritant.[1][2] The primary routes of exposure and associated hazards are likely to include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[3][4]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Lab coat | N95 or higher-rated respirator if not handled in a chemical fume hood |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or latex gloves | Lab coat | Not generally required if performed in a chemical fume hood |
| Syntheses and Reactions | Chemical splash goggles and face shield | Nitrile or latex gloves (consider double-gloving) | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
Pre-Operational Safety Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Eyewash and Safety Shower Access: Confirm that the eyewash station and safety shower are unobstructed and operational.[5][6]
-
Spill Kit Availability: Locate the laboratory's chemical spill kit and verify its contents are complete.
-
Review of Procedures: Mentally walk through the entire experimental procedure before handling the compound.
Donning Personal Protective Equipment (PPE) Workflow
The correct sequence of donning PPE is crucial to prevent contamination.
Caption: PPE Donning Sequence.
Handling and Experimental Procedures:
-
Containment: All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to minimize inhalation risk.[3][7]
-
Avoid Dust Generation: When working with the solid compound, use techniques that minimize the creation of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Waste Segregation: All disposable materials that come into contact with the compound, including gloves, weigh boats, and pipette tips, must be considered contaminated waste.
Doffing Personal Protective Equipment (PPE) Workflow
The sequence for removing PPE is designed to prevent cross-contamination.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
